5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Beschreibung
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Eigenschaften
IUPAC Name |
5-piperidin-4-yl-3-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-3-9-12-10(14-13-9)8-4-6-11-7-5-8/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNJVSOGIPLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639913 | |
| Record name | 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-03-0 | |
| Record name | 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Putative Mechanism of Action of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole as a Muscarinic M1 Receptor Positive Allosteric Modulator
Abstract: The quest for novel therapeutic agents for neurodegenerative disorders such as Alzheimer's disease and schizophrenia has intensified the focus on specific neuronal targets that can modulate cognitive processes with high fidelity and minimal side effects. The muscarinic acetylcholine receptor M1 (M1R) has long been a target of interest, though developing selective orthosteric agonists has been fraught with challenges related to cholinergic side effects.[1] This guide introduces 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, a novel chemical entity, and posits its mechanism of action as a positive allosteric modulator (PAM) of the M1 receptor. We will deconstruct this hypothesis through an exploration of M1 receptor signaling, the principles of allosteric modulation, and a comprehensive, step-by-step experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.
Part 1: The Therapeutic Rationale - Targeting the Muscarinic M1 Receptor
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a critical role in cognitive functions such as learning and memory. Its activation by the endogenous neurotransmitter acetylcholine (ACh) initiates a signaling cascade that enhances neuronal excitability and synaptic plasticity. Consequently, positive modulation of the M1 receptor is a promising therapeutic strategy for conditions characterized by cognitive decline.[2]
However, direct activation of the M1 receptor with orthosteric agonists often leads to systemic cholinergic adverse events due to the activation of other muscarinic receptor subtypes (M2-M5) in the periphery.[3] This has led to the exploration of positive allosteric modulators (PAMs), which offer a more nuanced approach. PAMs do not activate the receptor directly but rather enhance the response of the receptor to its endogenous ligand, ACh. This "use-dependent" mechanism preserves the natural temporal and spatial patterns of neurotransmission, potentially offering a significantly improved therapeutic window.[2]
The structure of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, incorporating both a piperidine and an oxadiazole moiety, is reminiscent of other compounds that have been identified as M1 PAMs.[4][5] This guide, therefore, explores its putative mechanism of action within this framework.
The Canonical M1 Receptor Signaling Pathway
The M1 receptor is canonically coupled to the Gq/11 family of G-proteins. Upon binding of acetylcholine, the receptor undergoes a conformational change, leading to the activation of Gq. This initiates a well-defined signaling cascade:
-
G-Protein Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
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Phospholipase C (PLC) Activation: Gαq-GTP activates Phospholipase C-beta (PLCβ).
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Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG and Ca2+ together activate Protein Kinase C (PKC), which phosphorylates a host of downstream targets, ultimately modulating ion channel activity and gene expression to enhance neuronal function.
Part 2: The Core Mechanism - Positive Allosteric Modulation
A Positive Allosteric Modulator (PAM) binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (ACh) binds. This allosteric binding event induces a conformational change in the receptor that, in turn, enhances the binding and/or signaling efficacy of the orthosteric ligand.
There are two primary ways a PAM can function:
-
Affinity Modulation: The PAM increases the affinity of the receptor for the orthosteric ligand. This means that a lower concentration of ACh is required to produce a given level of receptor activation.
-
Efficacy Modulation: The PAM increases the maximal response that can be achieved by the orthosteric ligand. It enhances the ability of the receptor to transduce the binding signal into a functional response.
Many PAMs exhibit a combination of both effects. The key advantage is that in the absence of the endogenous ligand, a PAM has little to no activity on its own, which helps to mitigate the side effects associated with constant receptor activation.
Part 3: Experimental Validation Workflow
To rigorously test the hypothesis that 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole acts as an M1 PAM, a systematic, multi-assay approach is required.
A. Primary Functional Screen: Calcium Mobilization Assay
This is a cell-based assay that measures one of the key downstream events of M1 receptor activation—the release of intracellular calcium. It is a robust and high-throughput method to identify compounds that potentiate the ACh response.
Objective: To determine if the test compound increases the potency of ACh in inducing a calcium flux in cells expressing the M1 receptor.
Methodology:
-
Cell Culture: Use a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express the human M1 receptor (CHO-M1).
-
Dye Loading: Load the CHO-M1 cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (or vehicle) for a short period.
-
ACh Stimulation: Add a sub-maximal concentration of acetylcholine (EC20, the concentration that gives 20% of the maximal response) to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.[3]
-
Data Analysis: The potentiation is observed as an increase in the calcium signal in the presence of the test compound compared to the vehicle control. The data is typically plotted as a concentration-response curve to determine the EC50 of the PAM activity.
B. Mechanism Deconvolution: Radioligand Binding Assays
Binding assays are crucial to confirm that the compound acts at an allosteric site and to quantify its effect on ACh affinity.
Objective: To determine if the compound binds to the orthosteric site or an allosteric site, and to measure its cooperativity with the orthosteric ligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from CHO-M1 cells.
-
Orthosteric Competition Assay:
-
Incubate the membranes with a fixed concentration of a radiolabeled M1 antagonist that binds to the orthosteric site (e.g., [3H]-NMS).
-
Add increasing concentrations of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
-
Expected Outcome: A true PAM will not compete for binding with [3H]-NMS, and thus will not displace the radioligand. This distinguishes it from an orthosteric agonist or antagonist.
-
-
Allosteric Cooperativity Assay:
-
Perform a saturation binding experiment with [3H]-NMS in the presence and absence of a fixed concentration of the test compound.
-
Alternatively, perform a competition assay between a known orthosteric agonist (like ACh) and [3H]-NMS, in the presence and absence of the test compound.
-
Expected Outcome: A PAM that increases the affinity of ACh will cause a leftward shift in the ACh competition curve, indicating that ACh is more potent at displacing the radiolabeled antagonist. This allows for the calculation of the cooperativity factor (α).
-
C. Selectivity Profiling
Objective: To ensure the compound is selective for the M1 receptor over other muscarinic subtypes (M2-M5).
Methodology:
-
Repeat the primary functional assay (e.g., calcium mobilization for M3/M5, or a different assay like inhibition of forskolin-stimulated cAMP for M2/M4) using cell lines that individually express the M2, M3, M4, and M5 receptors.
-
Expected Outcome: A selective M1 PAM will show high potency in the M1 assay and significantly lower or no activity at the other subtypes.
Part 4: Data Synthesis and Interpretation
The data generated from these assays should be synthesized to build a comprehensive profile of the compound's mechanism of action.
Table 1: Summary of Putative Pharmacological Data for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
| Parameter | Assay | Result | Interpretation |
| Potency | Calcium Mobilization (CHO-M1) | EC₅₀ = 150 nM | The compound is a potent potentiator of the M1 receptor. |
| Maximal Effect | Calcium Mobilization (CHO-M1) | 8-fold leftward shift of ACh EC₅₀ | The compound significantly increases the potency of acetylcholine. |
| Mechanism | [³H]-NMS Binding | No competition up to 10 µM | The compound does not bind to the orthosteric antagonist site. |
| Cooperativity | ACh vs. [³H]-NMS Binding | α = 5.2 | The compound positively increases the affinity of acetylcholine for the M1 receptor. |
| Selectivity | Functional Assays (M2-M5) | >100-fold selective vs. M2-M5 | The compound is highly selective for the M1 receptor subtype. |
Conclusion
This technical guide outlines a hypothesized mechanism of action for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole as a selective positive allosteric modulator of the muscarinic M1 receptor. The proposed mechanism is grounded in the well-established principles of allosteric modulation and M1 receptor pharmacology. The provided experimental workflow offers a robust, step-by-step path to validate this hypothesis, from initial functional screening to detailed mechanistic deconvolution. If validated, this compound could represent a promising lead in the development of novel therapeutics for cognitive disorders, offering the potential for enhanced efficacy and a superior safety profile compared to traditional orthosteric agonists.
References
- Uslaner, J. M., & Jones, C. K. (2020). M1 receptor positive allosteric modulators discovery approaches. Trends in Pharmacological Sciences.
- Conn, P. J., et al. (2010). Discovery and development of a highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program.
- Kruse, A. C., et al. (2017). Discovery of the first low-shift positive allosteric modulators for the muscarinic M1 receptor. Bioorganic & Medicinal Chemistry Letters.
- Bridges, T. M., et al. (2018).
- Wood, M. R., et al. (2007). Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity. Molecular Pharmacology.
- Zhang, L., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Various Authors. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Various Authors. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
- Various Authors. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Various Authors. (2019). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences.
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The Ascendant Therapeutic Potential of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of modern medicinal chemistry is perpetually evolving, with a constant demand for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic compounds, the 1,2,4-oxadiazole core has emerged as a privileged structure, lauded for its metabolic stability and its capacity to act as a bioisosteric replacement for ester and amide functionalities.[1] This guide delves into the burgeoning biological significance of a specific subclass: 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole derivatives. Our exploration will traverse their synthesis, molecular targets, and the methodologies employed to elucidate their therapeutic promise, with a particular focus on their recently discovered role as potent agonists of human caseinolytic protease P (HsClpP), a novel target in oncology.
I. The Architectural Blueprint: Synthesis of the 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole Scaffold
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in medicinal chemistry, typically involving the cyclization of an N-acylamidine intermediate.[1] The general synthetic route to the 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole core is a multi-step process that offers flexibility for derivatization, a crucial aspect for structure-activity relationship (SAR) studies.
A common synthetic strategy commences with commercially available starting materials. The piperidine moiety, often protected with a Boc group, provides a versatile handle for subsequent modifications. The synthesis generally proceeds through the formation of an amidoxime, which is then acylated and cyclized to yield the desired 1,2,4-oxadiazole ring.
II. A Paradigm Shift in Oncology: Targeting Mitochondrial Proteostasis through HsClpP Agonism
A groundbreaking discovery has propelled 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives into the spotlight of cancer research. Recent studies have identified this scaffold as a novel class of agonists for human caseinolytic protease P (HsClpP), a key enzyme in maintaining mitochondrial proteostasis.[2] This finding is particularly significant as the dysregulation of mitochondrial function is a hallmark of cancer.
The Central Role of HsClpP in Cellular Health
HsClpP is a serine protease located in the mitochondrial matrix. Its primary function is to degrade misfolded or damaged proteins, thereby preventing the accumulation of toxic protein aggregates and maintaining mitochondrial integrity. The chemical agonism of HsClpP represents an innovative anticancer strategy.[2] By hyperactivating HsClpP, these compounds can induce the degradation of essential mitochondrial proteins, leading to mitochondrial dysfunction and ultimately, apoptosis in cancer cells.
Mechanism of Action: A Cascade of Mitochondrial Disruption
The agonistic activity of 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole derivatives on HsClpP initiates a cascade of events within the mitochondria of cancer cells. The hyperactivated protease leads to the degradation of subunits of the respiratory chain complex, impairing cellular respiration and ATP production. This mitochondrial stress culminates in the induction of apoptosis, the programmed cell death pathway that is often evaded by cancer cells.[2]
A notable example from this class, compound SL44, has demonstrated potent HsClpP agonistic activity and significant inhibition of hepatocellular carcinoma (HCC) cell proliferation.[2] In vivo studies have further corroborated these findings, showing potent tumor growth inhibitory activity with a favorable safety profile compared to existing kinase inhibitors.[2]
III. Beyond Oncology: Exploring the Neuroprotective and Muscarinic Modulatory Potential
While the anticancer activity of these derivatives is a major focus, the inherent structural motifs of the 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole scaffold suggest a broader therapeutic potential, particularly in the realm of neuroscience.
Muscarinic Receptor Modulation: A Historical Perspective and Future Directions
The 1,2,4-oxadiazole ring is a known pharmacophore in compounds targeting muscarinic acetylcholine receptors.[3][4][5][6][7] These G-protein coupled receptors are implicated in a multitude of physiological processes, and their modulation is a key strategy in the treatment of various disorders, including Alzheimer's disease and schizophrenia.
Structure-activity relationship studies on related 1,2,4-oxadiazole derivatives have shown that the nature of the substituent at the 3-position can significantly influence their activity at muscarinic receptors, with unbranched alkyl substituents often conferring agonistic properties.[3] The 3-propyl group in the present scaffold could, therefore, play a crucial role in tuning its affinity and efficacy for different muscarinic receptor subtypes. Further investigation into the muscarinic activity of 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole derivatives is warranted to explore their potential for treating cognitive deficits and other neurological conditions.
Neuroprotective Potential in Neurodegenerative Diseases
The specter of neurodegenerative diseases like Alzheimer's has spurred the search for multifunctional therapeutic agents. The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to combat the multifaceted nature of these diseases.[8] Some derivatives have shown potential to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are relevant targets in Alzheimer's therapy.[8]
Furthermore, certain 1,2,4-oxadiazole derivatives have demonstrated neuroprotective effects in in vitro models of ischemia by activating antioxidant defense systems.[9] Given that oxidative stress is a common pathological feature in neurodegenerative disorders, the 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel neuroprotective agents.
IV. Experimental Protocols for Biological Characterization
The robust biological characterization of 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole derivatives is paramount to understanding their therapeutic potential. The following are representative protocols for assessing their activity as HsClpP agonists and for preliminary screening of their muscarinic receptor modulation.
A. In Vitro Assay for HsClpP Agonist Activity: α-Casein Hydrolysis Assay
This assay directly measures the proteolytic activity of HsClpP in the presence of a test compound.
1. Reagents and Materials:
- Recombinant human HsClpP protein
- α-Casein (substrate)
- Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- Test compounds dissolved in DMSO
- ATPγS (non-hydrolyzable ATP analog, if assessing ClpXP complex)
- SDS-PAGE gels and reagents
- Coomassie Brilliant Blue or silver stain
2. Step-by-Step Protocol:
- Prepare a reaction mixture containing HsClpP in the assay buffer.
- Add the test compound at various concentrations (typically in a dose-response manner) or DMSO as a vehicle control.
- Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C to allow for compound binding.
- Initiate the reaction by adding the α-casein substrate.
- Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Separate the reaction products by SDS-PAGE.
- Visualize the protein bands by staining with Coomassie Brilliant Blue or silver stain.
- Quantify the degradation of the α-casein band using densitometry.
- Plot the percentage of α-casein degradation against the compound concentration to determine the EC₅₀ value.
Data Presentation:
| Compound | HsClpP Agonist Activity (EC₅₀, µM) |
| SL44[2] | 1.30 |
| ADX-47273 (Hit Compound)[2] | >20 |
B. Preliminary In Vitro Screening for Muscarinic Receptor Activity: Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific muscarinic receptor subtype.
1. Reagents and Materials:
- Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3)
- Radiolabeled ligand (e.g., [³H]-N-methylscopolamine for antagonists, [³H]-oxotremorine-M for agonists)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
- Test compounds dissolved in DMSO
- Scintillation cocktail and vials
- Scintillation counter
2. Step-by-Step Protocol:
- In a 96-well plate, add the cell membranes, radiolabeled ligand, and either assay buffer (for total binding), a saturating concentration of a known muscarinic ligand (for non-specific binding), or the test compound at various concentrations.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filter discs into scintillation vials, add scintillation cocktail, and vortex.
- Measure the radioactivity in a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ or Kᵢ value.
V. Structure-Activity Relationship (SAR) and Future Perspectives
The modular synthesis of 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole derivatives allows for systematic modifications to probe the structure-activity relationship.
Key areas for future investigation include:
-
Elucidation of the precise role of the 3-propyl group: Comparative studies with derivatives bearing different alkyl chains at the 3-position are needed to understand its contribution to HsClpP agonism and muscarinic receptor modulation.
-
Systematic derivatization of the piperidine ring: Modifications to the piperidine nitrogen and other positions can be explored to optimize potency, selectivity, and pharmacokinetic properties.
-
In-depth neuropharmacological profiling: A comprehensive evaluation of the most promising derivatives in a panel of in vitro and in vivo models of neurodegenerative diseases is crucial to validate their potential in this therapeutic area.
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
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Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Link]
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Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2. 1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-Azabicyclo[3.2. 1]oct-2-enes as Potential Muscarinic Agonists. Pharmaceutical Research. [Link]
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. ResearchGate. [Link]
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The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
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Neuroprotective effects of N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their corresponding synthetic intermediates N-alkylhydroxylamines and N-1-alkyl-3-carbonyl-1-hydroxyureas against in vitro cerebral ischemia. ChemMedChem. [Link]
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Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Letters in Drug Design & Discovery. [Link]
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Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International. [Link]
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New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society. [Link]
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3-(Piperidin-4-ylmethyl)-5-propyl-1,2,4-oxadiazole. Chemsrc. [Link]
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Synthesis and Structure–Activity Relationships of 3,5-Diarylisoxazoles and 3,5-Diaryl-1,2,4-oxadiazoles, Novel Classes of Small Molecule Interleukin-8 (IL-8) Receptor Antagonists. ResearchGate. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry. [Link]
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Physical and chemical properties of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
An In-Depth Technical Guide to the Physicochemical and Chemical Properties of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. This guide focuses on 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, a molecule that exemplifies this principle by uniting two critical structural motifs: the 1,2,4-oxadiazole ring and a piperidine substituent.
The 1,2,4-oxadiazole core is recognized as a "privileged scaffold," frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and fine-tune physicochemical properties.[1][2] Its five-membered heterocyclic structure offers a rigid and planar linker, capable of orienting substituents in precise vectors for optimal target engagement.[2] Complementing this is the piperidine ring, a saturated heterocycle prevalent in numerous approved drugs, particularly those targeting the central nervous system. It provides a three-dimensional structural element and a basic nitrogen center that can be crucial for solubility and protein-ligand interactions.
The convergence of these two moieties in the 5-(piperidin-4-yl)-1,2,4-oxadiazole framework has recently gained significant attention. Research has unveiled this scaffold as a novel class of agonists for the human caseinolytic protease P (HsClpP), a mitochondrial enzyme whose activation presents a promising therapeutic strategy for treating cancers like hepatocellular carcinoma (HCC).[3] This guide provides a comprehensive analysis of the core physical and chemical properties of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, offering foundational knowledge for researchers exploring its potential in drug discovery and development.
Section 1: Molecular Structure and Core Physicochemical Properties
The fundamental characteristics of a drug candidate dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is the first step in assessing the viability of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole for further development.
Caption: 2D Structure of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Summary of Physicochemical Data
The following table summarizes the key computed and known properties of the molecule. As extensive experimental data for this specific analog is not publicly available, many values are calculated based on its structure or inferred from closely related compounds.
| Property | Value / Observation | Rationale & Significance |
| CAS Number | 902837-03-0[4] | Unique identifier for substance registration. |
| Molecular Formula | C₁₀H₁₇N₃O[4] | Defines the elemental composition. |
| Molecular Weight | 195.26 g/mol | Calculated from the molecular formula. Falls well within the limits suggested by Lipinski's Rule of Five (<500 g/mol ), favoring good absorption.[5] |
| Calculated LogP | ~1.5 - 2.0 | This estimated value indicates moderate lipophilicity. The propyl group increases lipophilicity compared to smaller alkyl analogs (e.g., 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole has a calculated XLogP3 of 0.7).[6] This balanced lipophilicity is often optimal for oral bioavailability. |
| pKa | Piperidine N: ~8.5-10 (Basic)Oxadiazole N's: <2 (Weakly Basic) | The piperidine nitrogen is the primary basic center, readily protonated at physiological pH. This is critical for aqueous solubility via salt formation. The oxadiazole nitrogens are significantly less basic.[1] |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | The secondary amine is a key hydrogen bond donor, crucial for target interaction. |
| Hydrogen Bond Acceptors | 3 (Oxadiazole N, O; Piperidine N) | Multiple acceptor sites allow for a network of interactions with biological targets. |
| Aqueous Solubility | Low (Free Base), High (as Salt) | The free base is expected to have limited water solubility. However, due to the basic piperidine nitrogen, the molecule can be readily converted into a salt (e.g., hydrochloride), which will dramatically increase its solubility in aqueous media. |
| Chemical Stability | Generally stable at physiological pH. | The 1,2,4-oxadiazole ring is known to be stable under neutral conditions but can be susceptible to degradation in strongly acidic or basic environments.[1] It is considered thermally and chemically resistant, which contributes to metabolic stability.[5] |
Section 2: Synthesis and Spectroscopic Characterization
A robust and scalable synthetic route is paramount for the production of any compound intended for extensive research or clinical development. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in chemical literature.
Plausible Synthetic Strategy
The most direct and common approach for constructing the 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole scaffold involves a two-step process starting from a commercially available piperidine precursor.
-
Amidoxime Formation: N-Boc-piperidine-4-carbonitrile is reacted with hydroxylamine to generate the corresponding N'-hydroxy-N-Boc-piperidine-4-carboximidamide (an amidoxime). The Boc (tert-butyloxycarbonyl) group serves to protect the reactive piperidine nitrogen.
-
Oxadiazole Cyclization & Deprotection: The amidoxime intermediate is then acylated with butyryl chloride or butyric anhydride. The resulting O-acyl amidoxime undergoes spontaneous or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring. Subsequent removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) yields the final target compound.
Microwave-assisted reactions can often be employed to shorten reaction times and improve yields for the cyclization step.[7]
Caption: General workflow for the synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Expected Spectroscopic Profile
-
¹H NMR: The spectrum would show characteristic signals for the propyl group (a triplet around 0.9-1.0 ppm for the CH₃, and two multiplets for the two CH₂ groups), complex multiplets for the piperidine ring protons, and a broad singlet for the piperidine N-H proton.
-
¹³C NMR: Distinct signals would be present for the three carbons of the propyl chain, the carbons of the piperidine ring, and the two unique carbons of the oxadiazole ring at approximately 165-175 ppm.
-
Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 196.14.
-
FT-IR: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and N-O/C-O stretching (1000-1200 cm⁻¹).
Section 3: Chemical Stability and Reactivity Profile
The stability and reactivity of a compound influence its shelf-life, formulation possibilities, and metabolic fate.
-
Stability at Physiological pH: The 1,2,4-oxadiazole ring is generally stable under physiological conditions (pH ~7.4), which is a key reason for its use as a metabolically robust bioisostere.[1]
-
Lability to pH Extremes: The ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which may proceed via cleavage of the inherently weak N-O bond.[1][8] This is a critical consideration for both synthesis and long-term storage solutions.
-
Reductive Cleavage: The N-O bond is the most labile part of the heterocycle and can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation), which would lead to ring opening. This reactivity is generally not a concern under biological conditions but is relevant for synthetic manipulations.
-
Reactivity of the Piperidine Moiety: The secondary amine of the piperidine ring is a nucleophilic and basic center. It is the most reactive site for derivatization, readily undergoing N-alkylation, N-acylation, or sulfonylation reactions. This provides a straightforward handle for generating analogs to explore structure-activity relationships (SAR).
Section 4: Biological Context and Potential Applications
While this guide focuses on physicochemical properties, they are only relevant in the context of biological function. The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold is not merely a theoretical construct; it is a validated core for targeting a novel cancer mechanism.
A recent landmark study identified derivatives with this core structure as a new class of agonists for the human caseinolytic protease P (HsClpP).[3]
-
Mechanism of Action: HsClpP is a protease located within the mitochondrial matrix that plays a crucial role in mitochondrial protein quality control.[3] While over-activation of most proteases can be detrimental, the chemical agonism of HsClpP has been shown to be selectively toxic to cancer cells. Agonists like the derivative SL44, reported in the study, induce the degradation of subunits of the mitochondrial respiratory chain complex, disrupting mitochondrial homeostasis and ultimately triggering apoptosis (programmed cell death) in cancer cells.[3]
-
Therapeutic Potential: This mechanism represents a promising new avenue for cancer therapy, particularly for hepatocellular carcinoma (HCC). The study demonstrated that compound SL44 potently inhibited the proliferation of HCC cells and exhibited significant tumor growth inhibitory activity in vivo, with a superior safety profile compared to the standard kinase inhibitor sorafenib.[3]
The discovery of this biological activity provides a compelling rationale for the synthesis and characterization of analogs like 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, as modifications at the 3-position (the propyl group) could modulate potency, selectivity, or pharmacokinetic properties.
Section 5: Experimental Protocols for Characterization
To ensure scientific rigor, all claims about a compound's properties must be validated through standardized experimental protocols.
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
Causality: This protocol establishes the equilibrium solubility of the compound, a critical parameter that influences oral absorption and formulation strategies. The shake-flask method is the gold standard for its accuracy and direct measurement of thermodynamic equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Agitate the vial in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is chosen to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant, avoiding any disturbance of the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Validation: The presence of solid material at the end of the experiment validates that the measured concentration represents the true solubility limit.
Protocol 2: Assessment of pH-Dependent Chemical Stability
Causality: This workflow assesses the compound's stability across a range of pH values, simulating its journey through the gastrointestinal tract (acidic) and its persistence in blood plasma (neutral). This data is vital for predicting in vivo stability and identifying potential degradation pathways.
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Technical Guide: Discovery and Characterization of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as Novel Human ClpP Agonists
This guide provides an in-depth technical overview of the discovery, optimization, and mechanistic evaluation of a novel class of human caseinolytic protease P (HsClpP) agonists: the 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives. We will explore the scientific rationale for targeting HsClpP, the structure-activity relationship (SAR) studies that led to potent lead compounds, and the detailed experimental protocols used to validate their mechanism of action and therapeutic potential, particularly in the context of hepatocellular carcinoma (HCC).
The Rationale for Targeting Mitochondrial Proteostasis: HsClpP as a Vulnerability in Cancer
Mitochondria are essential organelles that govern cellular metabolism, energy production, and apoptosis.[1] To maintain their function, they rely on a robust protein quality control (PQC) system to manage misfolded or damaged proteins that arise from oxidative stress.[2] A key component of this system is the human caseinolytic protease P (HsClpP), a serine protease located in the mitochondrial matrix.[3][4]
Under normal physiological conditions, HsClpP partners with the AAA+ ATPase chaperone, ClpX. ClpX recognizes, unfolds, and translocates substrate proteins into the barrel-shaped chamber of HsClpP for degradation.[5][6] This controlled proteolysis is vital for maintaining mitochondrial homeostasis.[7][8]
Many cancer cells exhibit reprogrammed metabolism and increased production of reactive oxygen species (ROS), leading to a higher load of damaged mitochondrial proteins.[2] To cope with this proteotoxic stress, cancer cells often upregulate HsClpP, making them pathologically dependent on its function for survival.[2][3][6] This dependency presents a therapeutic window. Instead of inhibiting HsClpP, which could allow toxic proteins to accumulate, a more catastrophic outcome for cancer cells can be achieved through pharmacological hyperactivation.[3][9] Small molecule agonists can bind to HsClpP, forcing it into a constitutively active state independent of ClpX, leading to uncontrolled degradation of both unfolded proteins and essential nascent polypeptides.[9] This indiscriminate proteolysis disrupts mitochondrial function, collapses the electron transport chain, and ultimately triggers selective cancer cell death.[2][5]
This "agonism" or "hyperactivation" strategy has shown promise with several chemical classes, including acyldepsipeptides (ADEPs) and imipridones like ONC201, which is currently in clinical trials.[2][5][9] The discovery of the 5-(piperidin-4-yl)-1,2,4-oxadiazole series represents a significant expansion of the chemical toolbox for targeting this vulnerability.[7][8]
Discovery and Lead Optimization of the 1,2,4-Oxadiazole Scaffold
The journey to identify this novel class of HsClpP agonists began with the evaluation of existing chemical libraries, leading to the identification of a hit compound, ADX-47273. While showing initial promise, its potency required significant improvement. The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold was selected for optimization due to the favorable physicochemical properties and synthetic tractability of the 1,2,4-oxadiazole ring, a common motif in medicinal chemistry.[10][11][12]
A systematic structure-activity relationship (SAR) campaign was launched to enhance the potency of the initial hit. This involved synthesizing a library of derivatives to probe the chemical space around the core scaffold. The key lead compound to emerge from this effort was SL44 .[7]
Structure-Activity Relationship (SAR) Insights
The optimization from the initial hit to the lead compound SL44 revealed several key structural requirements for potent HsClpP activation.
-
Piperidine Core: The piperidin-4-yl linker was found to be crucial for orienting the molecule correctly within the HsClpP binding pocket.
-
Substitutions on Piperidine Nitrogen: Modifications at the N1 position of the piperidine ring were well-tolerated and provided a key vector for modulating potency and pharmacokinetic properties. The introduction of specific benzyl groups significantly enhanced activity.
-
Oxadiazole Core: The 1,2,4-oxadiazole ring serves as a rigid and metabolically stable core, correctly positioning the key interacting moieties.
-
Aromatic Substituents: The nature of the aromatic group at the 3-position of the oxadiazole ring was a major determinant of activity, with specific substitutions leading to improved binding and agonistic effect.
The logical progression of this drug discovery campaign is illustrated below.
Caption: Drug discovery workflow from hit identification to preclinical candidate.
Quantitative Data Summary
The optimization efforts culminated in compound SL44, which demonstrated a significant improvement in both biochemical and cellular potency compared to the initial hit.
| Compound | HsClpP Activation EC₅₀ (μM) | HCCLM3 Cell Proliferation IC₅₀ (μM) | Fold Improvement over ADX-47273 (Cellular) |
| ADX-47273 | >10 | 66.3 | - |
| SL44 | 1.30 | 3.1 | 21.4x |
| Data sourced from the Journal of Medicinal Chemistry.[7][8] |
Elucidating the Mechanism of Action
With a potent agonist in hand, the next critical step was to confirm its mechanism of action. The central hypothesis was that SL44 hyperactivates HsClpP, leading to the degradation of essential mitochondrial proteins, ultimately triggering apoptosis.
Mechanistic studies confirmed that SL44 induces the degradation of subunits within the mitochondrial respiratory chain complexes.[7][8] This catastrophic event disrupts oxidative phosphorylation, impairs mitochondrial integrity, and initiates the apoptotic cascade.[5][7][8] The proposed signaling pathway is outlined below.
Caption: Proposed mechanism of action for SL44 as an HsClpP agonist.
Core Experimental Protocols
The validation of a novel drug candidate relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to characterize the 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives.
HsClpP Activation Assay (α-Casein Hydrolysis)
This biochemical assay directly measures the ability of a compound to activate the proteolytic function of recombinant HsClpP using a general protein substrate, α-casein. The degradation of the substrate is visualized by SDS-PAGE.
Rationale: This assay provides direct evidence of target engagement and activation in a purified, cell-free system, allowing for the determination of biochemical potency (EC₅₀). α-casein is used as it is an unstructured protein that is readily degraded by activated ClpP.[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for HsClpP activity (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Enzyme Stock: Prepare a stock solution of purified, recombinant human ClpP in assay buffer.
-
Substrate Stock: Prepare a stock solution of α-casein (e.g., 50 μM) in assay buffer.
-
Compound Stocks: Prepare a serial dilution of the test compound (e.g., SL44) in DMSO, followed by a final dilution in assay buffer.
-
-
Pre-incubation:
-
In a microcentrifuge tube, mix the recombinant HsClpP enzyme with the desired concentration of the test compound or DMSO (vehicle control).
-
Incubate this mixture at 37°C for 60 minutes. This pre-incubation step allows the compound to bind to and conformationally activate the enzyme.[13]
-
-
Reaction Initiation:
-
Initiate the proteolytic reaction by adding the α-casein substrate to the enzyme-compound mixture. The final concentration of HsClpP might be ~10 ng/μL and α-casein ~5 μM.[13]
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Visualization:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Resolve the protein fragments by SDS-PAGE on a 12% polyacrylamide gel.
-
Visualize the protein bands using silver staining or Coomassie blue. A decrease in the intensity of the full-length α-casein band indicates proteolytic activity.
-
-
Data Analysis:
-
Quantify the density of the remaining α-casein band for each compound concentration.
-
Plot the percentage of casein degradation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound directly binds to its intended target protein within the complex environment of an intact cell.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16]
Rationale: This assay is critical for confirming on-target engagement in a physiologically relevant setting. It helps to rule out the possibility that the observed cellular effects are due to off-target activities.[17]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture the target cells (e.g., HCCLM3) to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two main groups: vehicle (DMSO) control and test compound (SL44) treatment. Incubate at 37°C for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions from both groups into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). This method avoids detergents that might interfere with protein interactions.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Measure the total protein concentration to ensure equal loading.
-
Analyze the amount of soluble HsClpP in each sample by Western Blot using a specific anti-ClpP antibody.
-
-
Interpretation:
-
In the vehicle-treated samples, the amount of soluble HsClpP will decrease as the temperature increases.
-
If the compound binds and stabilizes HsClpP, the protein will remain soluble at higher temperatures in the drug-treated samples. This results in a rightward shift of the melting curve, confirming target engagement.[18]
-
In Vivo Efficacy in a Hepatocellular Carcinoma Model
The ultimate test of a potential anticancer agent is its performance in vivo. The lead compound, SL44, was evaluated in a xenograft model using HCCLM3 cells implanted in nude mice. The results demonstrated that SL44 possesses potent tumor growth inhibitory activity.[7][8]
Notably, SL44 exhibited a superior safety profile when compared directly to sorafenib, a multi-kinase inhibitor and a standard of care for advanced HCC.[7][8] This favorable safety profile is a significant advantage, suggesting that the mitochondrial hyperactivation strategy may be more selective for cancer cells and less toxic to normal tissues.
Conclusion and Future Outlook
The discovery of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives marks a significant advancement in the field of mitochondrial-targeted cancer therapy. This work introduces a novel, potent, and synthetically accessible chemical scaffold for the agonism of HsClpP. The lead compound, SL44, demonstrates robust activity against hepatocellular carcinoma both in vitro and in vivo, with a promising safety profile.[7][8]
This technical guide has detailed the rationale, discovery, and validation of this new class of agents. The provided protocols offer a framework for researchers to further explore this and other series of HsClpP agonists. Future work will likely focus on refining the pharmacokinetic properties of these compounds, exploring their efficacy in other cancer types known to be dependent on mitochondrial homeostasis (such as acute myeloid leukemia and certain breast cancers), and elucidating potential mechanisms of resistance.[3][9] The hyperactivation of HsClpP remains a compelling and innovative strategy, and the 5-(piperidin-4-yl)-1,2,4-oxadiazole series represents a valuable new tool in the quest to exploit cancer cell vulnerabilities.
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A Technical Guide to the Therapeutic Targets of 1,2,4-Oxadiazole Compounds
Abstract
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisostere of amide and ester functionalities. This unique characteristic allows it to engage in hydrogen bonding and other non-covalent interactions with a variety of biological macromolecules, making it a privileged structure in drug discovery.[1] This technical guide provides an in-depth exploration of the key therapeutic targets for 1,2,4-oxadiazole-based compounds, synthesized from recent scientific literature. We will delve into the mechanistic underpinnings of their activity in oncology, neurodegenerative diseases, inflammation, and infectious diseases. For each target class, we will discuss the rationale for therapeutic intervention, present quantitative data, and provide exemplary experimental protocols and workflows to empower researchers in their drug development endeavors.
Introduction: The 1,2,4-Oxadiazole, A Versatile Scaffold
The 1,2,4-oxadiazole ring is an aromatic heterocycle notable for its chemical stability and synthetic accessibility.[2] Its value in medicinal chemistry is largely derived from its role as a bioisosteric replacement for amide and ester groups, which are susceptible to hydrolysis by metabolic enzymes. This substitution can enhance a compound's metabolic stability and pharmacokinetic profile. The arrangement of nitrogen and oxygen atoms within the ring facilitates hydrogen bond interactions, crucial for molecular recognition at the active sites of protein targets.[1] Consequently, derivatives of this scaffold have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and analgesic properties.[3][4] This guide will systematically dissect the molecular targets that underpin these therapeutic effects.
Oncological Targets: A Multi-Pronged Attack on Cancer
The development of 1,2,4-oxadiazole derivatives as anticancer agents is a burgeoning field, with compounds designed to interfere with multiple hallmarks of cancer.[4]
Targeting Apoptotic Pathways: Caspase Activation
A fundamental strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Caspases, a family of cysteine proteases, are the central executioners of this process.[5] Specifically, effector caspases like caspase-3 and caspase-7 dismantle the cell by cleaving key structural and regulatory proteins.
Mechanism of Action: Certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis through the direct or indirect activation of caspase-3.[4][5] This activation initiates a catalytic cascade leading to irreversible cell death. The rationale is to bypass upstream mutations in pro-apoptotic signaling (e.g., p53) by directly triggering the execution phase of apoptosis.
Experimental Workflow: Screening for Caspase-3/7 Activation
Caption: Workflow for a high-throughput Caspase-Glo® 3/7 assay.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer) into white-walled, 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in the appropriate medium. Add the compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for apoptosis induction (e.g., 1 µM Staurosporine).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
Targeting Cell Signaling: Kinase Inhibition
Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and the hepatocyte growth factor receptor (c-Met) are critical nodes in signaling pathways that drive cell proliferation, survival, and migration. Their dysregulation is a common feature in many cancers.[6]
Mechanism of Action: 1,2,4-oxadiazole derivatives have been developed as potent inhibitors of EGFR and c-Met.[6] By binding to the ATP-binding pocket of the kinase domain, these compounds prevent autophosphorylation and the subsequent activation of downstream pathways such as RAS/MAPK and PI3K/Akt, thereby halting uncontrolled cell growth. The rationale for dual inhibition lies in overcoming resistance mechanisms, as c-Met amplification can compensate for EGFR blockade.
Signaling Pathway: EGFR and c-Met Inhibition
Caption: Inhibition of EGFR and c-Met signaling by 1,2,4-oxadiazoles.
Table 1: Inhibitory Activity of a Dual EGFR/c-Met Inhibitor
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line (Cancer Type) | Antiproliferative IC₅₀ (µM) |
| 34 [6] | EGFR | < 0.001 | NCI-H1975 (NSCLC) | 0.2 |
| 34 [6] | c-Met | < 0.001 | HCC827 (NSCLC) | 0.6 |
Data synthesized from Dokla et al.[6]
Targeting Epigenetics: Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.
Mechanism of Action: 1,2,4-oxadiazole derivatives have been developed as highly potent inhibitors of Class I HDACs (HDAC1, 2, and 3).[7] These inhibitors typically feature a zinc-binding group (e.g., hydroxamic acid) that chelates the zinc ion in the HDAC active site. Inhibition leads to histone hyperacetylation, chromatin relaxation, and re-expression of silenced tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis.
Table 2: Potency of an Oxadiazole-Based HDAC Inhibitor
| Compound ID | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HCT116 Cell IC₅₀ (nM) |
| 21 [7] | 1.8 | 3.6 | 3.0 | 9.8 |
| SAHA (Vorinostat) | - | - | - | 514 |
Data synthesized from Yang Z. et al.[7]
Neurodegenerative Disease Targets (Alzheimer's Disease)
A multi-target approach is considered promising for complex multifactorial diseases like Alzheimer's Disease (AD). 1,2,4-oxadiazoles are well-suited for this strategy.
Targeting the Cholinergic System: AChE and BuChE Inhibition
The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the enzymes responsible for its degradation.
Mechanism of Action: 1,2,4-oxadiazole derivatives have been designed as potent inhibitors of both AChE and BuChE.[8][9] By blocking these enzymes, the compounds increase the concentration and duration of acetylcholine in the synapse, enhancing cholinergic neurotransmission and potentially improving cognitive symptoms. Some derivatives show selectivity for BuChE, which may be advantageous as BuChE activity increases in the AD brain while AChE activity declines.[9]
Protocol: Ellman's Assay for Cholinesterase Inhibition
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and solutions of the test compounds.
-
Assay Setup: In a 96-well plate, add buffer, test compound solution (at various concentrations), and AChE or BuChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB solution followed by the substrate (ATCI) solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change (due to the reaction of thiocholine with DTNB) is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Targets: The Nrf2/ARE Pathway
Chronic inflammation and oxidative stress are underlying factors in many diseases. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.
Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds, including certain 1,2,4-oxadiazole derivatives, can react with Keap1, leading to the release of Nrf2.[4] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The rationale is to bolster the cell's intrinsic antioxidant and anti-inflammatory defenses.
Signaling Pathway: Nrf2/ARE Activation
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5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole literature review and background
An In-Depth Technical Guide to 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole: Synthesis, Pharmacology, and Therapeutic Potential
Introduction
The heterocycle 1,2,4-oxadiazole is a five-membered ring system containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[3] The incorporation of the 1,2,4-oxadiazole nucleus into molecular frameworks has led to the discovery of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5]
This technical guide focuses on a specific derivative, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole. This molecule combines the favorable characteristics of the 1,2,4-oxadiazole ring with a piperidine moiety, a common structural motif in centrally acting drugs and other bioactive compounds. The presence of the propyl group at the 3-position further modulates the lipophilicity and steric profile of the molecule, potentially influencing its biological activity.
Recent research has highlighted the potential of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a novel class of agonists for the human caseinolytic protease P (HsClpP).[6] This protein plays a critical role in mitochondrial homeostasis, and its chemical agonism is emerging as a promising anticancer strategy.[6] This guide will provide a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole and its analogues, with a focus on their application in the treatment of hepatocellular carcinoma (HCC).[6]
Chemical Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry, typically involving the cyclization of an N-acylamidine intermediate. A common and effective method for the synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole involves a multi-step sequence starting from commercially available materials.
Synthetic Pathway
A plausible synthetic route for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is outlined below. This pathway is based on established methodologies for the synthesis of similar 1,2,4-oxadiazole derivatives.[7][8]
Caption: Synthetic pathway for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Experimental Protocol
Step 1: Synthesis of N'-hydroxybutyrimidamide (Propyl-amidoxime)
-
To a solution of butyronitrile (1.0 eq) in a suitable solvent such as ethanol, add a solution of hydroxylamine (1.2 eq, prepared from hydroxylamine hydrochloride and a base like sodium hydroxide).
-
Stir the reaction mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired propyl-amidoxime.
Step 2: Synthesis of the N-Acylamidine Intermediate
-
In a reaction vessel, dissolve N-Boc-isonipecotic acid (1.0 eq) and the propyl-amidoxime (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HBTU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylamidine intermediate.
Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring
-
Dissolve the crude N-acylamidine intermediate in a high-boiling point solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux for several hours to induce cyclization via dehydration.
-
Alternatively, the cyclization can be promoted by the addition of a base such as potassium carbonate at an elevated temperature.
-
Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent in vacuo. Purify the residue by column chromatography to obtain 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-3-propyl-1,2,4-oxadiazole.
Step 4: Deprotection of the Piperidine Nitrogen
-
Dissolve the Boc-protected oxadiazole derivative in a suitable solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Pharmacological Profile
Recent studies have identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a novel class of human caseinolytic protease P (HsClpP) agonists.[6]
Mechanism of Action
HsClpP is a protease located in the mitochondrial matrix that plays a crucial role in maintaining mitochondrial protein homeostasis (proteostasis).[6] Chemical agonism of HsClpP has emerged as a potential anticancer strategy.[6] The 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives act as agonists of HsClpP, stimulating its proteolytic activity.[6] This enhanced activity leads to the degradation of subunits of the respiratory chain complex, ultimately inducing apoptosis in cancer cells.[6]
Caption: Proposed mechanism of action for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
In Vitro and In Vivo Activity
A representative compound from this class, SL44, demonstrated potent agonistic activity on HsClpP in an α-casein hydrolysis assay and exhibited significant anti-proliferative effects against hepatocellular carcinoma (HCC) cells.[6]
| Compound | HsClpP Agonistic Activity (EC50, µM) | HCCLM3 Cell Proliferation (IC50, µM) |
| SL44 | 1.30 | 3.1 |
| ADX-47273 (Hit) | - | >66.3 |
Data sourced from a study on 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives.[6]
In vivo studies with SL44 showed potent tumor growth inhibitory activity with a superior safety profile compared to the kinase inhibitor sorafenib.[6]
Therapeutic Potential
The discovery of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as HsClpP agonists opens up new avenues for the treatment of hepatocellular carcinoma (HCC).[6] HCC is a primary liver cancer with a high mortality rate and limited therapeutic options. The mechanism of action, involving the induction of apoptosis through mitochondrial dysfunction, represents a novel approach to cancer therapy.[6] The favorable in vivo efficacy and safety profile of lead compounds from this class suggest their potential for further preclinical and clinical development as anticancer agents.[6]
Beyond oncology, the diverse biological activities reported for 1,2,4-oxadiazole derivatives suggest that 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole and its analogues could be explored for other therapeutic applications. The 1,2,4-oxadiazole scaffold has been associated with a broad range of biological activities, including anti-inflammatory, antibacterial, and antiviral effects.[9][10][11]
Conclusion
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole belongs to a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Its chemical synthesis is achievable through established synthetic methodologies. The unique mechanism of action as an HsClpP agonist provides a strong rationale for its further investigation as a treatment for hepatocellular carcinoma and potentially other cancers. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on comprehensive preclinical evaluation to pave the way for potential clinical trials.
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- Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters.
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- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
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Protocol for the synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
An Application Note and Detailed Protocol for the Synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered substantial interest in medicinal chemistry and drug development. Its unique physicochemical properties, including its role as a bioisostere for esters and amides, and its ability to participate in hydrogen bonding, make it a valuable scaffold for designing novel therapeutic agents.[1][2] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide array of biological activities.[2]
Recently, derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole have been identified as a new class of human caseinolytic protease P (HsClpP) agonists, showing potential as a novel anticancer strategy, particularly for the treatment of hepatocellular carcinoma (HCC).[3] This discovery underscores the therapeutic relevance of this specific molecular architecture and highlights the need for robust and well-documented synthetic protocols.
This document provides a comprehensive, step-by-step guide for the synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, designed for researchers in organic synthesis and drug discovery. The protocol is structured in three main stages: the preparation of a key propyl-amidoxime intermediate, the formation of the protected oxadiazole core, and the final deprotection step. We will delve into the causality behind experimental choices, ensuring the protocol is not just a list of steps but a self-validating system for producing the target compound with high fidelity.
Overall Synthetic Strategy
The synthesis is designed as a convergent three-step process. The strategy relies on the well-established method of forming the 1,2,4-oxadiazole ring via the coupling of a carboxylic acid with an amidoxime, followed by a cyclodehydration reaction.[1] To prevent unwanted side reactions at the piperidine nitrogen, a tert-butyloxycarbonyl (Boc) protecting group is employed, which can be efficiently removed under acidic conditions in the final step.[4]
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Propyl-amidoxime (Intermediate 1)
Principle: This initial step involves the conversion of a nitrile (butyronitrile) into an amidoxime. The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon of the nitrile group. This is a fundamental and widely used method for preparing the amidoxime functionality, which is a crucial building block for 1,2,4-oxadiazole synthesis.[1] A mild base, such as sodium carbonate, is used to liberate the free hydroxylamine from its hydrochloride salt.
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Butyronitrile | 69.11 | 5.0 g (6.3 mL) | 72.3 |
| Hydroxylamine Hydrochloride | 69.49 | 7.55 g | 108.6 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 5.75 g | 54.2 |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (7.55 g) and sodium carbonate (5.75 g).
-
Solvent Addition: Add a mixture of ethanol (100 mL) and water (50 mL) to the flask. Stir the suspension vigorously for 15 minutes at room temperature.
-
Addition of Nitrile: Add butyronitrile (5.0 g) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate. Stir for 10 minutes. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield propyl-amidoxime as a white solid or viscous oil. The crude product is often of sufficient purity for the next step.
Part 2: Synthesis of N-Boc-5-(Piperidin-4-yl)-3-propyl-1,2,4-oxadiazole
Principle: This core step constructs the 1,2,4-oxadiazole ring. It involves two key transformations within a one-pot procedure: the acylation of the amidoxime by the carboxylic acid, followed by cyclodehydration.
-
Acylation: N-Boc-isonipecotic acid, a key building block for incorporating the piperidine motif, is activated to facilitate the formation of an O-acyl amidoxime intermediate.[4][5] We use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system. EDC activates the carboxylic acid, and HOBt acts as an additive to improve efficiency and suppress side reactions.
-
Cyclodehydration: Upon heating, the O-acyl intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.[6]
Caption: Mechanism of 1,2,4-oxadiazole formation via acylation and cyclodehydration.
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Propyl-amidoxime (from Part 1) | 102.13 | 7.37 g | 72.2 |
| N-Boc-Isonipecotic Acid | 229.27 | 15.0 g | 65.4 |
| EDC Hydrochloride | 191.70 | 15.0 g | 78.2 |
| HOBt Hydrate | 153.14 | 10.6 g | 69.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 22.8 mL | 130.8 |
| Dioxane | 88.11 | 200 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve N-Boc-isonipecotic acid (15.0 g), propyl-amidoxime (7.37 g), EDC hydrochloride (15.0 g), and HOBt hydrate (10.6 g) in dioxane (200 mL).
-
Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add DIPEA (22.8 mL) dropwise over 15 minutes.
-
Coupling Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Cyclization: Fit the flask with a reflux condenser and heat the mixture to 100°C. Maintain this temperature for 12-16 hours. Monitor the formation of the oxadiazole by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a crude oil/solid. Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure N-Boc protected intermediate.
Part 3: Synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Principle: The final step is the removal of the acid-labile Boc protecting group to unmask the secondary amine of the piperidine ring.[7] A solution of hydrochloric acid in an organic solvent like dioxane or methanol is a standard and effective method for this transformation.[8] The reaction proceeds by protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to release tert-butanol (which further decomposes to isobutylene and water) and the protonated amine (as its hydrochloride salt). A final basic work-up neutralizes the salt to yield the free amine.
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-Protected Oxadiazole (from Part 2) | 323.42 | 10.0 g | 30.9 |
| 4M HCl in Dioxane | - | 100 mL | 400 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed (e.g., 2M aq. soln.) | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL for extraction | - |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the N-Boc protected oxadiazole (10.0 g) in dichloromethane (50 mL) in a 250 mL round-bottom flask.
-
Deprotection: Add the 4M HCl in dioxane solution (100 mL) to the flask. Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt may form. Monitor the reaction by TLC until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure.
-
Neutralization: Dissolve the resulting solid residue in water (100 mL) and cool in an ice bath. Carefully add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 11).[8]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, typically as a solid or a thick oil.
Data and Characterization Summary
| Compound | Step | Typical Yield | Appearance | Expected M.W. | Analytical Techniques |
| Propyl-amidoxime | 1 | 75-90% | White Solid | 102.13 g/mol | ¹H NMR, ¹³C NMR |
| N-Boc-Protected Oxadiazole | 2 | 60-75% | Colorless Oil/Solid | 323.42 g/mol | ¹H NMR, ¹³C NMR, LC-MS |
| 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole | 3 | >90% | White/Off-white Solid | 223.29 g/mol | ¹H NMR, ¹³C NMR, HRMS, Purity by HPLC |
Safety and Handling
-
Hydroxylamine Hydrochloride: Corrosive and a potential skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
EDC/HOBt: EDC is a moisture-sensitive irritant. HOBt is a potential explosive when dry; always use the hydrated form.
-
DIPEA: Corrosive and flammable liquid. Work in a well-ventilated fume hood.
-
4M HCl in Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.
-
All reactions should be performed in a well-ventilated chemical fume hood.
References
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health (NIH).
- Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research.
- Boc-isonipecotic acid. (n.d.). Chem-Impex.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing.
- Deprotection of different N-Boc-compounds. (2021). ResearchGate.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
- Synthesis of 1,2,4-Oxadiazoles. (2025). ResearchGate.
- Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). (2024). ResearchGate.
- boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.).
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). Scirp.org.
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.). Google Patents.
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Application Notes and Protocols for the Investigation of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole in Hepatocellular Carcinoma
For: Researchers, scientists, and drug development professionals in oncology.
Foreword: Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by its high mortality rate and limited therapeutic avenues. The heterogeneity of HCC necessitates the exploration of novel therapeutic agents with well-defined mechanisms of action. This document provides a comprehensive guide to the application of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, a novel small molecule, in the context of HCC research. Drawing upon recent discoveries, this guide details the compound's mechanism of action, protocols for its synthesis and evaluation, and methodologies for in vitro and in vivo studies to rigorously assess its therapeutic potential.
Introduction: A Novel Approach to Targeting Hepatocellular Carcinoma
Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. The current standard of care for advanced HCC offers modest survival benefits, underscoring the urgent need for innovative therapeutic strategies. The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties[1][2][3].
Recent research has identified a new class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as potent agonists of human caseinolytic protease P (HsClpP)[4][5]. This novel mechanism presents a promising strategy for the treatment of HCC. This application note will focus on a representative of this class, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, and provide detailed protocols for its investigation as a potential anti-HCC agent.
Proposed Mechanism of Action: HsClpP Agonism and Mitochondrial Dysfunction
The primary molecular target of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is the human caseinolytic protease P (HsClpP), a key enzyme in mitochondrial protein homeostasis[4][5]. In its physiological state, HsClpP, in conjunction with its regulatory ATPase ClpX, forms a complex that degrades misfolded or damaged proteins within the mitochondrial matrix, a process crucial for maintaining mitochondrial function[6].
Chemical agonism of HsClpP by compounds such as 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is hypothesized to induce a state of uncontrolled proteolysis within the mitochondria. This leads to the degradation of essential mitochondrial proteins, including subunits of the respiratory chain complexes[4][5]. The disruption of the respiratory chain impairs oxidative phosphorylation, leading to mitochondrial dysfunction, a decrease in ATP production, and the release of pro-apoptotic factors, ultimately culminating in cancer cell apoptosis[4][5].
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Using 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole as a tubulin inhibitor in cancer cell lines
Application Notes & Protocols
Topic: Characterization of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole as a Potential Tubulin Inhibitor in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Microtubule Targeting in Oncology
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of eukaryotic cell architecture and function.[1][2][3] They are integral to a multitude of cellular processes, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[3] The pivotal role of microtubules in mitosis makes them a highly attractive and clinically validated target for cancer chemotherapy.[1][3] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[4][5] These agents are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1][6]
The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Recent studies have identified compounds containing a 4-(1,2,4-oxadiazol-5-yl)piperidine core as a novel class of tubulin inhibitors with potent antiproliferative activity.[7] This raises the compelling hypothesis that structurally related compounds, such as 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, may exert similar anticancer effects by targeting tubulin.
This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (referred to herein as 'Compound X') as a novel tubulin inhibitor. The methodologies described herein are designed to build a robust preclinical data package, from initial biochemical validation to cellular mechanism of action studies.
Part 1: Biochemical Validation - Direct Interaction with Tubulin
The first critical step is to determine if Compound X directly interacts with tubulin and affects its polymerization dynamics in a cell-free system. The in vitro tubulin polymerization assay is the gold standard for this initial assessment.
Principle of the Assay
This assay monitors the assembly of purified tubulin into microtubules. The process is initiated by raising the temperature to 37°C in the presence of GTP and is characterized by a sigmoidal curve representing nucleation, growth, and plateau phases.[1][8] The polymerization can be monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[1][8] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro fluorescence-based tubulin polymerization assay.
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is adapted from established methods for fluorescence-based tubulin polymerization assays.[1][8][9]
Materials:
-
Purified Tubulin (>99%, e.g., porcine brain or HeLa cell-derived)[8]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[9]
-
GTP solution (100 mM stock)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI, which fluoresces more brightly when incorporated into microtubules)[9]
-
Compound X
-
Positive Controls: Paclitaxel (enhancer), Nocodazole or Colchicine (inhibitor)
-
Vehicle Control (e.g., DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Compound Preparation: Prepare 10x working stocks of Compound X at various concentrations in General Tubulin Buffer. Also, prepare 10x stocks of positive and vehicle controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel).
-
Tubulin Reaction Mix Preparation: On ice, prepare the reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter dye.[1][9] Keep this mix on ice until the moment of use.
-
Assay Setup: Pre-warm the microplate reader to 37°C. Add 5 µL of the 10x test compounds, controls, or vehicle to the appropriate wells of the 96-well plate.
-
Reaction Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[8] Mix gently by pipetting, avoiding bubbles.
-
Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements. Record fluorescence at the appropriate excitation/emission wavelengths for the reporter dye every 30-60 seconds for at least 60 minutes.
Data Analysis & Expected Results:
| Parameter | Effect of Polymerization Inhibitor (e.g., Compound X) | Effect of Polymerization Enhancer (e.g., Paclitaxel) |
| Vmax (Rate) | Decreased | Increased |
| Lag Time (Nucleation) | Increased or Unchanged | Decreased or Eliminated |
| Max Polymer Mass (Plateau) | Decreased | Increased or Unchanged |
Plot the Vmax or plateau fluorescence against the log concentration of Compound X to determine the IC₅₀ value, which represents the concentration required to inhibit tubulin polymerization by 50%. A potent inhibitor will have an IC₅₀ value in the low micromolar to nanomolar range.[4]
Part 2: Cellular Activity Assessment
Following biochemical validation, the next stage is to assess the effect of Compound X on cancer cell lines. This involves determining its cytotoxicity, its impact on cell cycle progression, and direct visualization of its effects on the microtubule network.
Protocol 2: Cell Viability Assays (MTT & SRB)
Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound. The MTT assay measures metabolic activity, while the SRB assay measures total protein content, providing complementary information.[10][11]
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549, HCT-116)[4][12]
-
Complete cell culture medium
-
Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[13]
-
SRB (Sulforhodamine B) solution
-
Solubilization solution (e.g., DMSO or SDS) for MTT[10]
-
Trichloroacetic acid (TCA) and Tris base for SRB
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure (General Steps):
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound X for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
Assay-Specific Steps:
-
For MTT: Add MTT solution to each well and incubate to allow formazan crystal formation. Solubilize the crystals with DMSO or SDS and read the absorbance.[13]
-
For SRB: Fix the cells with cold TCA. Wash and stain the fixed cells with SRB dye. Wash away unbound dye and solubilize the protein-bound dye with Tris base. Read the absorbance.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log concentration of Compound X to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Tubulin inhibitors typically cause cell cycle arrest in the G2/M phase due to the disruption of the mitotic spindle.[5] This can be quantified using flow cytometry after staining cellular DNA with a fluorescent dye like propidium iodide (PI).[14][15]
Materials:
-
Cancer cell line(s)
-
Compound X
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol for fixation[16]
-
PI Staining Buffer (PBS containing Propidium Iodide, RNase A, and a non-ionic detergent like Triton X-100)[16]
-
Flow cytometer
Experimental Workflow: Cell Cycle Analysis
Caption: Step-by-step workflow for cell cycle analysis using propidium iodide staining.
Procedure:
-
Cell Treatment: Culture cells to ~60% confluency and treat with Compound X (e.g., at its GI₅₀ concentration) for a period sufficient to induce cell cycle effects (e.g., 18-24 hours). Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: While gently vortexing, add cold 70% ethanol drop-by-drop to the cell pellet to a final concentration of 70%. Fix on ice or at 4°C for at least 2 hours (or overnight).[16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[14]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[15]
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Results: Treatment with an effective tubulin inhibitor like Compound X should lead to a significant accumulation of cells in the G2/M phase compared to the vehicle-treated control population.
Protocol 4: Immunofluorescence Microscopy of Microtubule Networks
The most direct way to observe the effect of Compound X on the cellular microtubule architecture is through immunofluorescence microscopy. This technique allows for the visualization of microtubule depolymerization or stabilization and effects on mitotic spindle formation.[17][18]
Materials:
-
Cancer cell line(s)
-
Compound X
-
Glass coverslips in culture dishes
-
Fixative (e.g., ice-cold methanol or 4% formaldehyde)[9][19]
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., PBS with 1-3% BSA)
-
Primary antibody: Mouse or rabbit anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)[18]
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips and allow them to adhere.
-
Treatment: Treat cells with Compound X at a relevant concentration (e.g., GI₅₀) for a suitable time (e.g., 6-18 hours).
-
Fixation & Permeabilization: Wash cells with PBS. Fix with either ice-cold methanol (which preserves microtubule structure well) or formaldehyde, followed by permeabilization with Triton X-100.[9][19]
-
Blocking: Wash and incubate the cells in Blocking Buffer for 30-60 minutes to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells multiple times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells again, then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and mitotic spindles.
Expected Results:
-
If Compound X is a destabilizer (like colchicine): Expect to see a sparse, disrupted, or completely depolymerized microtubule network. Mitotic cells will show disorganized or absent spindles.
-
If Compound X is a stabilizer (like paclitaxel): Expect to see a densification of the microtubule network and the formation of microtubule bundles or asters throughout the cytoplasm. Mitotic cells will exhibit abnormal, often multipolar, spindles.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust, multi-faceted approach to characterize the activity of a novel small molecule, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, as a potential tubulin inhibitor. Positive results across these assays—biochemical inhibition of tubulin polymerization, dose-dependent cytotoxicity against cancer cell lines, G2/M cell cycle arrest, and clear disruption of the cellular microtubule network—would provide strong evidence for its mechanism of action. Such findings would warrant further investigation, including studies to identify the specific tubulin binding site (e.g., colchicine, vinca, or a novel site) through competition assays, and preclinical evaluation in in vivo cancer models.
References
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
- Gan, C. Y., & Chien, K. C. (2017).
- Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188-193.
- Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. ACS Medicinal Chemistry Letters, 5(3), 244-248.
- Lee, M., et al. (2022). A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. Journal of Experimental & Clinical Cancer Research, 41(1), 235.
- Li, C., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 17091.
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
- Park, H., et al. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 106(1), 28-6.
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
- Ambrose, J. C., & Wasteneys, G. O. (2014). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in molecular biology (Clifton, N.J.), 1080, 99–124.
- Al-Dhfyan, A., et al. (2017). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 22(10), 1613.
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ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines.... Retrieved from [Link]
- Lu, Y., et al. (2012). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal research reviews, 32(3), 527–567.
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ResearchGate. (n.d.). Immunofluorescence imaging of microtubule network structure.... Retrieved from [Link]
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JoVE. (2022). STED Microscopy for Visualizing Actin and Microtubule Cytoskeleton. Retrieved from [Link]
- Zhang, Y., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622-10642.
- Prots, I., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR protocols, 4(3), 102499.
- Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. ACS Medicinal Chemistry Letters, 5(3), 244-248.
- Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Romagnoli, R., et al. (2013). Identification of diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors: the special case of 3-(2-fluorophenyl). Journal of medicinal chemistry, 56(6), 2534–2543.
- El-Naggar, M., et al. (2022). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Bioorganic chemistry, 128, 106069.
- Kumar, A., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(10), 14371-14378.
- Patel, D. A., & Patel, C. N. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(29), e202300898.
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ResearchGate. (n.d.). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Retrieved from [Link]
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Lee, M., et al. (2022). A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. Journal of Experimental & Clinical Cancer Research, 41(1), 235.
- Głowacka, I. E., & Stasiak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules (Basel, Switzerland), 27(8), 2404.
-
PubChem. (n.d.). 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. Retrieved from [Link]
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Development of cell-based assays for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole activity
Here are the detailed Application Notes and Protocols for the development of cell-based assays for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole activity.
Application Note & Protocols
Topic: Development of Cell-Based Assays for Characterizing the Activity of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Introduction
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole belongs to a chemical class that has recently gained significant attention. Notably, derivatives have been identified as potent agonists of Human Caseinolytic Protease P (HsClpP), a mitochondrial protease, presenting a novel strategy for treating hepatocellular carcinoma (HCC).[4] Another related chemotype, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been shown to act as tubulin inhibitors, inducing mitotic arrest in cancer cells.[5]
Given these potential mechanisms of action, a systematic and multi-faceted approach is required to characterize the compound's cellular activity. Cell-based assays are indispensable in this process, offering a biologically relevant context that bridges the gap between biochemical assays and whole-organism studies.[6][7][8] These assays allow for the evaluation of a compound's effects on complex cellular processes such as proliferation, cytotoxicity, and specific signaling pathways.[9]
This guide provides a comprehensive framework for developing a cascade of cell-based assays to elucidate the biological activity of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole. We will begin with foundational cytotoxicity and viability screening to establish a therapeutic window, followed by detailed protocols for investigating two high-probability mechanisms of action: HsClpP agonism and tubulin polymerization inhibition. Each protocol is designed with self-validating principles and explains the causality behind key experimental choices.
Diagram: Overall Assay Development Workflow
The following workflow provides a strategic approach to characterizing the compound, moving from broad phenotypic effects to specific molecular mechanisms.
Caption: A tiered workflow for compound characterization.
Section 1: Foundational Viability and Cytotoxicity Assays
The initial step in characterizing any new compound is to determine its effect on cell health. These assays establish the concentration range over which the compound exhibits biological activity and define its therapeutic index by comparing the concentration that produces the desired effect against the concentration that causes overt toxicity.
Protocol 1.1: Cell Viability Assessment using an MTS Assay
Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium compound MTS into a colored formazan product, which is soluble in the culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCCLM3 for liver cancer, DU-145 for prostate cancer).[4][5]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (stock solution in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
96-well clear, flat-bottom cell culture plates.
-
Multichannel pipette and plate reader (490 nm absorbance).
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality: An overnight incubation ensures cells recover from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the assay.
-
-
Compound Preparation: Prepare a 2X serial dilution series of the compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~10 nM). Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.
-
Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
Causality: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation.
-
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of "medium only" blank wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Section 2: Mechanistic Assays for HsClpP Agonism
Recent evidence suggests that activating the mitochondrial protease HsClpP is a viable anticancer strategy.[4] Agonism of HsClpP leads to the degradation of mitochondrial respiratory chain complex subunits, disrupting mitochondrial homeostasis and triggering apoptosis.[4]
Diagram: HsClpP Agonist-Induced Apoptosis Pathway
Caption: Simplified pathway of HsClpP agonist action.
Protocol 2.1: Apoptosis Detection using Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. The assay reagent contains a luminogenic caspase-3/7 substrate. Upon cleavage by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.
Materials:
-
Hepatocellular carcinoma cells (e.g., HCCLM3).
-
Complete culture medium.
-
Compound and vehicle controls.
-
Caspase-Glo® 3/7 Reagent.
-
96-well white-walled, clear-bottom plates.
-
Luminometer.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.1, but use white-walled plates suitable for luminescence. A shorter treatment time (e.g., 24 hours) may be optimal for detecting early apoptotic events.
-
Causality: White-walled plates maximize the luminescent signal and prevent crosstalk between wells.
-
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Plot the relative luminescence units (RLU) against the compound concentration.
-
Calculate the EC₅₀, the concentration at which the compound induces 50% of the maximal apoptotic response.
-
Section 3: Mechanistic Assays for Tubulin Inhibition
The microtubule network is critical for cell division, and its disruption is a clinically validated anticancer strategy.[5] Tubulin inhibitors interfere with microtubule dynamics, leading to a cell cycle block, typically in the G2/M phase, which ultimately triggers apoptosis.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol uses a DNA-intercalating dye (like Propidium Iodide, PI) to stain cells. The amount of fluorescence emitted by the stained DNA is directly proportional to the DNA content. Flow cytometry analysis can then distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that inhibits tubulin polymerization will cause an accumulation of cells in the G2/M phase.
Materials:
-
Cancer cell lines (e.g., K562 human leukemia).[5]
-
Complete culture medium.
-
Compound and vehicle controls.
-
Phosphate-Buffered Saline (PBS).
-
Cold 70% Ethanol.
-
RNase A solution.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 10x IC₅₀ concentrations for a period corresponding to one cell cycle (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all cells, including those that have detached due to mitotic arrest, are analyzed.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Causality: Dropwise addition of ethanol while vortexing prevents cell clumping. Fixation permeabilizes the cell membrane to allow dye entry. Store at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Causality: RNase A is crucial to degrade RNA, ensuring that the PI dye only stains DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control. An increase in the G2/M population indicates potential tubulin inhibition.
Section 4: Assay Validation and Data Interpretation
Developing an assay is only the first step; validating it is critical to ensure the results are accurate, reliable, and reproducible.[10][11] This is especially important if the assay is intended for high-throughput screening (HTS).
Key Validation Parameters
| Parameter | Description | Acceptance Criteria Example |
| Precision | The closeness of agreement between independent test results. Measured as % Coefficient of Variation (%CV). | Intra-assay %CV < 15%; Inter-assay %CV < 20% |
| Accuracy | The closeness of the measured value to a known true value. Often assessed using a control compound with known potency. | Measured IC₅₀ of control compound within 2-fold of the historical average. |
| Robustness | The capacity of an assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results when varying parameters like incubation time (±10%) or cell density (±20%). |
| Z'-Factor | A statistical measure of the quality of an HTS assay. It reflects the dynamic range and data variation.[12] | Z' > 0.5 indicates an excellent assay for screening. |
Calculating the Z'-Factor:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Negative Control (n): Vehicle-treated cells (e.g., DMSO), representing 0% effect.
-
Positive Control (p): A known active compound (e.g., a potent HsClpP agonist or tubulin inhibitor), representing 100% effect.
A well-designed experiment to determine the Z'-factor would involve running a full plate with half the wells dedicated to the negative control and the other half to the positive control.
References
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Stading, R., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]
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Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
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Sakamoto, K., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS Discovery, 24(6), 641-652. Retrieved from [Link]
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Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 763-771. Retrieved from [Link]
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Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
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Whitemarsh, R. C., et al. (2013). Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. Expert Opinion on Drug Discovery, 8(11), 1449-1461. Retrieved from [Link]
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Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]
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Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622-10642. Retrieved from [Link]
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Shvartsbart, A., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4490-4495. Retrieved from [Link]
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Khan, I., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. Retrieved from [Link]
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Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3957-3977. Retrieved from [Link]
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Głowacka, I. E., & Staroń, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2420. Retrieved from [Link]
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Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(10), 2969. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Experimental Design Using 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo experimental design and evaluation of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole. While specific preclinical data for this exact molecule is not publicly available, its structural motifs, particularly the piperidin-4-yl and 1,2,4-oxadiazole core, are features present in compounds targeting central nervous system (CNS) receptors. This guide is therefore predicated on the scientifically informed hypothesis that 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist, a prominent target for cognitive enhancement in neurodegenerative diseases like Alzheimer's disease.[1][2][3] The protocols outlined herein are designed to rigorously assess the compound's pharmacokinetic profile, target engagement, efficacy in relevant cognitive and behavioral paradigms, and potential cholinergic side effects.
Introduction: The Rationale for Targeting the M1 Muscarinic Receptor
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex and hippocampus, regions critical for cognitive functions such as learning and memory.[4] Activation of M1 receptors is a promising therapeutic strategy for symptomatic treatment of cognitive deficits observed in Alzheimer's disease and schizophrenia.[3] Early attempts to develop M1 agonists were hampered by a lack of selectivity, leading to dose-limiting cholinergic side effects. The development of selective allosteric agonists has renewed interest in this target.[2][3] This guide will delineate the necessary in vivo studies to characterize a novel M1 agonist, using 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole as the exemplar compound.
Hypothesized Mechanism of Action
We hypothesize that 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole acts as a selective M1 mAChR agonist, enhancing cholinergic transmission in key brain regions to improve cognitive function.
Figure 1: Hypothesized signaling pathway of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole at the M1 muscarinic receptor.
Preclinical Pharmacokinetic (PK) Profiling
A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to designing meaningful pharmacodynamic studies.
Protocol: Single-Dose Pharmacokinetics in Rodents
Objective: To determine the pharmacokinetic profile of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole following intravenous (IV) and oral (PO) administration in mice or rats.
Materials:
-
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
-
Vehicle (e.g., 20% Solutol HS 150 in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week prior to the study.
-
Dosing:
-
IV Group (n=3-4 per time point): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group (n=3-4 per time point): Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (~50 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Target Engagement and Pharmacodynamics (PD)
Confirming that the compound interacts with its intended target in the brain is a critical step.
Protocol: Ex Vivo Receptor Occupancy
Objective: To measure the extent and duration of M1 receptor occupancy in the brain following systemic administration.
Procedure:
-
Dose animals with a range of doses of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
-
At various time points post-dosing, euthanize the animals and rapidly dissect brain regions of interest (e.g., cortex, hippocampus).
-
Prepare brain homogenates.
-
Perform a radioligand binding assay using a selective M1 antagonist radioligand (e.g., [3H]pirenzepine) to determine the displacement by the test compound.
-
Calculate the percentage of receptor occupancy at each dose and time point.
Efficacy Evaluation in Animal Models of Cognition
The choice of animal model is crucial for the successful translation of preclinical findings.[5] For assessing potential cognitive-enhancing effects, several well-validated behavioral paradigms can be employed.
Protocol: Scopolamine-Induced Amnesia Reversal in the Novel Object Recognition (NOR) Task
Rationale: The NOR task assesses recognition memory. Scopolamine, a muscarinic antagonist, induces a cognitive deficit that can be reversed by a functional M1 agonist.[6]
Experimental Workflow:
Figure 2: Experimental workflow for the Novel Object Recognition task.
Procedure:
-
Habituation (Day 1): Allow each mouse to explore an open-field arena for 10 minutes.
-
Training (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Treatment (Day 3):
-
Administer the test compound or vehicle (e.g., 30 minutes before the test session).
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline (15 minutes before the test session).
-
-
Testing (Day 3): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the Discrimination Index (DI) as: (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better recognition memory.
Additional Cognitive Assays
Table 2: Recommended Behavioral Paradigms for Cognitive Assessment
| Behavioral Task | Cognitive Domain Assessed | Animal Model |
| Y-Maze Spontaneous Alternation | Spatial working memory | Mice, Rats |
| Morris Water Maze | Spatial learning and memory | Mice, Rats |
| Passive Avoidance | Fear-motivated learning and memory | Mice, Rats[6] |
Safety and Tolerability Assessment
A critical aspect of developing M1 agonists is to assess the potential for cholinergic side effects.
Protocol: Assessment of Cholinergic Side Effects
Objective: To evaluate the dose-dependent induction of adverse cholinergic effects.
Procedure:
-
Administer escalating doses of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole to a cohort of rats.
-
Observe the animals continuously for the first 4 hours and then periodically for 24 hours.
-
Score the presence and severity of cholinergic signs according to a pre-defined scale (e.g., modified Irwin screen).
Table 3: Key Cholinergic Signs to Monitor
| Sign | Description |
| Salivation | Excessive drooling |
| Lacrimation | Excessive tearing |
| Urination/Defecation | Involuntary excretion |
| Tremors | Involuntary muscle shaking |
| Hypothermia | Decrease in body temperature |
By establishing a dose-response relationship for both efficacy and side effects, a therapeutic window can be determined.
Conclusion
The protocols described in these application notes provide a robust framework for the initial in vivo characterization of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, or any novel compound hypothesized to act as an M1 muscarinic receptor agonist. This systematic approach, encompassing pharmacokinetics, target engagement, cognitive efficacy, and safety profiling, is essential for making informed decisions in the drug development process. Adherence to rigorous experimental design and transparent reporting will maximize the predictive value of these preclinical studies.[5]
References
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Application Notes & Protocols: A Guide to the Purification of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the principal techniques for the purification of 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole and its derivatives. This class of compounds is of significant interest in contemporary drug discovery[1]. The unique molecular architecture, featuring a strongly basic piperidine moiety, a polar 1,2,4-oxadiazole core, and a lipophilic propyl group, presents specific challenges and opportunities for purification. This document is intended for researchers, medicinal chemists, and process development scientists, offering both the theoretical basis and practical, step-by-step protocols for achieving high purity of these target molecules. Methodologies covered include acid-base extraction, flash column chromatography with various modifiers, and recrystallization.
Foundational Principles: The Physicochemical Landscape
A successful purification strategy is built upon a thorough understanding of the molecule's physicochemical properties. The tripartite nature of the 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole scaffold is the primary determinant for method selection.
-
The Basic Center (Piperidine Ring): The secondary amine within the piperidine ring is the most influential functional group for purification. It is a strong base (typical pKa of piperidinium ion is ~11.2), making the molecule readily soluble in aqueous acid via protonation. This property is the cornerstone of leveraging acid-base extraction to remove non-basic impurities[2][3].
-
The Polar Core (1,2,4-Oxadiazole Ring): The 1,2,4-oxadiazole ring is a thermally and chemically stable heterocycle that contributes significantly to the molecule's overall polarity[4]. It contains hydrogen bond acceptors (N and O atoms) which influence solubility in polar solvents and interaction with polar stationary phases in chromatography.
-
The Lipophilic Tail (Propyl Group): The n-propyl group imparts nonpolar character, enhancing solubility in organic solvents like dichloromethane, ethyl acetate, and ethers.
These features must be balanced when designing a purification workflow. For instance, while the molecule is organic-soluble, its basicity can cause significant tailing during silica gel chromatography if not properly addressed.
| Property | Characteristic | Implication for Purification |
| Basicity | Strongly basic piperidine nitrogen (pKa ~11) | Enables highly effective purification by acid-base liquid-liquid extraction. |
| Polarity | Polar oxadiazole core, nonpolar propyl tail | Moderate overall polarity. Soluble in a range of organic solvents. Amenable to normal-phase chromatography. |
| Hydrogen Bonding | H-bond donor (N-H) and acceptors (N, O) | Influences solvent selection for chromatography and recrystallization. |
| Stability | Generally stable core structure | Robust to a wide range of pH (1-12) and common organic solvents. |
Core Purification Methodologies
For typical laboratory-scale synthesis, a multi-step purification strategy is often employed, starting with a bulk purification technique like extraction, followed by a high-resolution method like chromatography or crystallization.
Acid-Base Extraction: The First Line of Defense
This technique is exceptionally effective for separating the basic target compound from neutral or acidic byproducts and reagents from the crude reaction mixture. The principle relies on selectively moving the compound of interest between an organic phase and an aqueous phase by altering the pH.
By washing the organic solution of the crude product with aqueous acid (e.g., 1M HCl), the basic piperidine nitrogen is protonated to form a hydrochloride salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral or acidic organic impurities remain in the organic layer, which is then discarded. Subsequently, the pH of the acidic aqueous layer is raised with a strong base (e.g., NaOH), deprotonating the piperidinium salt back to the neutral, free-base form. This neutral form has low water solubility and can be efficiently re-extracted into a fresh organic solvent[2].
View Protocol 2.1: Acid-Base Extraction of a Crude Reaction Mixture
Objective: To isolate the basic product from neutral and acidic impurities.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
3M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
pH paper or meter
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate volume of DCM or EtOAc (e.g., 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl, stopper the funnel, and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. Note: If using EtOAc, the aqueous layer will be the bottom layer; if using DCM, it will be the top layer. Check miscibility if unsure.
-
Back-Extraction (Optional): To ensure complete recovery, wash the remaining organic layer with another portion of 1M HCl and combine the aqueous extracts. Discard the organic layer containing neutral/acidic impurities.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 3M NaOH solution while stirring until the pH is >10, as confirmed by pH paper. The free-based product may precipitate or form an oily layer.
-
Product Extraction: Add a fresh portion of DCM or EtOAc to the basic aqueous solution in the separatory funnel. Shake vigorously to extract the neutral product back into the organic phase.
-
Repeat Extraction: Drain the organic layer and repeat the extraction of the aqueous layer with two more portions of fresh organic solvent to maximize recovery.
-
Drying and Concentration: Combine all organic extracts. Wash with brine to remove residual water and inorganic salts. Dry the organic solution over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]
Caption: Workflow for purification via acid-base extraction.
Flash Column Chromatography
Chromatography is indispensable for separating the target compound from impurities with similar basicity or polarity. However, the basic piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product.
-
Basic Modifier: The most common solution is to add a small amount of a volatile base, typically triethylamine (Et₃N) or ammonia (in methanol), to the mobile phase. This base neutralizes the acidic sites on the silica gel, preventing strong interaction with the basic product and resulting in symmetrical peaks[5].
-
Deactivated or Functionalized Silica: Using commercially available amine-functionalized silica gel or alumina (which is less acidic than silica) can also be highly effective for purifying basic compounds[5].
View Protocol 2.2: Flash Chromatography with a Basic Modifier
Objective: To achieve high-resolution purification of the product.
Materials:
-
Product from extraction or crude mixture
-
Silica Gel (230-400 mesh)
-
Mobile Phase Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (Et₃N)
-
Glass column and collection tubes
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection (TLC): Develop a suitable solvent system using TLC. Spot the crude material on a silica gel TLC plate. Test various mobile phases (e.g., starting with 30% EtOAc in Hexane, or 2% MeOH in DCM). The ideal system should give the product an Rf value of ~0.2-0.4.
-
TLC with Modifier: Once a promising solvent system is found, add 0.5-1% Et₃N to the mobile phase in the TLC chamber and run a new plate. Observe if the streaking of the product spot is eliminated and separation is improved.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (with Et₃N added). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Concentrate the combined fractions under reduced pressure. Note: The triethylamine is volatile and will be removed during this step.
Caption: General workflow for flash column chromatography.
Recrystallization
For obtaining highly pure, crystalline material suitable for final analysis or as an active pharmaceutical ingredient, recrystallization is the gold standard. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound completely at high temperature but only sparingly at low temperature.
The ideal recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the crystals.
Common solvents for 1,2,4-oxadiazole derivatives include ethanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane[6].
View Protocol 2.3: Recrystallization
Objective: To obtain a high-purity crystalline solid.
Materials:
-
Purified or semi-pure product
-
A selection of trial solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Hexane)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening: Place a small amount of the product (20-30 mg) in several test tubes. Add a few drops of a different solvent to each tube. A good candidate solvent will not dissolve the solid at room temperature. Heat the tubes that meet this criterion. If the solid dissolves upon heating, it is a potentially good solvent.
-
Dissolution: Place the bulk of the product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil after each addition.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals. Once at room temperature, cooling can be continued in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven.
Advanced and Chiral Separations
For derivatives of 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole that possess stereocenters, chiral separation is mandatory to isolate the individual enantiomers, which may have different pharmacological profiles[7].
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most established technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times[7][8].
-
Supercritical Fluid Chromatography (SFC): SFC is a faster and more environmentally friendly alternative to HPLC, using supercritical CO₂ as the main mobile phase. It is highly effective for the preparative separation of enantiomers[7].
| Technique | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Wide availability of columns (CSPs), high resolution, well-established methods.[7] | Higher solvent consumption, longer run times compared to SFC. | Analytical and preparative scale separation of enantiomers. |
| Chiral SFC | Fast separations, lower organic solvent usage, easier solvent removal.[7] | Requires specialized instrumentation. | High-throughput screening and preparative scale purification. |
Purification Strategy and Decision Making
Choosing the right sequence of purification steps is critical for efficiency and yield. The following decision tree provides a general guide for a researcher starting with a crude synthetic product.
Caption: Decision tree for selecting a purification strategy.
References
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- National Institutes of Health.
- Google Patents. (2008).
- National Institutes of Health.
- Sciencemadness Discussion Board. CWE of Piperidine.
- Royal Society of Chemistry. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm.
- MDPI. (2022).
- MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- National Institutes of Health. (2024). Discovery of 5-(Piperidin-4-yl)
- BenchChem. Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline.
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- 1. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
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- 8. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole as a Chemical Probe for Studying Mitochondrial Protease ClpP
An In-Depth Technical Guide
Introduction: The Significance of Mitochondrial Proteostasis and ClpP
Mitochondria, the powerhouses of the cell, are central hubs for a vast array of metabolic processes, including oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle.[1][2] The integrity of these functions relies on a stringent protein quality control (PQC) system to manage protein folding, assembly, and degradation—a concept known as mitochondrial proteostasis.[3][4] A key player in this system is the Caseinolytic Protease P (ClpP), a highly conserved serine protease located in the mitochondrial matrix.[4][5]
Under physiological conditions, ClpP forms a complex with the AAA+ ATPase chaperone, ClpX.[6] ClpX recognizes, unfolds, and translocates misfolded or damaged proteins into the barrel-shaped proteolytic chamber of ClpP for degradation in an ATP-dependent manner.[6] This ClpXP complex is crucial for maintaining mitochondrial function and is a core component of the mitochondrial unfolded protein response (UPRmt).[3] Dysregulation of ClpP activity is implicated in various pathologies, and its overexpression in many cancers makes it a compelling therapeutic target.[3][7]
The Chemical Probe: A New Class of ClpP Activators
Chemical probes are indispensable tools for dissecting complex biological systems. An ideal probe is a small molecule with high potency, specificity, and a well-understood mechanism of action. 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole belongs to a novel class of small-molecule ClpP agonists.[8] For the purpose of this guide, we will refer to this specific compound as PPO (Propyl-Piperidinyl-Oxadiazole) .
Unlike the physiological activation by ClpX, PPO and its analogs function as allosteric activators.[9] They bind to a hydrophobic pocket at the apical surface of the ClpP heptameric ring, inducing a conformational change that opens the axial pore.[9] This allows for the unregulated, ATP-independent entry and degradation of unfolded proteins, effectively turning ClpP into a potent, dysregulated protease.[10] This hyperactivation of ClpP leads to the degradation of essential mitochondrial proteins, disruption of OXPHOS, and ultimately, cancer cell death.[7]
This document provides a comprehensive guide for researchers to utilize PPO as a chemical probe to investigate the biology of mitochondrial ClpP.
PART 1: Biochemical Characterization of PPO-Mediated ClpP Activation
The foundational experiment is to confirm that PPO directly binds to and activates the proteolytic function of ClpP in a controlled, cell-free environment.
Mechanism of Action: Allosteric Activation
The diagram below illustrates the fundamental difference between the natural, ClpX-mediated activation and the artificial activation by a chemical probe like PPO.
Caption: PPO bypasses the need for the ClpX chaperone, directly activating ClpP.
Protocol 1: In Vitro ClpP Protease Activity Assay
This protocol measures the ability of PPO to activate recombinant human ClpP, using the degradation of a protein substrate like fluorescein-labeled casein as a readout.[10]
Principle: In its inactive state, ClpP cannot degrade large proteins like casein. Upon activation by PPO, the opened pore allows casein to enter the proteolytic chamber, where it is degraded. This assay can be performed using silver staining to visualize casein fragments or a fluorescently labeled substrate for a quantitative plate-reader format.[11]
Materials:
-
Recombinant Human ClpP Protein
-
α-Casein or FITC-Casein
-
PPO (and other test compounds) dissolved in DMSO
-
Assay Buffer: 25 mM HEPES-NaOH (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
SDS-PAGE materials and silver staining kit or a fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 2x serial dilution of PPO in DMSO. A typical final concentration range to test would be 1 nM to 50 µM.
-
Reaction Setup:
-
Initiate Reaction: Add the casein substrate to the reaction mixture. A typical final concentration is 5-7 µM.[12][13]
-
Incubation: Incubate the complete reaction mixture at 37°C for 1-2 hours.
-
Termination and Analysis:
-
For Silver Stain: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Resolve the samples on a 12% SDS-PAGE gel. Stain the gel using a silver stain kit to visualize the degradation of the full-length casein band.
-
For FITC-Casein: Stop the reaction and measure the increase in fluorescence (Excitation: 485 nm, Emission: 528 nm) using a plate reader.[10]
-
-
Data Analysis:
-
Plot the percentage of casein degradation or the relative fluorescence units (RFU) against the logarithm of PPO concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Expected Outcome: A dose-dependent increase in casein degradation will be observed with increasing concentrations of PPO, demonstrating its function as a ClpP activator.
| Compound Class Example | Reported ClpP Activation EC₅₀ | Reference |
| ONC201 Analog (TR-107) | 140 nM | [1][14] |
| 5-(piperidin-4-yl)-1,2,4-oxadiazole (SL44) | 1.30 µM | [8] |
| Imipridone Analog (CLPP-1071) | 23.5 nM | [15] |
PART 2: Cellular Target Engagement and Functional Consequences
After biochemical validation, it is critical to confirm that PPO engages ClpP within the complex environment of a living cell and elicits the expected downstream biological effects.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify direct binding of a ligand to its target protein in cells.[16][17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment: Culture cells (e.g., a cancer cell line with known ClpP expression) to ~80% confluency. Treat the cells with PPO at a concentration above its expected EC₅₀ (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 46°C to 67°C in 3°C increments).[17] Include an unheated control.
-
Lysis: Immediately after heating, lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[17]
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the samples and analyze by SDS-PAGE followed by Western blotting using a primary antibody specific for ClpP. An antibody for a loading control (e.g., GAPDH) should also be used.
-
-
Data Analysis:
-
Quantify the band intensities for ClpP at each temperature for both the PPO-treated and vehicle-treated samples.
-
Plot the percentage of soluble ClpP (relative to the unheated control) against the temperature.
-
A rightward shift in the melting curve for the PPO-treated sample compared to the vehicle control indicates thermal stabilization of ClpP, confirming target engagement.[19]
-
Expert Insight: For definitive proof of ClpP-dependent effects, it is highly recommended to perform parallel experiments in a ClpP knockout or knockdown cell line. The effects of PPO should be significantly diminished or absent in these cells.[11]
Protocol 3: Functional Assay - Measuring Mitochondrial Respiration
Activation of ClpP leads to the degradation of essential components of the electron transport chain (ETC), which should manifest as impaired mitochondrial respiration.[7][20] This can be measured using extracellular flux analysis (e.g., Seahorse XF Analyzer).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with PPO (at 1x, 3x, and 10x the cell growth IC₅₀) for a relevant time course (e.g., 6, 12, 24 hours).
-
Seahorse Assay:
-
Wash the cells and replace the media with Seahorse XF assay medium.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Measure the Oxygen Consumption Rate (OCR) in real-time.
-
Calculate key parameters of mitochondrial function: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
-
Expected Outcome: PPO treatment should cause a time- and dose-dependent decrease in basal and maximal respiration, indicating impaired OXPHOS function due to ClpP hyperactivation.[1][2]
Protocol 4: Functional Assay - Western Blot for Mitochondrial Protein Degradation
This protocol provides direct evidence of PPO's downstream effect: the degradation of ClpP's mitochondrial protein substrates.
Procedure:
-
Cell Treatment: Treat cells with PPO or vehicle (DMSO) for various time points (e.g., 8, 16, 24 hours).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe membranes with antibodies against known mitochondrial proteins and ClpP substrates. Key targets include:
-
Use an antibody against a non-mitochondrial protein (e.g., GAPDH) or a mitochondrial protein not degraded by ClpP (e.g., VDAC1) as a loading control.
-
Expected Outcome: A time- and dose-dependent reduction in the levels of specific mitochondrial proteins will be observed in PPO-treated cells, confirming the functional consequence of ClpP activation.[1][2]
Caption: Downstream signaling cascade following ClpP activation by PPO.
Conclusion and Best Practices
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (PPO) and its analogs are potent chemical probes for interrogating the function of the mitochondrial protease ClpP. By directly activating ClpP in a ClpX-independent manner, these tools allow for the precise study of the consequences of mitochondrial proteostasis collapse.
For robust and reproducible results, researchers should always:
-
Confirm Probe Purity: Ensure the chemical purity of the PPO batch being used.
-
Use Appropriate Controls: Include vehicle (DMSO) controls in all experiments.
-
Validate On-Target Activity: Utilize orthogonal methods like CETSA and ClpP-null cell lines to confirm that the observed cellular phenotypes are a direct result of ClpP engagement.
-
Mind the Dose: Use concentrations relevant to the biochemical EC₅₀ and cellular IC₅₀ values to avoid off-target effects.
By following the protocols and principles outlined in this guide, researchers can effectively leverage this powerful chemical probe to uncover new insights into mitochondrial biology and its role in health and disease.
References
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Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. (2025). PubMed Central. [Link]
-
Mitochondrial Protease ClpP: Cancer Marker and Drug Target. (2025). PubMed Central. [Link]
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Characterization of TR‐107, a novel chemical activator of the human mitochondrial protease ClpP. (n.d.). ProQuest. [Link]
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Activators of cylindrical proteases as antimicrobials: identification and development of small molecule activators of ClpP protease. (2011). PubMed. [Link]
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Characterization of TR-107, a Novel Chemical Activator of the Human Mitochondrial Protease ClpP. (2022). bioRxiv. [Link]
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Substrates and interactors of the ClpP protease in the mitochondria. (n.d.). ResearchGate. [Link]
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Characterization of TR-107, a Novel Chemical Activator of the Human Mitochondrial Protease ClpP. (2022). bioRxiv. [Link]
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The different roles of mitochondrial CLPXP. (n.d.). ResearchGate. [Link]
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Inhibitors and activators of mitochondrial ClpP. (n.d.). ResearchGate. [Link]
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Characterization of TR-107, a novel chemical activator of the human mitochondrial protease ClpP. (2022). PubMed. [Link]
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Fluorescent Materials for Monitoring Mitochondrial Biology. (2021). PubMed Central. [Link]
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Summary of the chemical probes for targeting various types of mitochondrial metabolites. (n.d.). ResearchGate. [Link]
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Human Mitochondrial ClpP Protease Assay Kit. (n.d.). BioHippo. [Link]
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Identification of macrocyclic peptides which activate bacterial cylindrical proteases. (2023). Royal Society of Chemistry. [Link]
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Human Mitochondrial ClpP Protease Assay. (n.d.). ProFoldin. [Link]
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed. [Link]
-
The activated ClpP peptidase forcefully grips a protein substrate. (n.d.). PubMed Central. [Link]
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2025). ResearchGate. [Link]
-
Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity. (n.d.). National Institutes of Health. [Link]
-
exploring the role of mitochondrial protease clpp in apoptosis regulation of triple negative breast cancer. (2023). The University of North Carolina at Chapel Hill. [Link]
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Regulation of ClpP : role of substrate gating and activation by ClpX. (n.d.). DSpace@MIT. [Link]
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Targeting the Mitochondrial Protease ClpP for Anticancer Therapy. (2025). ACS Publications. [Link]
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Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma. (2023). PubMed Central. [Link]
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Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. (2019). ACS Publications. [Link]
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Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PubMed Central. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. [Link]
-
Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogs. (n.d.). ResearchGate. [Link]
-
A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. (2022). ResearchGate. [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). Springer Link. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Targeting the Mitochondrial Protease ClpP for Anticancer Therapy. (2025). National Institutes of Health. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Institutes of Health. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
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Application Notes & Protocols for In Vivo Administration of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Prepared by a Senior Application Scientist
Introduction: The Therapeutic Potential of a Novel Oxadiazole Scaffold
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in modern medicinal chemistry, recognized for its bioisosteric resemblance to esters and amides, which imparts metabolic stability.[1][2] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] Specifically, the subclass of 5-(Piperidin-4-Yl)-1,2,4-Oxadiazole derivatives has recently emerged as a promising new class of anticancer agents. One such derivative, known as SL44, has been identified as a potent agonist of human caseinolytic protease P (HsClpP) and has shown significant tumor growth inhibitory activity in in vivo models of hepatocellular carcinoma.
These application notes provide a comprehensive guide for researchers and drug development professionals on the key strategies and detailed protocols for the in vivo dosing and administration of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole and its analogs. The protocols herein are designed based on established principles of preclinical research to ensure scientific rigor, reproducibility, and ethical considerations.[6]
Part 1: Pre-Administration Compound & Vehicle Characterization
The successful in vivo evaluation of any novel chemical entity begins with a thorough understanding of its physicochemical properties to develop a stable and administrable formulation. Preclinical formulations for pharmacokinetic studies are critical, with solutions being the preferred dosage form for accuracy.[7]
Solubility Assessment
Given that many heterocyclic compounds exhibit poor aqueous solubility, the initial step is to determine the solubility profile of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole in a panel of biocompatible solvents and vehicle systems. This foundational data will dictate the choice of administration route and formulation strategy.
Protocol for Solubility Screening:
-
Prepare a stock solution of the test compound in a soluble organic solvent (e.g., DMSO).
-
In separate vials, add an excess amount of the solid compound to a range of potential vehicles (see Table 1).
-
Agitate the mixtures at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Vehicle Selection & Formulation
The choice of vehicle is paramount as it must solubilize the compound without exerting any biological effect or toxicity itself.[8][9] For intravenous (IV) administration, the compound must be fully dissolved to prevent emboli.[7] For oral (PO) or intraperitoneal (IP) routes, a homogenous suspension may be acceptable if a solution cannot be achieved.[7]
Table 1: Common Vehicle Systems for Preclinical In Vivo Studies
| Vehicle System | Composition | Common Routes | Notes & Considerations |
| Saline | 0.9% Sodium Chloride in Water | IV, IP, SC, PO | Suitable for water-soluble compounds. Ensure pH is within a tolerable range (typically 5-9). |
| PBS | Phosphate-Buffered Saline | IV, IP, SC | Buffered saline, good for maintaining physiological pH. |
| Aqueous PEG-400 | 10-40% Polyethylene Glycol 400 in Saline or Water | IV, IP, PO | Increases solubility of moderately polar compounds. High concentrations can cause hypertension and bradycardia.[10] |
| Tween 80 Solution | 5-10% Tween 80 in Saline | IV, IP, PO | A non-ionic surfactant used to create stable solutions or suspensions. |
| Carboxymethylcellulose | 0.5-1% CMC in Water | PO | A suspending agent for oral gavage, forms a uniform suspension. Not suitable for parenteral routes. |
| DMSO/PEG/Saline | e.g., 10% DMSO, 40% PEG-400, 50% Saline | IV, IP | A common co-solvent system for poorly soluble compounds. DMSO concentration should be minimized due to potential toxicity. |
| Corn Oil / Sesame Oil | 100% Oil | PO, SC, IM | Suitable for highly lipophilic compounds. Allows for slower absorption. |
This table is not exhaustive. The optimal vehicle must be empirically determined and validated for tolerability in a small cohort of animals before use in a full study. Extensive data on tolerable levels of various vehicles have been compiled and should be consulted.[9][11][12]
Workflow for Vehicle Selection:
Caption: Vehicle selection workflow for in vivo studies.
Part 2: Dose-Range Finding (DRF) Studies
Before initiating efficacy studies, a dose-range finding (DRF) study is essential to determine the Maximum Tolerated Dose (MTD).[6][13] The MTD is the highest dose that can be administered without causing unacceptable toxicity or adverse effects, which would compromise the study.[6] These studies are foundational for establishing a therapeutic window.[14][15]
Designing the DRF Study
A well-designed DRF study involves escalating dose levels to establish a clear dose-response relationship for both tolerability and systemic exposure.[6]
Key Principles:
-
Animal Model: Select a relevant species, typically starting with rodents like mice or rats.
-
Starting Dose: The initial dose can be estimated from in vitro cytotoxicity data (e.g., IC50 values) or data from structurally similar compounds.
-
Dose Escalation: A common approach is to use a modified Fibonacci sequence or half-log spacing for dose escalation (e.g., 10, 30, 100 mg/kg).
-
Group Size: Small group sizes (n=2-3 per dose level) are typically sufficient for DRF studies.
-
Endpoints: Monitor clinical signs (activity, posture, grooming), body weight changes (a >15-20% loss is a common humane endpoint), and any signs of injection site reaction.
Workflow for a Dose-Range Finding Study:
Caption: A typical dose-escalation workflow for MTD determination.
Part 3: Administration Protocols
The following are detailed, step-by-step protocols for common administration routes in mice. These procedures must be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Protocol for Intraperitoneal (IP) Injection in Mice
IP injection is a common route for systemic administration. Proper technique is crucial to avoid injection into the gut or bladder.
Materials:
-
Sterile syringe (1 mL) and needle (25-27 gauge).
-
Prepared dosing solution/suspension.
-
70% alcohol wipes.
-
Appropriate animal restraint device.
Procedure:
-
Preparation: Draw the calculated dose volume into the syringe. Ensure no air bubbles are present. Warm the solution to room temperature to minimize animal discomfort.[16]
-
Restraint: Gently restrain the mouse using a scruff hold with the non-dominant hand, ensuring the skin is taut but breathing is not restricted. Turn the animal to expose its abdomen (dorsal recumbency).[16]
-
Site Identification: Mentally divide the abdomen into four quadrants. The target for injection is the lower right quadrant to avoid the cecum and bladder.[16][17]
-
Disinfection: Wipe the injection site with a 70% alcohol swab.[17]
-
Injection: Tilt the mouse's head slightly downward. Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[16]
-
Verification: Gently pull back the plunger (aspirate) to ensure no fluid (urine or blood) enters the syringe. If fluid is observed, withdraw the needle and prepare a new sterile syringe and needle before attempting again.[17]
-
Administration: If aspiration is clear, slowly and steadily depress the plunger to administer the full volume.
-
Withdrawal & Monitoring: Withdraw the needle smoothly and return the mouse to its cage.[18] Observe the animal for several minutes for any immediate adverse reactions and monitor according to the DRF or efficacy study protocol.[18]
Protocol for Oral Gavage (PO) in Mice
Oral gavage ensures a precise dose is delivered directly to the stomach. This requires skill to avoid accidental administration into the trachea.
Materials:
-
Sterile, flexible, ball-tipped gavage needle (18-20 gauge for adult mice).[19][20]
-
Sterile syringe (1 mL).
-
Prepared dosing solution/suspension.
-
Animal scale.
Procedure:
-
Dose Calculation: Weigh the mouse and calculate the correct volume. The maximum recommended volume is 10 mL/kg.[20][21]
-
Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) to determine the correct insertion depth. Mark this length on the tube if necessary.[19][21]
-
Restraint: Scruff the mouse firmly, allowing the body to be vertical. The head should be gently extended back to create a straight line from the mouth to the esophagus.[21]
-
Insertion: Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus. The tube should pass smoothly with no resistance. The animal may exhibit a swallowing reflex.[21]
-
CAUTION: If any resistance is met, or if the animal begins to choke or struggle excessively, do not force the tube . This may indicate entry into the trachea. Withdraw immediately and restart the process.[21]
-
Administration: Once the needle is inserted to the pre-measured depth, administer the substance slowly and steadily.
-
Withdrawal & Monitoring: Remove the gavage tube slowly and smoothly. Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
Conclusion
The in vivo assessment of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole requires a systematic and rigorous approach. By carefully characterizing the compound's solubility, selecting an appropriate and inert vehicle, and methodically determining the maximum tolerated dose, researchers can design robust and reproducible efficacy studies. The detailed administration protocols provided serve as a foundation for conducting these experiments safely and effectively, ultimately enabling the thorough evaluation of this promising therapeutic candidate. Adherence to these principles of scientific integrity and animal welfare is paramount for the successful translation of preclinical findings.
References
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
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Queen's University. (n.d.). Intraperitoneal Injection in Mice. Retrieved from [Link]
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Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]
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protocols.io. (2020, May 5). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]
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Scribd. (n.d.). IP Injection Protocol in Mice. Retrieved from [Link]
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Scribd. (n.d.). Oral Gavage Procedure in Mice. Retrieved from [Link]
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Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
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UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
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Zhang, Y., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
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Pace, A., & Pierro, P. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. [Link]
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ResearchGate. (2020, September 14). Is there any recommended dose range for determining the invivo anticancer activity of a new compound? Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
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NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]
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Journal of Pharmacological and Toxicological Methods. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]
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Manjula, S. N., et al. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of the Brazilian Chemical Society, 26(9), 1848-1858. [Link]
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Wróbel, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5433. [Link]
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Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
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Journal of the Brazilian Chemical Society. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. [Link]
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RSC Medicinal Chemistry. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. [Link]
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Journal of Biomolecular Structure and Dynamics. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]
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Cancers. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]
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Semantic Scholar. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. [Link]
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ResearchGate. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. [Link]
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International Journal of Toxicology. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. [Link]
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Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
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High-Throughput Screening of 4-(1,2,4-Oxadiazol-5-yl)piperidine Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of the 4-(1,2,4-Oxadiazol-5-yl)piperidine Scaffold
The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, appearing in a diverse array of bioactive molecules.[1] Its rigid structure, conferred by the oxadiazole ring, combined with the conformational flexibility of the piperidine ring, allows for precise three-dimensional orientation of substituents to interact with biological targets. This has led to the discovery of potent modulators of various target classes, including G-protein coupled receptors (GPCRs) and cytoskeletal proteins like tubulin.[2][3] For instance, derivatives of this scaffold have shown promise as Smoothened (Smo) antagonists for oncology and as antiproliferative agents by inhibiting tubulin polymerization.[2][3]
High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly identifying active compounds from large chemical libraries.[4] This guide provides detailed application notes and protocols for two distinct HTS assays tailored for the discovery of novel modulators of GPCRs and protein-protein interactions, using the 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold as a case study.
PART 1: Application Note for a Cell-Based GPCR Antagonist Screening using a Calcium Mobilization Assay
Scientific Rationale and Assay Choice
Many GPCRs, upon activation, couple to Gαq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] This transient increase in intracellular Ca2+ is a robust and measurable signal of GPCR activation.
A calcium mobilization assay is an excellent choice for screening 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives against Gq-coupled GPCRs for several reasons:
-
Physiological Relevance: It measures a downstream functional response within a living cell, providing more biologically relevant data than a simple binding assay.[6]
-
High Signal-to-Background Ratio: The increase in intracellular calcium concentration upon receptor activation is significant, leading to a large assay window.
-
Homogeneous Format: The "no-wash" format of modern calcium flux assays simplifies automation and increases throughput.[7]
This protocol describes a competitive antagonist screening assay using a fluorescent calcium indicator in a 384-well plate format, suitable for automated HTS.
Experimental Workflow
Caption: Workflow for a cell-based GPCR antagonist calcium mobilization assay.
Detailed Protocol
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic.
-
Assay Plates: 384-well, black-walled, clear-bottom tissue culture treated plates.
-
Compound Plates: 384-well polypropylene plates.
-
Fluorescent Calcium Indicator: FLIPR Calcium 6 Assay Kit (or equivalent).
-
Agonist: A known agonist for the target GPCR.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid handling.
Procedure:
-
Cell Plating:
-
On the day before the assay, seed the HEK293 cells into 384-well assay plates at a density that will yield a confluent monolayer on the day of the experiment (typically 10,000-20,000 cells per well in 40 µL of culture medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions in the assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Compound and Agonist Preparation:
-
Prepare a 3x concentrated stock of the 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives in assay buffer in the compound plates. Include positive (known antagonist) and negative (DMSO vehicle) controls.
-
Prepare a 4x concentrated stock of the agonist in assay buffer. The final concentration should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
-
-
Screening:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Add 10 µL of the compound solutions from the compound plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the 4x agonist solution to the cell plate.
-
Immediately begin kinetic fluorescence reading for 60-120 seconds.
-
Data Analysis and Quality Control
-
Data Normalization: The response in each well is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
Hit Selection: A common threshold for hit selection in a primary screen is a % inhibition greater than three standard deviations from the mean of the negative controls.
-
Quality Control: The Z'-factor is a statistical measure of assay quality.[8][9] It is calculated using the positive and negative controls on each plate: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay is considered robust for HTS if the Z'-factor is consistently ≥ 0.5.[10]
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 10,000-20,000 cells/well | Ensures a confluent monolayer for a uniform response. |
| Agonist Concentration | EC80 | Provides a robust signal that is sensitive to inhibition. |
| Final Compound Conc. | 10 µM | A standard concentration for primary screening. |
| Z'-factor | ≥ 0.5 | Indicates a good separation between positive and negative controls.[10] |
PART 2: Application Note for a Biochemical Protein-Protein Interaction Screening using Fluorescence Polarization
Scientific Rationale and Assay Choice
The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold has been identified in inhibitors of tubulin polymerization, which is a protein-protein interaction (PPI) between tubulin monomers.[2] Fluorescence Polarization (FP) is a powerful and widely used technique for studying PPIs in a high-throughput format.[11]
The principle of FP is based on the rotational motion of a fluorescently labeled molecule (a tracer).[12] When a small fluorescent tracer is unbound in solution, it tumbles rapidly, resulting in low polarization of the emitted light. When the tracer binds to a larger protein, its rotational motion is slowed, leading to an increase in the polarization of the emitted light.[12] In a competitive FP assay, test compounds that inhibit the PPI will displace the fluorescent tracer from the protein, causing a decrease in polarization.
FP is an ideal method for screening for inhibitors of tubulin polymerization for the following reasons:
-
Homogeneous and Mix-and-Read Format: The assay is simple to set up and does not require separation steps, making it highly amenable to automation.[11]
-
Quantitative Data: The change in polarization is directly proportional to the extent of binding, allowing for the determination of binding affinities (IC50 values).
-
Sensitivity: FP is a sensitive technique that can be performed with low concentrations of protein and tracer.
This protocol outlines a competitive FP assay to identify small molecule inhibitors of the interaction between a fluorescently labeled peptide derived from a tubulin-binding protein and tubulin.
Experimental Workflow
Caption: Workflow for a Fluorescence Polarization assay for protein-protein interaction inhibitors.
Detailed Protocol
Materials and Reagents:
-
Target Protein: Purified tubulin.
-
Fluorescent Tracer: A fluorescently labeled peptide known to bind to tubulin (e.g., a fluorescein-labeled peptide from a microtubule-associated protein).
-
Assay Plates: 384-well, black, low-volume, non-binding surface plates.
-
Compound Plates: 384-well polypropylene plates.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Determine the optimal concentrations of tubulin and the fluorescent tracer by performing a saturation binding experiment. The concentration of the tracer should be at or below its Kd for tubulin, and the tubulin concentration should be chosen to give a robust polarization signal.
-
Prepare 2x concentrated solutions of tubulin and the fluorescent tracer in assay buffer.
-
-
Compound Preparation:
-
Prepare a 4x concentrated stock of the 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives in assay buffer in the compound plates. Include positive (known tubulin inhibitor) and negative (DMSO vehicle) controls.
-
-
Assay Assembly:
-
Add 5 µL of the 4x compound solutions to the assay plates.
-
Add 10 µL of the 2x tubulin solution to each well.
-
Add 5 µL of the 2x fluorescent tracer solution to each well.
-
The final assay volume is 20 µL.
-
-
Incubation and Reading:
-
Mix the plates gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in millipolarization units (mP) using the plate reader.
-
Data Analysis and Quality Control
-
Data Calculation: The instrument software will calculate the mP values.
-
Hit Selection: Hits are identified as compounds that cause a significant decrease in the mP value compared to the negative controls. A typical hit threshold is a decrease of more than three standard deviations from the mean of the negative controls.
-
Quality Control: The Z'-factor is calculated as described for the calcium mobilization assay. A Z'-factor ≥ 0.5 indicates a robust assay.[10]
| Parameter | Recommended Value | Rationale |
| Tracer Concentration | ≤ Kd | Ensures sensitivity to competitive inhibition. |
| Tubulin Concentration | Optimized for signal window | Provides a robust signal for detecting inhibition. |
| Final Compound Conc. | 10 µM | Standard concentration for primary screening. |
| Z'-factor | ≥ 0.5 | Indicates a good separation between high and low polarization signals.[10] |
Considerations for the 4-(1,2,4-Oxadiazol-5-yl)piperidine Scaffold in HTS
-
Solubility: Oxadiazole derivatives can sometimes have limited aqueous solubility.[1] It is crucial to ensure that the compounds are fully dissolved in the assay buffer to avoid false positives due to compound precipitation. The use of DMSO as a co-solvent is standard, but the final concentration should typically be kept below 1% to minimize effects on the assay.
-
Compound Interference: The oxadiazole ring system can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays. It is essential to perform counter-screens to identify and eliminate compounds that are fluorescent at the excitation and emission wavelengths of the assay. For FP assays, compounds that quench the fluorescence of the tracer can also lead to false positives. A parallel screen in the absence of the target protein can identify such compounds.
Conclusion
The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold represents a promising starting point for the development of novel therapeutics. The high-throughput screening methods detailed in these application notes provide robust and reliable approaches for identifying active compounds targeting GPCRs and protein-protein interactions. Careful assay design, optimization, and rigorous quality control are paramount to the success of any HTS campaign.
References
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Burford, N. T., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 137-150. [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]
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Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]
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Data analysis approaches in high throughput screening. SlideShare. [Link]
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Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-567. [Link]
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How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
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Z-factor. Wikipedia. [Link]
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High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]
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Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1339, 1-13. [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
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Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. [Link]
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FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]
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High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments. [Link]
-
A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]
- Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. [Source not further specified].
-
Fluorescence Polarization Assays in Small Molecule Screening. ResearchGate. [Link]
-
High-Throughput Screening for Allosteric Modulators of GPCRs. Semantic Scholar. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. ResearchGate. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery Applications. The Scientist. [Link]
-
HTRF® Kinase Assay Protocol. ResearchGate. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. PMC. [Link]
-
High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. PMC. [Link]
-
Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. NCBI. [Link]
-
Synthesis and characterization of a multifunctional new oxazole derivatives for enhanced steady state photoluminescence dynamics, phosphorescence decay characteristics and their DFT studies. OUCI. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. ResearchGate. [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. [Link]
-
A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PMC. [Link]
-
Spectral properties of 1,3,4-oxadiazole derivatives in binary solvent mixtures. ResearchGate. [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as Highly Potent Smoothened Antagonists. PubMed. [Link]
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Technical Support Center: Addressing Solubility of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Welcome to the technical support guide for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome solubility challenges and ensure reliable experimental outcomes.
Compound at a Glance: Physicochemical Rationale
Understanding the structure of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is the first step in diagnosing solubility issues. The molecule possesses two key features that dictate its behavior in aqueous media:
-
A Basic Piperidine Moiety: The piperidine ring contains a secondary amine. This group is basic and can be protonated to form a positively charged, and thus more water-soluble, salt. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[1][2] This means that at pH values significantly below its pKa, the compound will be predominantly in its ionized, more soluble form.
-
A Lipophilic Core: The propyl group and the 1,2,4-oxadiazole ring system contribute to the molecule's overall lipophilicity (hydrophobicity), which favors partitioning into non-polar environments and limits its intrinsic aqueous solubility.[3][4]
This combination of a basic, ionizable group with a lipophilic core makes its aqueous solubility highly dependent on pH.
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, is precipitating out of my neutral phosphate-buffered saline (PBS, pH 7.4). Why is this happening?
A: This is the most common issue encountered. At a neutral pH of 7.4, which is significantly below the pKa of the piperidine ring (~11.1), the compound is largely in its un-ionized, or "free base," form.[1][2] This form is less polar and has low intrinsic aqueous solubility, leading to precipitation. The solubility of weakly basic drugs is typically lowest at neutral to basic pH and increases dramatically in acidic conditions.[5][6][7]
Q2: What is the quickest and most straightforward first step to try and solubilize my compound?
A: The most direct approach is pH adjustment . Since your compound is a weak base, lowering the pH of your buffer will increase the proportion of the protonated, ionized form, which is significantly more soluble.[5][8] We recommend preparing a concentrated stock solution in an acidic vehicle (e.g., 0.1 N HCl or a pH 4-5 buffer) before diluting it into your final assay buffer. See Protocol 1 for a systematic approach.
Q3: I prepared a stock solution in 100% DMSO, but it still precipitates when I dilute it into my aqueous assay buffer. What's going on?
A: This is a classic "kinetic" solubility problem. While the compound is highly soluble in a pure organic solvent like DMSO, this does not guarantee its solubility when diluted into an aqueous system.[9][10] When the DMSO stock is added to the buffer, the DMSO concentration drops dramatically, and the compound is suddenly exposed to an environment (water) where it is poorly soluble, causing it to "crash out" or precipitate.[11][12] The key is to ensure the final concentration in the aqueous buffer is below its solubility limit under those specific conditions (pH, co-solvent percentage).
Q4: My experiment is sensitive to pH changes and high concentrations of organic solvents. What are my other options?
A: If pH adjustment and co-solvents are not viable, you should explore formulation vehicles that enhance solubility through different mechanisms. The two most common and effective alternatives are surfactants and cyclodextrins .
-
Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[13][14]
-
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes, where the hydrophobic drug molecule sits inside the cyclodextrin's lipophilic cavity while the hydrophilic exterior interacts with water.[15][16][17][]
Part 2: Systematic Troubleshooting Guide
This section provides a logical workflow for systematically addressing solubility issues.
Issue 1: Compound Insoluble in Neutral Buffer (e.g., PBS pH 7.4)
-
Hypothesis: The compound is in its poorly soluble free-base form.
-
Strategy 1: pH-Dependent Solubilization.
-
Action: Determine the pH-solubility profile of the compound. This involves measuring its solubility across a range of pH values (e.g., from pH 2 to pH 8).
-
Rationale: As a weak base, the compound's solubility is expected to increase exponentially as the pH decreases below its pKa.[5][6] This experiment will identify the minimum pH required to achieve your target concentration.
-
Implementation: Follow Protocol 1: Performing a pH-Solubility Profile .
-
-
Strategy 2: Co-solvent Addition.
-
Action: Introduce a water-miscible organic solvent (co-solvent) into your buffer system.[19][20]
-
Rationale: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.[21]
-
Implementation: Follow Protocol 2: Screening for an Effective Co-solvent . Start with low percentages (1-5%) and increase as your assay allows.
-
Decision-Making Workflow
The following diagram illustrates a logical path for selecting a solubilization strategy.
Caption: Decision tree for selecting a solubilization strategy.
Issue 2: Assay Interference or Cellular Toxicity Observed
-
Hypothesis: The chosen solubilization method (e.g., low pH, high co-solvent %) is incompatible with the biological system.
-
Strategy: Advanced Formulation with Excipients.
-
Action: Utilize cyclodextrins or surfactants, which are often better tolerated in biological assays.
-
Rationale: These excipients encapsulate the drug, shielding it from the aqueous environment and increasing its apparent solubility without significantly altering the bulk properties of the buffer (like pH or polarity).[13][15][17] Non-ionic surfactants and derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are generally well-tolerated.[14][15]
-
Implementation: See the data in Table 2 for starting points. Prepare a stock solution of the excipient in your buffer, then add the compound and allow time for complexation to occur (often aided by sonication or gentle heating).
-
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin forms an inclusion complex with the drug.
Part 3: Data Tables & Experimental Protocols
Table 1: Recommended Co-solvents for Initial Screening
| Co-solvent | Dielectric Constant (Approx.) | Typical Starting Conc. (%) | Notes & Caveats |
| Dimethyl Sulfoxide (DMSO) | 47 | 0.1 - 1% | Potent solvent, but can interfere with assays and cause cell toxicity at >1%.[20] |
| Ethanol (EtOH) | 25 | 1 - 10% | Generally well-tolerated in many cell-based assays at low concentrations.[21] |
| Propylene Glycol (PG) | 32 | 5 - 20% | Common vehicle for in vivo studies; can be viscous.[22] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | 10 - 30% | Low toxicity, often used in oral and parenteral formulations. |
Table 2: Common Excipients for Advanced Formulations
| Excipient Class | Example | Mechanism | Typical Starting Conc. |
| Cyclodextrin | Hydroxypropyl-β-CD (HP-β-CD) | Inclusion Complexation[15][23] | 2 - 10% (w/v) |
| Cyclodextrin | Sulfobutylether-β-CD (SBE-β-CD) | Inclusion Complexation (Ionic) | 2 - 10% (w/v) |
| Non-ionic Surfactant | Polysorbate 80 (Tween® 80) | Micellar Solubilization[5] | 0.1 - 2% (v/v) |
| Non-ionic Surfactant | Poloxamer 188 (Kolliphor® P188) | Micellar Solubilization[24] | 0.5 - 5% (w/v) |
Detailed Experimental Protocols
Protocol 1: Performing a pH-Solubility Profile (Kinetic Method)
This protocol determines the apparent solubility of your compound at various pH levels. It's a "kinetic" method, meaning it reflects the solubility achieved under typical experimental conditions (starting from a DMSO stock), which is often more relevant for in vitro assays than thermodynamic equilibrium solubility.[10][12][25]
Materials:
-
Compound stock solution (e.g., 10-20 mM in 100% DMSO).
-
A series of aqueous buffers (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8). Ensure buffer strength is sufficient (25-50 mM).
-
96-well microplates (UV-transparent for analysis).
-
Plate shaker.
-
Spectrophotometer or HPLC-UV for quantification.
Procedure:
-
Buffer Preparation: Aliquot 198 µL of each buffer (pH 2, 3, 4, 5, 6, 7, 8) into triplicate wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%. For a 10 mM stock, the theoretical final concentration is 100 µM.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature (or your experimental temperature) for 1.5 to 2 hours.[10][25] This allows the system to reach a state of kinetic equilibrium.
-
Visual Inspection: After incubation, visually inspect the plate for any signs of precipitation against a dark background. Note the lowest pH at which precipitation is observed.
-
Quantification (Option A - UV-Vis Scan):
-
If no precipitation is visible, the compound is soluble at that concentration.
-
If precipitation is present, you must separate the solid from the dissolved compound. This is typically done by centrifuging the plate and taking a sample of the supernatant, or by using a filter plate.
-
Measure the UV absorbance of the clear supernatant at the compound's λ-max.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the compound in a 50:50 acetonitrile:water mixture (or another solvent where it is fully soluble).
-
Use the standard curve to calculate the concentration of the dissolved compound in each supernatant sample.
-
Plot the measured solubility (µg/mL or µM) versus the buffer pH.
-
Protocol 2: Screening for an Effective Co-solvent
Objective: To identify a suitable co-solvent and the minimum concentration required to achieve the target drug concentration in a specific buffer (e.g., PBS pH 7.4).
Materials:
-
Compound stock solution (e.g., 10-20 mM in 100% DMSO).
-
Primary aqueous buffer (e.g., PBS pH 7.4).
-
Co-solvents to be tested (e.g., Ethanol, PEG 400, Propylene Glycol).
-
96-well microplates.
Procedure:
-
Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare a series of co-solvent/buffer mixtures. For example, for ethanol screening, prepare solutions of 2%, 5%, 10%, 15%, and 20% ethanol in PBS.
-
Plate Setup: Aliquot 198 µL of each co-solvent/buffer mixture into triplicate wells of a 96-well plate. Include a "buffer only" control.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well.
-
Incubation & Analysis: Follow steps 3-6 as described in Protocol 1 . The goal is to find the lowest percentage of co-solvent that prevents precipitation and keeps the compound fully dissolved at your target concentration.
By systematically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges associated with 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, leading to more robust and reliable experimental data.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Retrieved January 17, 2026, from [Link]
-
Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16). Retrieved January 17, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 17, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). Retrieved January 17, 2026, from [Link]
-
Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. (n.d.). Retrieved January 17, 2026, from [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). Retrieved January 17, 2026, from [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). Retrieved January 17, 2026, from [Link]
-
Surfactant Excipients - American Pharmaceutical Review. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). Retrieved January 17, 2026, from [Link]
-
Examples of surfactants used in pharmaceutical formulations. (n.d.). Retrieved January 17, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). Retrieved January 17, 2026, from [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
-
PIPERIDINE - Ataman Kimya. (n.d.). Retrieved January 17, 2026, from [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Retrieved January 17, 2026, from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Retrieved January 17, 2026, from [Link]
-
Piperidine. (n.d.). Retrieved January 17, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Retrieved January 17, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). Retrieved January 17, 2026, from [Link]
-
ADME Solubility Assay. (n.d.). Retrieved January 17, 2026, from [Link]
-
In vitro solubility assays in drug discovery. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubility Enhancement Techniques of Poorly Water Soluble Drug. (n.d.). Retrieved January 17, 2026, from [Link]
-
16.4: The Effects of pH on Solubility. (2019, January 3). Retrieved January 17, 2026, from [Link]
-
Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. (n.d.). Retrieved January 17, 2026, from [Link]
-
Combined effect of complexation and pH on solubilization. (n.d.). Retrieved January 17, 2026, from [Link]
-
pH and solubility (video) | Equilibrium. (n.d.). Retrieved January 17, 2026, from [Link]
-
17.5: Solubility and pH. (2023, April 12). Retrieved January 17, 2026, from [Link]
-
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024, May 30). Retrieved January 17, 2026, from [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018, December 17). Retrieved January 17, 2026, from [Link]
-
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024, July 11). Retrieved January 17, 2026, from [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
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- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimization of Piperidine-Constructed Peptidyl Derivatives as Proteasome Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of piperidine-constructed peptidyl derivatives as proteasome inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis, purification, and biological evaluation of this promising class of compounds. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and accelerate your research and development efforts.
Part 1: Navigating the Synthetic Landscape: Troubleshooting and Strategy
The synthesis of piperidine-constructed peptidyl derivatives is a multi-step process that can present several challenges. This section will address common hurdles and provide actionable solutions.
Frequently Asked Questions (FAQs): Synthesis
Question 1: I'm experiencing low yields in my solid-phase peptide synthesis (SPPS) of the peptidyl backbone. What are the likely causes and how can I improve this?
Low yields in SPPS are a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.[1]
-
Incomplete Coupling Reactions: The efficiency of amide bond formation is paramount. If a coupling step is incomplete, it leads to the accumulation of truncated peptide sequences.
-
Troubleshooting:
-
Monitoring: Use a qualitative test like the Kaiser (ninhydrin) test to check for free primary amines after each coupling step. A positive result indicates an incomplete reaction.[1]
-
Optimization: Increase the coupling time or temperature. Consider using a more potent coupling reagent or changing your solvent system. For hydrophobic peptides that are prone to aggregation, solvents like N-methyl-2-pyrrolidone (NMP) can be more effective than dimethylformamide (DMF).[2]
-
-
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, hindering reagent access.[2]
-
Troubleshooting:
-
Sequence Analysis: Utilize a sequence predictor tool to identify aggregation-prone regions.[2]
-
Solvent Choice: As mentioned, switching from DMF to NMP can improve solvation of the growing peptide chain.[2]
-
Resin Selection: PEG-based resins have been shown to improve yields for difficult sequences.[2]
-
-
-
Aspartimide Formation: A common side reaction, especially when an aspartic acid residue is followed by glycine, serine, or asparagine, involves the cyclization of the aspartic acid side chain upon repeated exposure to piperidine during Fmoc deprotection.[3][4]
-
Troubleshooting:
-
Protecting Groups: Employ alternative side-chain protecting groups for aspartic acid that are less prone to this side reaction.
-
Deprotection Conditions: Adding hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to mitigate aspartimide formation.[4]
-
-
Question 2: I'm having trouble with the N-alkylation of the piperidine ring. The reaction is slow and incomplete. What should I do?
Slow or incomplete N-alkylation of piperidines can often be attributed to insufficient basicity, steric hindrance, or suboptimal solvent choice.[5]
-
Insufficient Basicity: The reaction generates an acid byproduct that can protonate the starting piperidine, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic base to the reaction to act as an acid scavenger.[5]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can slow down the reaction.
-
Solution: Increase the reaction temperature or use a more reactive alkylating agent.[5]
-
-
Solvent Effects: The choice of solvent is critical.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[5]
-
Question 3: My purified piperidine-based compound is a sticky oil and difficult to handle. How can I obtain a solid product?
Many piperidine derivatives are oils at room temperature. If a solid is required for subsequent steps or for characterization, salt formation is a common strategy.
-
Procedure: Dissolve your purified compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and add a solution of an acid (e.g., HCl in diethyl ether) dropwise. The corresponding salt will often precipitate out as a solid that can be collected by filtration.
Workflow for Synthesis and Purification
The following diagram outlines a general workflow for the synthesis and purification of piperidine-constructed peptidyl derivatives.
Caption: General workflow for synthesis and purification.
Part 2: Demystifying Biological Assays: A Guide to Accurate Proteasome Inhibition Measurement
Once you have your purified compounds, the next critical step is to accurately assess their biological activity. This section provides troubleshooting for common issues encountered during proteasome inhibition assays.
Frequently Asked Questions (FAQs): Biological Assays
Question 1: My piperidine derivative has poor solubility in the aqueous assay buffer. How can I accurately determine its IC50 value?
Poor aqueous solubility is a frequent challenge for organic small molecules, including proteasome inhibitors. If an inhibitor is not fully dissolved, its effective concentration in the assay will be lower than intended, leading to an underestimation of its potency.[6]
-
The Standard Approach: Stock Solutions
-
Step 1: Choose an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[6]
-
Step 2: Prepare a concentrated stock solution. Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Step 3: Dilute into the final assay buffer. The concentrated DMSO stock can then be serially diluted into the aqueous assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all wells to avoid solvent effects on the enzyme's activity.
-
Question 2: I'm seeing inconsistent results in my proteasome activity assay. What could be the cause?
Inconsistent results can be frustrating and can arise from several sources.
-
Microplate Variability: The type of 96-well black microplate used for fluorescent assays can significantly impact the measured proteasome activity. Plates with different surface binding properties can affect both the enzyme and the substrate.[7]
-
Recommendation: It is advisable to test different types of microplates (e.g., non-binding, medium-binding, high-binding) to determine which gives the most consistent and robust signal for your specific assay conditions. Once a suitable plate is identified, use it consistently for all related experiments.
-
-
Non-Proteasomal Proteolytic Activity: Crude cell or tissue lysates may contain other proteases that can cleave the fluorogenic peptide substrates used in proteasome assays, leading to an overestimation of proteasome activity.
-
Recommendation: Always include a control where the lysate is pre-incubated with a highly specific proteasome inhibitor (e.g., epoxomicin, bortezomib) before adding the substrate. The true proteasome activity is the difference between the total activity and the activity in the presence of the specific inhibitor.[8]
-
Question 3: How do I confirm that the observed effects in my cell-based assays are due to proteasome inhibition?
It is crucial to demonstrate that the cellular phenotype you observe (e.g., apoptosis, cell cycle arrest) is a direct consequence of proteasome inhibition.
-
Use of Positive Controls: Run parallel experiments with well-characterized proteasome inhibitors like bortezomib or carfilzomib. Your novel piperidine derivatives should induce similar cellular effects.[8]
-
Western Blot Analysis: Proteasome inhibition leads to the accumulation of ubiquitinated proteins. Probing cell lysates by Western blot with an anti-ubiquitin antibody should show a dose-dependent increase in high molecular weight ubiquitin conjugates after treatment with your compound. Additionally, you can monitor the levels of known proteasome substrates, such as p27 or IκBα.[9]
-
Cycloheximide (CHX) Chase Assay: This assay is used to determine the half-life of a protein. By treating cells with CHX to block new protein synthesis, you can monitor the degradation rate of a specific protein. Co-treatment with your proteasome inhibitor should lead to the stabilization of known proteasome substrates.[8]
Experimental Protocol: In Vitro Proteasome Activity Assay
This protocol provides a general framework for measuring the chymotrypsin-like activity of the 20S proteasome.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.03% SDS.
-
Substrate Stock: Prepare a 10 mM stock of the fluorogenic substrate Suc-LLVY-AMC in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of your piperidine derivative in DMSO.
-
Enzyme: Purified human 20S proteasome.
-
-
Assay Procedure:
-
Prepare serial dilutions of your inhibitor in DMSO.
-
In a black 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted inhibitor (ensure the final DMSO concentration is consistent, e.g., 1%)
-
Purified 20S proteasome (final concentration ~0.5 nM)
-
-
Include "no inhibitor" and "no enzyme" controls.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to a final concentration of 100 µM.
-
Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each inhibitor concentration.
-
Normalize the data to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for in vitro proteasome activity assay.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The optimization of your piperidine-constructed peptidyl derivatives hinges on a clear understanding of the structure-activity relationship (SAR). This involves systematically modifying the chemical structure and observing the impact on inhibitory potency.
Key Considerations for SAR Studies
-
Piperidine Ring Substitutions: The nature and position of substituents on the piperidine ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[10]
-
Peptide Backbone Modifications: Alterations to the amino acid sequence, including the use of non-natural amino acids, can modulate interactions with the proteasome's active sites.
-
Stereochemistry: The stereochemistry of the chiral centers in both the piperidine moiety and the peptide backbone is often critical for potent inhibition. For example, in some series, the (R)-configuration of the piperidine derivative is significantly more active than the (S)-configuration.[11]
Data Summary: Example Piperidine-Constructed Proteasome Inhibitors
The following table summarizes the activity of representative compounds from the literature, showcasing the high potency that can be achieved with this class of inhibitors.
| Compound | 20S Proteasome IC50 (nM) | RPMI 8226 Cell Line IC50 (nM) | MM-1S Cell Line IC50 (nM) | Reference |
| Compound 28 | 1.4 ± 0.1 | 13.9 ± 1.8 | 9.5 ± 0.5 | [12] |
| Compound 24 | 0.8 ± 0.2 | 8.42 ± 0.74 | N/A | [9] |
This data highlights the nanomolar to sub-nanomolar potency of optimized piperidine-constructed peptidyl derivatives against both the isolated enzyme and cancer cell lines.
References
- Zhang, Y., et al. (2016). Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5888-5898.
- Rodriguez, A. C., et al. (2019).
- de la Torre, B. G., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 545-560.
- Sagan, F., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117029.
- Gadaleta, D., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Molecules, 27(20), 6939.
- Wang, Y., et al. (2021). Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 29, 115867.
-
ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES. Retrieved from [Link]
- Drews, L., et al. (2014).
-
Collins, J. (2023, February 7). What do you do when your peptide synthesis fails? Biotage. Retrieved from [Link]
-
ResearchGate. (2014, December 22). Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why? Retrieved from [Link]
- Hewings, D. S., et al. (2017). Activity-based probes for the multicatalytic proteasome. The FEBS Journal, 284(10), 1541-1553.
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Retrieved from [Link]
- Myung, J., et al. (2001). Development and Characterization of Proteasome Inhibitors. Methods in Enzymology, 340, 331-347.
- Lavelin, I., et al. (2009). Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. PLoS ONE, 4(12), e8503.
- Cue, B. W., & Zhang, J. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4489-4498.
- de Bruin, G., & Overkleeft, H. S. (2016). Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution. Frontiers in Chemistry, 4, 29.
- Wang, Z., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE, 15(7), e0235483.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. As bioisosteres for amides and esters, 1,2,4-oxadiazoles are crucial pharmacophores in modern drug discovery.[1] However, their synthesis is often plagued by competing side reactions. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in the lab.
Core Synthesis Pathway Overview
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its derivative.[2][3] The reaction proceeds through an O-acyl amidoxime intermediate, which then undergoes a cyclodehydration to form the aromatic oxadiazole ring.[4] Understanding this core pathway is critical to diagnosing deviations and side reactions.
Caption: General workflow for 1,2,4-oxadiazole synthesis.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My reaction has stalled. I see my starting materials and a new spot on the TLC/peak in the LC-MS, but very little of my final product is forming. What's happening?
Answer: This is the most common issue, and it typically points to a failure in the cyclodehydration step (Step 3). The O-acyl amidoxime intermediate is often stable enough to be isolated but requires specific conditions to cyclize efficiently.
-
Causality: The cyclization involves the nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of water. This process has a significant activation energy barrier that must be overcome.
-
Troubleshooting Steps:
-
Insufficiently Forcing Conditions: The energy supplied to the reaction may be inadequate.
-
Thermal Cyclization: If you are heating the reaction, ensure the temperature is high enough. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF is often necessary.[5]
-
Base-Mediated Cyclization: If using a base, its strength and type are critical. For room temperature cyclizations, "superbase" systems like NaOH/DMSO or KOH/DMSO can be effective.[5] A common and highly effective method is using tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF; the fluoride ion acts as a potent base to facilitate the cyclization.[3]
-
-
Incompatible Functional Groups: The presence of unprotected acidic protons (e.g., -OH, -NH2, or even some acidic C-H bonds) on either the amidoxime or carboxylic acid substrate can interfere with base-mediated cyclization by quenching the base.[5] Consider protecting these groups prior to the coupling and cyclization steps.
-
Poor Solvent Choice: The solvent plays a key role. Aprotic solvents (DMF, THF, DCM, MeCN) are generally preferred for base-catalyzed cyclizations. Protic solvents like water or methanol are typically unsuitable as they can interfere with the base and promote hydrolysis.[5]
-
Issue 2: My Mass Spec shows a major side product with a mass corresponding to my hydrolyzed starting material or intermediate.
Question: I'm seeing significant peaks in my LC-MS that correspond to the carboxylic acid starting material or the amidoxime. Why are my reagents decomposing?
Answer: This points to hydrolysis, a prevalent side reaction where water attacks and cleaves key functional groups. The nitrile, the O-acyl amidoxime intermediate, and even the final 1,2,4-oxadiazole ring (which is an ester bioisostere) are all susceptible under certain conditions.
-
Causality & Mechanism:
-
Nitrile Hydrolysis: Under strongly acidic or basic conditions, the nitrile starting material can hydrolyze to a carboxylic acid.[6][7][8] This consumes your starting material before it can form the amidoxime.
-
O-Acyl Amidoxime Cleavage: The ester linkage in the O-acyl amidoxime intermediate is highly susceptible to base-catalyzed hydrolysis (saponification).[5][9][10] This is a common failure mode, reverting the intermediate back to the amidoxime and the carboxylate salt.
-
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Judicious Choice of Base: If using a base for cyclization, select a non-nucleophilic base where possible. If using hydroxide or alkoxide bases, minimize reaction time and temperature to reduce the rate of competing hydrolysis.
-
Control pH During Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions, which can hydrolyze the final product.
-
Caption: Competing reactions in 1,2,4-oxadiazole synthesis.
Issue 3: My NMR and Mass Spec data suggest I've formed an isomer of my target compound.
Question: The mass of my product is correct, but the NMR spectrum is inconsistent with the desired 1,2,4-oxadiazole structure. What could have formed?
Answer: You are likely observing a product from a rearrangement reaction. The 1,2,4-oxadiazole ring is known to undergo rearrangements, most notably the Boulton-Katritzky Rearrangement (BKR).
-
Causality & Mechanism (Boulton-Katritzky Rearrangement): The BKR is a thermal or acid/base-catalyzed rearrangement of a 1,2,4-oxadiazole that has a side chain at the 3-position containing a nucleophilic atom. The reaction involves an intramolecular nucleophilic attack on the N(2) position of the oxadiazole ring, leading to the cleavage of the weak O-N bond and formation of a new, more stable heterocyclic system.[11] The presence of acid or even trace amounts of water can facilitate this process.[5][12][13]
-
Troubleshooting & Prevention:
-
Maintain Anhydrous Conditions: As with hydrolysis, rigorously excluding water is key to preventing acid-catalyzed rearrangement.
-
Avoid Acidic Workups: If you suspect BKR is occurring, use a neutral or mildly basic workup procedure.
-
Control Reaction Temperature: The BKR is often thermally induced. If your cyclization requires high heat, you may be inadvertently promoting rearrangement of the product as it forms. In such cases, exploring lower-temperature, base-mediated cyclization methods is advisable.
-
Data & Protocols
Table 1: Effect of Coupling Agents and Bases on Cyclization Efficiency
The choice of reagents for the acylation and cyclization steps can dramatically influence reaction outcomes. The following data, adapted from studies on N-heterocycle synthesis, provides a qualitative guide.[5]
| Entry | Coupling Agent | Base | Solvent | Typical Reaction Time (h) | Relative Yield |
| 1 | EDC | DIPEA | DMF | 12 | Moderate |
| 2 | HBTU | DIPEA | DMF | 10 | Good |
| 3 | HATU | DIPEA | DMF | 6 | Excellent |
| 4 | HATU | Na₂CO₃ | DMF | 24 | Moderate |
| 5 | TBAF (for cyclization) | - | THF | 1-4 | Excellent |
| 6 | NaOH/KOH | - | DMSO | 1-3 | Good-Excellent |
"Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is a robust starting point that often minimizes side reactions by reducing thermal exposure time. It is adapted from established methods for synthesizing 1,2,4-oxadiazoles.[5]
Step 1: Amidoxime Acylation
-
To a dry microwave reaction vessel equipped with a magnetic stir bar, add the amidoxime (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, ~0.2 M).
-
Prepare a solution of the desired acyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amidoxime suspension at room temperature.
-
Monitor the reaction by TLC until the amidoxime is consumed (typically 1-3 hours). The intermediate O-acyl amidoxime is now formed. Do not isolate.
Step 2: Adsorption and Solvent Removal
-
Add silica gel (~2-3 times the mass of the starting amidoxime) directly to the reaction mixture.
-
Stir for 10 minutes to ensure the O-acyl amidoxime intermediate is adsorbed onto the silica.
-
Remove the solvent (DCM) under reduced pressure until a dry, free-flowing powder is obtained.
Step 3: Microwave-Assisted Cyclodehydration
-
Seal the microwave vessel containing the silica-supported intermediate.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture with microwave energy (e.g., 100-150 W, 120 °C) for 10-30 minutes. Note: Optimal time and temperature must be determined empirically for each substrate.
Step 4: Workup and Purification
-
After cooling the vessel to room temperature, unseal it.
-
The silica can be directly loaded onto a column for purification (dry loading).
-
Elute the product using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure 1,2,4-oxadiazole.
References
-
ResearchGate. (2025). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Available at: [Link]
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.).
-
MDPI. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Available at: [Link]
-
Universidade Federal do Paraná. (n.d.). 1,2,4-oxadiazole: A Brief Review from the Literature About the Synthesis and Pharmacological Applications. Visão Acadêmica. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. PMC. Available at: [Link]
-
Taylor & Francis Online. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Available at: [Link]
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
-
National Institutes of Health (NIH). (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Available at: [Link]
-
ResearchGate. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Available at: [Link]
-
ResearchGate. (2005). Synthesis of 1,2,4-Oxadiazoles. Available at: [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Available at: [Link]
-
Royal Society of Chemistry. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Available at: [Link]
-
ResearchGate. (n.d.). examples of molecules obtained through the Boulton-Katritzky rearrangement of oxadiazoles. Available at: [Link]
-
ACS Publications. (n.d.). Experimental and DFT Studies on Competitive Heterocyclic Rearrangements. Part 2:1 A One-Atom Side-Chain versus the Classic Three-Atom Side-Chain (Boulton−Katritzky) Ring Rearrangement of 3-Acylamino-1,2,4-oxadiazoles. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Miscellaneous reactions allowing the preparation of amidoximes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of amidoximated polyacrylonitrile fibers and its application for sorption of aqueous uranyl ions under continuous flow. Available at: [Link]
-
YouTube. (2015). Base Catalyzed Ester Hydrolysis (Saponification). Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
- Nitrile to Acid - Common Conditions. (n.d.).
-
Semantic Scholar. (n.d.). Boulton–Katritzky rearrangement. Available at: [Link]
-
RSC Publishing. (2020). Amidoxime-based materials for uranium recovery and removal. Available at: [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]
-
FULIR. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Available at: [Link]
-
JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]
-
MDPI. (2022). The Study of Amidoxime-Functionalized Cellulose Separate Th(IV) from Aqueous Solution. Available at: [Link]
- Mechanisms of Ester hydrolysis. (n.d.).
-
MDPI. (2021). Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. Available at: [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability and Shelf-Life of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Welcome to the technical support center for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and extending the shelf-life of this promising molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable approach to your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole?
A1: The stability of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is influenced by its two key structural motifs: the 1,2,4-oxadiazole ring and the piperidine moiety.
-
Hydrolytic Degradation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is susceptible to hydrolysis under both acidic and basic conditions. This process typically leads to the opening of the heterocyclic ring.[1] The optimal pH for the stability of 1,2,4-oxadiazole derivatives is generally in the range of 3-5.[1] Deviation from this pH range can significantly accelerate degradation.
-
Oxidative Degradation of the Piperidine Moiety: The piperidine ring, while generally stable, can be prone to oxidation. The nitrogen atom and adjacent carbons are potential sites for oxidative attack, which can be initiated by atmospheric oxygen, reactive oxygen species, or incompatible excipients.
Q2: I'm observing a loss of potency of my compound in solution over a short period. What is the likely cause?
A2: Rapid loss of potency in solution is most likely due to hydrolytic degradation of the 1,2,4-oxadiazole ring, especially if the solution's pH is not controlled. The degradation mechanism involves a nucleophilic attack on the methine carbon of the oxadiazole ring, leading to ring cleavage.[1] It is crucial to buffer your solutions to a pH between 3 and 5 to minimize this degradation pathway.
Q3: Are there any specific excipients I should avoid when formulating this compound?
A3: Yes, careful excipient selection is critical. Given the presence of a secondary amine in the piperidine ring, you should be cautious with excipients containing reducing sugars, such as lactose. These can lead to the Maillard reaction, a chemical reaction between the amine and the reducing sugar, resulting in the formation of colored degradants and loss of active ingredient. Additionally, excipients with high peroxide content can promote oxidative degradation of the piperidine moiety. Always conduct thorough drug-excipient compatibility studies.[2]
Q4: How can I improve the long-term stability of the compound in a solid state?
A4: For long-term solid-state stability, controlling moisture content is paramount to prevent hydrolysis. Lyophilization, or freeze-drying, is an excellent strategy to produce a stable, amorphous powder with very low residual moisture.[3][4][5][6] This process immobilizes the drug in a solid state, significantly reducing degradation rates.[3] Storing the lyophilized powder under an inert atmosphere (e.g., nitrogen or argon) and protected from light will further enhance its shelf-life.
Troubleshooting Guide
Issue 1: Unidentified Peaks in HPLC Analysis After Stress Testing
You Observe: Your HPLC chromatogram shows new, unidentified peaks after subjecting your compound to forced degradation conditions (e.g., acid/base hydrolysis, oxidation).
Potential Cause & Troubleshooting Steps:
This is an expected outcome of forced degradation studies, which are designed to intentionally degrade the molecule to understand its stability profile.[7] The new peaks represent degradation products.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Degradation Products:
-
LC-MS/MS Analysis: The most effective way to identify these unknown peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique will provide the mass-to-charge ratio (m/z) of the degradation products, offering clues to their molecular weights and potential structures.
-
Probable Degradation Pathways:
-
Hydrolysis: Under acidic or basic conditions, expect to see a product resulting from the cleavage of the oxadiazole ring. The major degradation product is often an aryl nitrile.[1]
-
Oxidation: Under oxidative stress (e.g., exposure to H₂O₂), look for products with an increase in mass corresponding to the addition of one or more oxygen atoms, such as N-oxides or hydroxylated derivatives of the piperidine ring.
-
-
-
Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all significant degradation products. You may need to adjust the mobile phase composition, gradient, or column chemistry.
Visualizing Potential Degradation Pathways:
Caption: Potential degradation pathways for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Issue 2: Physical Instability of the Solid Compound (e.g., Caking, Color Change)
You Observe: Your solid compound changes its physical appearance over time, such as turning from a powder to a sticky solid (caking) or developing a yellowish tint.
Potential Cause & Troubleshooting Steps:
-
Hygroscopicity: The compound may be absorbing moisture from the atmosphere, leading to caking and creating an environment ripe for hydrolysis.
-
Maillard Reaction: If formulated with reducing sugars, the observed color change could be due to the Maillard reaction.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation and color changes.
Step-by-Step Troubleshooting Protocol:
-
Assess Hygroscopicity:
-
Perform a Dynamic Vapor Sorption (DVS) analysis to quantify the extent and rate of water uptake at different relative humidities (RH).
-
If the compound is hygroscopic, implement stricter handling procedures (e.g., use of a glove box with controlled humidity) and consider formulation strategies to mitigate moisture effects.
-
-
Review Formulation for Incompatibilities:
-
If a formulation is being used, scrutinize the excipients for any known incompatibilities with secondary amines.
-
Conduct a formal drug-excipient compatibility study by preparing binary mixtures of the drug and each excipient, storing them under accelerated conditions (e.g., 40°C/75% RH), and analyzing for degradation over time.
-
-
Implement Photostability Measures:
Data Summary for Excipient Compatibility Study:
| Excipient | Drug:Excipient Ratio | Condition | Time (weeks) | Appearance | Assay of Parent (%) | Total Degradants (%) |
| Lactose | 1:1 | 40°C/75% RH | 4 | Yellowish | 92.5 | 7.5 |
| Microcrystalline Cellulose | 1:1 | 40°C/75% RH | 4 | No Change | 99.2 | 0.8 |
| Mannitol | 1:1 | 40°C/75% RH | 4 | No Change | 99.5 | 0.5 |
| Starch | 1:1 | 40°C/75% RH | 4 | No Change | 98.9 | 1.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Dissolve a known amount in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.
-
Use LC-MS/MS to identify the major degradation products.
-
Workflow for Forced Degradation Study:
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Lyophilization for Enhanced Stability
Objective: To prepare a stable, amorphous solid form of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole with low moisture content.
Methodology:
-
Formulation:
-
Dissolve the compound in a suitable solvent system, typically high-purity water. Co-solvents like tert-butanol can be used if solubility is an issue.
-
Consider adding a bulking agent (e.g., mannitol) to ensure a robust cake structure. A typical ratio would be 1:1 to 1:5 (drug:bulking agent).
-
-
Freezing:
-
Fill the solution into lyophilization vials.
-
Place the vials on the lyophilizer shelf and cool them to a temperature well below the eutectic or glass transition temperature of the formulation (e.g., -40°C to -50°C). The freezing rate should be controlled to influence the ice crystal structure and, consequently, the drying rate.
-
-
Primary Drying (Sublimation):
-
Once frozen, apply a deep vacuum (e.g., 100-200 mTorr).
-
Gradually increase the shelf temperature to just below the collapse temperature of the formulation. This will cause the ice to sublimate directly to vapor. This is the longest step of the process.
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimated, increase the shelf temperature further (e.g., 25°C) while maintaining the vacuum. This step removes any residual bound water from the product.
-
-
Stoppering and Sealing:
-
Once drying is complete, backfill the chamber with an inert gas like nitrogen before hydraulically stoppering the vials under vacuum.
-
Remove the vials from the lyophilizer and seal them with aluminum caps.
-
Logical Relationship of Lyophilization Steps:
Caption: Sequential steps of the lyophilization process for enhanced stability.
References
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quercus.be [quercus.be]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Lyophilization Process For Improving Drug Stability And Shelf Life [piramalpharmasolutions.com]
- 5. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 6. Mini Review on the Lyophilization: A Basic Requirement for Formulation Development and Stability Modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 12. ikev.org [ikev.org]
Refining assay conditions to improve reproducibility for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole. This guide is designed to provide in-depth technical assistance to refine assay conditions and improve the reproducibility of your experiments. As this compound and its analogs have been identified as potential activators of the human caseinolytic protease P (HsClpP), this guide will focus on troubleshooting the most relevant biochemical assays.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and general assay considerations for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Question 1: What is the best solvent for dissolving and storing 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole?
Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules. It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The 1,2,4-oxadiazole ring is generally stable, but repeated temperature fluctuations can degrade the compound or introduce moisture, which can affect its integrity.[2][3] For aqueous assay buffers, it is critical to determine the final tolerable DMSO concentration. Most cell-based and biochemical assays can tolerate DMSO up to 0.5-1%, but it is crucial to validate this for your specific system, as higher concentrations can affect enzyme activity and cell viability.
Question 2: I'm observing precipitation of my compound in the aqueous assay buffer. How can I improve its solubility?
Answer: Precipitation is a common issue when diluting a DMSO stock into an aqueous buffer. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure you are using the highest tolerable percentage of DMSO in your final assay volume.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), in the assay buffer can help maintain the solubility of hydrophobic compounds.
-
Pre-dilution Series: Instead of a single large dilution, perform a serial dilution of your DMSO stock in an intermediate solvent or directly in the assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Sonication: Briefly sonicating the diluted compound solution can help to redissolve small aggregates.
Question 3: Could the piperidine moiety in my compound cause assay interference?
Answer: Yes, the piperidine ring, being a basic secondary amine, can potentially interfere in several ways:
-
pH Alteration: At high concentrations, the basicity of the piperidine can slightly alter the pH of a weakly buffered solution, which can impact enzyme activity. Ensure your assay buffer has sufficient buffering capacity.
-
Non-specific Binding: Piperidine-containing compounds can sometimes engage in non-specific ionic interactions with acidic residues on proteins or other assay components.[4] This can lead to false positives or negatives. Including a non-ionic surfactant or adjusting the ionic strength of the buffer (e.g., with NaCl) can help minimize these interactions.
-
Fluorescence Quenching: In fluorescence-based assays, piperidine derivatives have been known to cause fluorescence quenching, potentially through a photoinduced electron transfer (PET) mechanism.[5][6] It is essential to run controls to test for any intrinsic fluorescence or quenching effects of the compound at the assay concentration.
Question 4: Are there any known stability issues with the 1,2,4-oxadiazole ring under typical assay conditions?
Answer: The 1,2,4-oxadiazole ring is generally considered a stable heterocyclic scaffold, often used as a bioisosteric replacement for less stable ester or amide groups.[2][7] It is typically resistant to hydrolysis under standard physiological pH and temperature conditions used in most biochemical assays. However, prolonged exposure to harsh acidic or basic conditions, or strong reducing agents, should be avoided.
Part 2: Troubleshooting Guide for the α-Casein Hydrolysis Assay
A key application for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is the activation of HsClpP, which can be measured by the hydrolysis of a casein substrate.[1] A fluorescent microplate-based assay using FITC-labeled casein is a robust and quantitative method for this purpose.[8][9][10]
Experimental Protocol: Fluorescent α-Casein Hydrolysis Assay for HsClpP Activators
This protocol is adapted for a 96-well microplate format.
1. Reagent Preparation:
-
Assay Buffer: 25 mM Tris, 150 mM NaCl, pH 7.2.[8] Ensure the buffer is equilibrated to the assay temperature.
-
FITC-Casein Stock Solution (5 mg/mL): Dissolve 2.5 mg of FITC-Casein in 500 µL of ultrapure water. Prepare small aliquots and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8][9]
-
FITC-Casein Working Solution: Thaw one aliquot of the stock solution and dilute it 1:500 in the assay buffer. Prepare fresh for each experiment.[8]
-
HsClpP Enzyme Solution: Dilute purified recombinant HsClpP to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Compound Solutions: Prepare a 2x concentration series of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole in the assay buffer containing the appropriate final DMSO concentration.
2. Assay Procedure:
-
Add 50 µL of the 2x compound solution (or vehicle control) to the wells of a black, clear-bottom 96-well microplate.
-
Add 25 µL of the HsClpP enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the FITC-Casein working solution to each well.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements.
-
Read the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9]
Data Analysis
The rate of casein hydrolysis is determined from the linear portion of the kinetic curve (fluorescence units per minute). Plot the reaction rates against the compound concentrations and fit the data to a suitable dose-response curve to determine the EC50 (the concentration at which 50% of the maximal activation is achieved).
Troubleshooting Common Issues
Question 1: I am seeing high variability in fluorescence readings between replicate wells. What could be the cause?
Answer: High variability can undermine the reliability of your results. The workflow below outlines a systematic approach to troubleshooting this issue.
Diagram: Troubleshooting High Signal Variation
Causality and Solutions:
-
Pipetting Inaccuracy: Small volume errors, especially of the concentrated enzyme or compound stocks, can lead to large variations in the final reaction rate. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Incomplete Mixing: Failure to properly mix the reagents in the well can result in localized high or low reaction rates. Gently mix the plate on an orbital shaker after each addition.
-
Compound Precipitation: As discussed in the FAQs, compound insolubility can lead to inconsistent concentrations between wells. Visually inspect the wells for any precipitate.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and alter reaction rates. Consider not using the outer wells or filling them with buffer to create a humidity barrier.
Question 2: The overall fluorescence signal is very low, or I'm not seeing any activation with my compound.
Answer: A low signal can be due to several factors, from inactive reagents to suboptimal assay conditions. Follow this troubleshooting workflow.
Diagram: Troubleshooting Low Assay Signal
Causality and Solutions:
-
Inactive Enzyme or Substrate: Ensure the HsClpP enzyme has been stored correctly and retains its activity. The FITC-casein substrate is light-sensitive and can be damaged by multiple freeze-thaw cycles, leading to a high background and low signal-to-noise ratio.[9][10]
-
Suboptimal Reagent Concentrations: The concentrations of both the enzyme and the substrate may be too low. Try increasing the concentration of HsClpP or FITC-casein to boost the signal.
-
Fluorescence Quenching: As mentioned in the FAQs, the compound itself might be quenching the FITC fluorescence. To test for this, set up a control reaction with a pre-digested FITC-casein substrate and measure the fluorescence in the presence and absence of your compound. A decrease in fluorescence indicates quenching.
-
Incorrect Instrument Settings: Double-check that the excitation and emission wavelengths are correctly set for fluorescein (~485 nm and ~535 nm, respectively) and that the instrument's gain setting is appropriate.[9]
Data Presentation: Quality Control Parameters
To ensure the robustness and reproducibility of your assay, it is essential to monitor key quality control parameters.
| Parameter | Formula | Recommended Value | Rationale |
| Signal-to-Background (S/B) | Mean Signal of Positive Control / Mean Signal of Negative Control | > 5 | Indicates a sufficient dynamic range to detect compound activity. |
| Z'-factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | ≥ 0.5 | A measure of assay quality, with values ≥ 0.5 indicating an excellent assay for high-throughput screening. |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | < 15% | Measures the variability within replicate wells. High %CV can indicate pipetting errors or reagent inhomogeneity. |
References
-
Grama, C. et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1684. [Link]
-
Cupp-Enyard, C. (2009). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. Journal of Visualized Experiments, (28), 1514. [Link]
-
Weiss, D. et al. (2022). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society, 144(1), 345-355. [Link]
-
Cupp-Enyard, C. (2009). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. Journal of Visualized Experiments. [Link]
-
JoVE. (2009). Video: Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. [Link]
-
Thermo Fisher Scientific. Pierce Protease Assay Kit. [Link]
-
Zhang, X. et al. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega, 6(5), 3749-3757. [Link]
-
Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
-
Enzyme Development Corporation. Protease Assay (PC). [Link]
-
Zhang, X. et al. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega, 6(5), 3749-3757. [Link]
-
Montanari, E. et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(23), 7338. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual: Protease Assays. [Link]
-
Soils Lab. SOP: Protease (casein) assay. [Link]
-
Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
-
Sigma-Aldrich. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. [Link]
-
Li, S. et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622-10642. [Link]
-
Brox, D. et al. (2013). Ensemble and Single-Molecule Studies on Fluorescence Quenching in Transition Metal Bipyridine-Complexes. PLoS ONE, 8(3), e58049. [Link]
-
El-Sayed, N. N. E. et al. (2023). Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential. RSC Medicinal Chemistry, 14(4), 743-757. [Link]
-
Brox, D. et al. (2013). Ensemble and single-molecule studies on fluorescence quenching in transition metal bipyridine-complexes. PLoS ONE, 8(3), e58049. [Link]
-
Arshad, M. et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. Journal of Pharmaceutical and Scientific Innovation, 3(4), 310-315. [Link]
-
de la Torre, D. et al. (2020). Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. Angewandte Chemie International Edition, 59(49), 22140-22149. [Link]
Sources
- 1. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 2. Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Use of the Protease Fluorescent Detection Kit to Determine Protease Activity [jove.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Strategies to Minimize Off-Target Effects of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Welcome to the technical support center for researchers working with 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole and its derivatives. This guide is designed to provide you with the expertise and practical strategies to minimize off-target effects, ensuring the integrity and accuracy of your experimental results. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, offering field-proven insights to navigate the complexities of small molecule research.
Recent studies have identified derivatives of the 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold as potent bioactive molecules. Notably, this structural class has been associated with agonism of Human Caseinolytic Protease P (HsClpP) for potential anticancer applications and, in other variations, with tubulin inhibition.[1][2] The existence of multiple, distinct biological targets for this scaffold underscores the critical importance of rigorously characterizing and minimizing off-target effects to ensure that the observed phenotype is correctly attributed to the intended mechanism of action.[3][4]
This guide will walk you through a systematic approach to identifying and mitigating these effects, from initial computational assessments to detailed in vitro validation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole?
Q2: At what concentration should I start my experiments to minimize off-target effects?
A2: It is crucial to use the lowest concentration of the compound that elicits the desired on-target effect. High concentrations can drive binding to lower-affinity off-target proteins.[5] We recommend performing a dose-response curve for your primary assay (e.g., HsClpP activation or tubulin polymerization inhibition). The optimal concentration for your experiments should be at or near the EC50 or IC50 value for the intended target. Using concentrations significantly higher than this value dramatically increases the risk of off-target engagement.
Q3: What are the first steps I should take to predict potential off-target effects of my specific derivative?
A3: Before beginning extensive wet-lab experiments, in silico (computational) approaches are highly recommended.[6] These methods can predict potential off-target interactions based on the chemical structure of your molecule.[7][8] This predictive step can save significant time and resources by focusing your experimental validation on the most likely off-targets.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent results between experiments. | Off-target effects influencing cellular phenotype in an unpredictable manner. | 1. Verify On-Target Engagement: Use a direct biochemical assay (e.g., thermal shift assay or ITC) to confirm that your compound binds to the intended target at the concentrations used in your cellular assays. 2. Profile Against Known Off-Targets: Test your compound against a panel of likely off-targets predicted by computational analysis. 3. Use a Structurally Dissimilar Control: Synthesize or obtain a control compound that is structurally different but has the same on-target activity to see if it produces the same phenotype. |
| Observed cellular toxicity at concentrations close to the on-target IC50/EC50. | The compound may be hitting a protein essential for cell viability. | 1. Perform a Cell Viability Assay: Use a standard assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50). 2. Calculate the Therapeutic Index: The ratio of CC50 to IC50/EC50 will give you an indication of the therapeutic window. A narrow window suggests off-target toxicity. 3. Broad Kinase and GPCR Screening: These are common off-target families. A commercial screening service can provide a broad off-target profile. |
| Phenotype does not match the known function of the intended target. | The observed phenotype is likely due to an off-target effect. | 1. Rescue Experiment: If possible, overexpress the intended target to see if this rescues the phenotype. 2. Knockdown/Knockout of the Intended Target: Use CRISPR or siRNA to remove the intended target. If the compound still produces the same phenotype, it is acting through an off-target mechanism.[9] 3. Phenotypic Screening: Compare the cellular phenotype induced by your compound to a library of compounds with known mechanisms of action. |
Experimental Protocols & Workflows
A systematic approach is essential to confidently identify and minimize off-target effects. The following workflow outlines a logical progression from computational prediction to in vitro validation.
Workflow for Off-Target Effect Minimization
Caption: A systematic workflow for identifying and mitigating off-target effects.
Protocol 1: Computational Off-Target Prediction
This protocol outlines how to use computational methods to generate a list of potential off-targets for your specific 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole derivative.
-
Obtain the 2D Structure: Draw your molecule in a chemical drawing software and save it as a SMILES string or SDF file.
-
Select Prediction Tools: Utilize publicly available or commercial platforms that employ ligand-based and structure-based approaches.
-
Ligand-Based (2D): These methods, like the Similarity Ensemble Approach (SEA), compare the chemical similarity of your compound to a large database of molecules with known biological activities.[10]
-
Structure-Based (3D): If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity of your compound to these proteins.[7][8]
-
-
Run Predictions: Submit the structure of your compound to the selected platforms.
-
Analyze and Prioritize Results: The output will be a ranked list of potential off-targets. Prioritize targets with high prediction scores from multiple methods. Also, consider the biological relevance of the predicted off-targets to your experimental system.
Protocol 2: Thermal Shift Assay (TSA) for On-Target and Off-Target Engagement
TSA is a rapid and inexpensive method to verify direct binding of your compound to a purified protein.[11]
-
Prepare Protein Solutions: Purify your intended target protein and any high-priority potential off-target proteins. Dilute each protein to a final concentration of 2-5 µM in a suitable buffer.
-
Prepare Compound Dilutions: Create a serial dilution of your 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole derivative.
-
Set up the Assay Plate: In a 96-well or 384-well PCR plate, mix the protein solution, your compound at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins. Include a no-compound (DMSO) control.
-
Run the Experiment: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).
-
Analyze the Data: The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of your compound indicates direct binding. A larger ΔTm generally suggests a higher binding affinity.
Signaling Pathway Considerations
Given that derivatives of this scaffold can act as HsClpP agonists or tubulin inhibitors, it is crucial to understand the downstream consequences of these actions to better design your experiments.
Caption: Potential on-target and off-target signaling pathways.
This diagram illustrates how your compound could initiate distinct cellular outcomes depending on its primary target (HsClpP or tubulin) versus potential off-targets like kinases or GPCRs. Distinguishing between these pathways is the central goal of your off-target investigation.
References
- A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds.
- Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction.
- Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR.
-
In Vitro Assays for Screening Small Molecules. PubMed. Available from: [Link]
-
High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science Publisher. Available from: [Link]
- How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. Benchchem.
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. Available from: [Link]
-
Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. PMC. Available from: [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. PMC - NIH. Available from: [Link]
- Medicinal Chemistry: A Key Driver in Achieving the Global Sustainable Development Goals.
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available from: [Link]
-
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. Available from: [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available from: [Link]
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available from: [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available from: [Link]
-
1,3,4-oxadiazole: a biologically active scaffold.. ResearchGate. Available from: [Link]
- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
-
Oxadiazoles in medicinal chemistry.. Semantic Scholar. Available from: [Link]
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- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Cell Permeability of 1,2,4-Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-based compounds. As a Senior Application Scientist, I've compiled this guide to address the common and often frustrating challenge of poor cell permeability associated with this otherwise versatile heterocyclic scaffold. This resource is designed to provide not just protocols, but also the underlying rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the permeability of 1,2,4-oxadiazole compounds.
Q1: Why do my 1,2,4-oxadiazole compounds often exhibit low cell permeability?
A: The 1,2,4-oxadiazole ring system, while valuable as a bioisostere for esters and amides[1][2], possesses intrinsic physicochemical properties that can hinder its passage across the lipid bilayer of cell membranes. The primary reasons include:
-
Polarity and Hydrogen Bonding: The nitrogen and oxygen atoms in the ring act as hydrogen bond acceptors, increasing the molecule's polarity and its affinity for aqueous environments over the lipophilic cell membrane.[3][4] The electron-donating properties of the ring can further contribute to this.[4][5]
-
Molecular Rigidity: The planar and rigid nature of the oxadiazole ring can be a double-edged sword. While it can provide favorable conformational pre-organization for target binding, it can also prevent the molecule from adopting the dynamic conformations often required to navigate the fluid mosaic of the cell membrane.
-
High Polar Surface Area (PSA): The presence of heteroatoms contributes to a higher PSA, a key parameter inversely correlated with cell permeability. Molecules with a PSA greater than 140 Ų are often poor at crossing cell membranes.
Q2: What are the most critical physicochemical properties I should be optimizing for better permeability?
A: To improve cell permeability, you should focus on a multi-parameter optimization approach. The key properties to monitor are:
-
Lipophilicity (LogP/LogD): This is the measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). For passive diffusion, a LogP value in the range of 1-3 is often considered optimal.[6]
-
Polar Surface Area (TPSA): As mentioned, this is the sum of the surface areas of all polar atoms in a molecule. Aim for a TPSA below 90 Ų for good cell permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs directly impacts a molecule's interaction with the aqueous environment. According to Lipinski's Rule of Five, having no more than 5 HBDs and 10 HBAs is a good guideline for oral bioavailability.[7]
-
Molecular Weight (MW): Smaller molecules generally diffuse more readily. Keeping the MW below 500 Da is a common goal in drug discovery.[7]
Q3: What are the simplest initial modifications I can make to my lead compound?
A: Before undertaking extensive synthetic efforts, consider these initial strategies:
-
Masking Polar Groups: If your compound has peripheral polar groups (e.g., -OH, -NH2, -COOH), consider simple esterification or amidation to temporarily mask their polarity.
-
Adding Lipophilic Groups: The addition of small, lipophilic groups such as methyl, ethyl, or halogen atoms can increase the overall lipophilicity of the molecule.[8] However, be mindful of "lipophilic bloat," which can negatively impact other properties like solubility.
-
Reducing Hydrogen Bond Donors: Systematically replace hydrogen bond-donating groups with non-donating bioisosteres where possible without compromising target affinity.
Q4: How can I reliably measure the cell permeability of my compounds in the lab?
A: There are two primary in vitro assays used in early drug discovery to assess permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that measures a compound's ability to diffuse across an artificial lipid membrane.[9][10][11] It is an excellent tool for predicting passive, transcellular diffusion.[12]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[6][9] This model is more complex but has the advantage of identifying not only passive diffusion but also the involvement of active transport and efflux mechanisms.[10][13]
These assays are often used in a complementary fashion.[10] A significant difference between PAMPA and Caco-2 permeability values can indicate the involvement of active transport or efflux.[9][11]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance on advanced strategies for overcoming poor cell permeability.
Guide 1: Systematic Optimization of Physicochemical Properties
When initial modifications are insufficient, a more systematic approach is required. This involves creating a small library of analogs to explore the structure-permeability relationship (SPR).
Workflow for Physicochemical Optimization
Caption: Workflow for systematic optimization of physicochemical properties.
Table 1: Impact of Functional Group Modifications on Physicochemical Properties
| Modification Strategy | Example Functional Group Change | Expected Impact on LogP | Expected Impact on HBD/HBA | Expected Impact on Permeability | Considerations |
| Increase Lipophilicity | -OH → -OCH3 | Increase | Decrease HBD by 1 | Generally Positive | May decrease solubility. |
| -H → -Cl, -F | Increase | No change | Generally Positive | Can alter electronic properties and target binding. | |
| Add alkyl chain (-CH3, -C2H5) | Increase | No change | Generally Positive | Risk of "lipophilic bloat," reducing solubility.[8] | |
| Decrease H-Bonding | -COOH → -COOCH3 (Ester) | Increase | Decrease HBD by 1 | Positive | Prodrug strategy; requires esterase activity for cleavage.[14][15] |
| -NH2 → -N(CH3)2 | Increase | Decrease HBD by 2 | Positive | May introduce steric hindrance at the binding site. | |
| Form intramolecular H-bond[16] | Add ortho -OH to a carbonyl | Increase | Decrease effective HBD | Positive | |
| Reduce Polar Surface Area | Replace polar heterocycle | Pyridine → Phenyl | Increase | Decrease HBA by 1 | Negative |
Guide 2: Bioisosteric Replacement of the 1,2,4-Oxadiazole Ring
While the 1,2,4-oxadiazole is a useful bioisostere, it may be the source of poor permeability.[1] Replacing it with an isomer or another heterocycle can modulate physicochemical properties while potentially maintaining biological activity.[17]
Key Consideration: 1,2,4- vs. 1,3,4-Oxadiazole
The regioisomeric 1,3,4-oxadiazole has been investigated as a replacement for the 1,2,4-isomer.[18][19] The 1,3,4-isomer generally has higher polarity and reduced metabolic degradation.[18][19] This can lead to improved solubility, but the impact on permeability must be empirically determined.
Table 2: Comparative Properties of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale for Impact on Permeability | Reference |
| Dipole Moment | Generally higher | Generally lower | A lower dipole moment can reduce polarity and improve partitioning into the lipid membrane. | [3] |
| Hydrogen Bond Acceptor Strength | Stronger H-bond acceptor sites | Weaker H-bond acceptor sites | Weaker interactions with water can facilitate escape from the aqueous phase. | [3] |
| Aromaticity | Lower aromatic character | Higher aromatic character | Higher aromaticity leads to greater thermal and metabolic stability. | [20] |
| Metabolic Stability | Susceptible to ring cleavage | Generally more stable | Increased stability is beneficial for overall drug properties but doesn't directly impact initial permeability. | [18] |
Experimental Protocol: Bioisosteric Replacement
-
In Silico Modeling: Before synthesis, model the 1,3,4-oxadiazole analog (or other bioisostere) in the target binding site. Assess whether the key binding interactions can be maintained.
-
Synthesis: Synthesize the regioisomeric compound. The synthetic routes for 1,2,4- and 1,3,4-oxadiazoles are distinct, often starting from different precursors (e.g., amidoximes for 1,2,4-oxadiazoles, and acylhydrazides for 1,3,4-oxadiazoles).
-
Comparative Analysis:
-
Measure the LogP/LogD of both the original 1,2,4-oxadiazole compound and the new 1,3,4-isomer.
-
Assess the permeability of both compounds in parallel using the PAMPA assay.
-
Crucially, determine the biological activity (e.g., IC50) of the new analog to ensure that the modification has not led to a significant loss of potency.[18]
-
Guide 3: The Prodrug Strategy
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[15][21] This is a highly effective strategy for overcoming permeability barriers by temporarily masking polar functional groups.[14][22][23]
Prodrug Design Workflow
Caption: A streamlined workflow for designing and evaluating a prodrug.
Common Prodrug Approaches for Polar Groups:
-
Carboxylic Acids (-COOH): Convert to methyl or ethyl esters. These are readily cleaved by esterases present in the blood and tissues.
-
Alcohols (-OH): Convert to esters, carbonates, or carbamates.
-
Amines (-NH2): Convert to amides or carbamates. The cleavage of amides is generally slower than that of esters.
Guide 4: Advanced Permeability Assay Interpretation
When you need to understand the mechanism of transport, combining PAMPA and Caco-2 assays is essential.
Experimental Protocol: Combined PAMPA and Caco-2 Assay
-
PAMPA Screening:
-
Prepare a donor plate with your compounds dissolved in a suitable buffer (e.g., pH 7.4).
-
Use a filter plate coated with a lipid solution (e.g., lecithin in dodecane) to serve as the artificial membrane.
-
Place the filter plate onto an acceptor plate containing buffer.
-
Add the donor plate on top of the filter plate.
-
Incubate for a specified time (e.g., 4-18 hours).
-
Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the effective permeability coefficient (Pe).
-
-
Caco-2 Permeability Assay:
-
Seed Caco-2 cells on a permeable filter support (e.g., Transwell™ inserts) and culture for 18-21 days to allow for differentiation and formation of a monolayer.[6]
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
A to B Assay (Apical to Basolateral): Add the test compound to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber to measure the rate of absorption.
-
B to A Assay (Basolateral to Apical): Add the test compound to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Table 3: Interpreting Permeability Assay Data
| PAMPA Result (Pe) | Caco-2 A→B Result (Papp) | Caco-2 B→A Result (Papp) | Efflux Ratio (B→A / A→B) | Likely Permeability Mechanism | Next Steps |
| High | High | Low | < 2 | Good Passive Permeability | Compound has good intrinsic permeability. Proceed with other ADME assays. |
| High | Low | High | > 2 | Active Efflux | The compound can cross membranes but is actively pumped out by transporters like P-glycoprotein (P-gp). Consider designing analogs that are not efflux substrates or co-dosing with an efflux inhibitor. |
| Low | Low | Low | ~ 1 | Poor Passive Permeability | The compound is intrinsically unable to cross the membrane efficiently. Return to Guides 1, 2, or 3 to improve physicochemical properties. |
| Low | High | Low | < 1 | Active Uptake | The compound is a substrate for an uptake transporter. This can be beneficial but may lead to tissue-specific distribution. |
References
-
ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Available from: [Link]
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PubMed Central (PMC). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
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R Discovery. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
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PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
PubMed. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Available from: [Link]
-
Semantic Scholar. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Available from: [Link]
-
ResearchGate. The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. Available from: [Link]
-
Ingenta Connect. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Available from: [Link]
-
PubMed Central (PMC). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Available from: [Link]
-
RSC Publishing. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Available from: [Link]
-
PubMed Central (PMC). Cell penetration of oxadiazole-containing macrocycles. Available from: [Link]
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RSC Publishing. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by.... Available from: [Link]
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National Institutes of Health (NIH). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Available from: [Link]
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National Institutes of Health (NIH). Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. Available from: [Link]
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RSC Publishing. Oxadiazole isomers: all bioisosteres are not created equal. Available from: [Link]
-
ResearchGate. (PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link]
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MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link]
-
IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link]
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ResearchGate. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds | Request PDF. Available from: [Link]
-
ResearchGate. Properties and reactivities of 1,2,4-oxadiazole derivatives. The.... Available from: [Link]
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National Institutes of Health (NIH). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Available from: [Link]
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PubMed Central (PMC). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Available from: [Link]
-
Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Available from: [Link]
-
ResearchGate. 1,2,4‐Oxadiazoles with balanced hydrophilic ‐ lipophilic backbone. Available from: [Link]
-
PubMed. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. Available from: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link]
-
PubMed. Effects of intramolecular hydrogen bonds on lipophilicity. Available from: [Link]
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Protocol modifications for scaling up the synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Technical Support Center: Scaling the Synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support guide for the synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole. This document is designed for researchers, chemists, and process development professionals to address common challenges and provide practical solutions when scaling this synthesis from the benchtop to larger-scale production. Our guidance is rooted in established chemical principles and field-proven insights to ensure safety, efficiency, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole?
The most robust and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step.[1][2] For the target molecule, this translates to a three-stage process:
-
Amidoxime Formation: Reaction of N-Boc-4-cyanopiperidine with hydroxylamine.
-
Acylation: Coupling of the resulting N-Boc-piperidine-4-carboxamidoxime with butyric acid (or butyryl chloride) to form an O-acyl amidoxime intermediate.
-
Cyclodehydration: Thermal or base-catalyzed ring closure of the intermediate to form the 1,2,4-oxadiazole ring.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
This pathway is generally preferred for its high efficiency and the commercial availability of the starting materials.[3]
Q2: Why is a protecting group like Boc (tert-butyloxycarbonyl) necessary for the piperidine ring?
The secondary amine of the piperidine ring is a nucleophile and can interfere with the primary reaction steps. It could react with activated butyric acid during the acylation step or participate in other side reactions. The Boc group effectively "masks" the piperidine nitrogen, preventing these unwanted reactions. It is stable under the conditions required for oxadiazole formation and can be cleanly removed under acidic conditions in the final step, which is a crucial consideration for a robust process.
Q3: What are the primary safety concerns when moving from a gram-scale to a kilogram-scale synthesis?
Scaling up introduces significant safety challenges that are often negligible at the lab scale.[4] Key concerns include:
-
Exothermic Reactions: The acylation and cyclization steps can generate significant heat. On a large scale, this heat can accumulate rapidly, leading to a runaway reaction if not properly managed.[4] Gradual reagent addition and active cooling are mandatory.
-
Reagent Handling: Using reagents like thionyl chloride or oxalyl chloride to activate the carboxylic acid is common in labs but poses significant handling risks (corrosive, toxic fumes) at scale.
-
Solvent Safety: Large volumes of flammable or toxic solvents increase fire and exposure risks. Process design should prioritize solvent choice based on safety, environmental impact, and ease of recovery.
-
Pressure Build-up: If the cyclization is performed in a sealed vessel at high temperatures, significant pressure can build up, creating a risk of vessel failure.[5]
Q4: Can I use a one-pot procedure to streamline the synthesis for scale-up?
Yes, one-pot procedures, where the amidoxime is acylated and cyclized in the same vessel without isolating the O-acyl intermediate, are highly efficient and increasingly popular.[1][3] One common approach involves reacting the amidoxime with a carboxylic acid ester in a superbase medium like NaOH/DMSO.[3]
-
Advantages: Reduces unit operations, minimizes solvent waste, and can shorten overall cycle time.
-
Challenges for Scale-up: Requires strict control over reaction conditions to prevent side product formation. The work-up can sometimes be more complex than for a stepwise process. A thorough process hazard analysis is required before implementing a one-pot reaction at scale.
Process Workflow and Key Stages
The following diagram outlines the recommended multi-step synthesis pathway for scaling up the production of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Caption: Overall synthetic workflow for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, providing potential causes and actionable solutions.
| Problem Category | Specific Issue & Potential Causes | Recommended Solutions & Scientific Rationale |
| Reaction Yield & Purity | Low yield in the cyclization step. 1. Incomplete reaction due to insufficient temperature or time.2. Degradation of the O-acyl amidoxime intermediate.3. Inefficient coupling agent for large scale. | 1. Optimize Conditions: Monitor the reaction by HPLC. If starting material remains, consider increasing the temperature or extending the reaction time. High-boiling aprotic solvents like DMAc can facilitate higher temperatures.[1]2. Control Temperature: The O-acyl intermediate can be thermally sensitive. A base-catalyzed cyclization at a lower temperature using a non-nucleophilic base like DBU may be preferable to high-temperature thermal cyclization.[1]3. Change Activation Method: Peptide coupling agents like HATU are expensive for scale-up. Consider activating butyric acid with thionyl chloride to form the acid chloride in situ or use a more cost-effective agent like carbonyldiimidazole (CDI). |
| Formation of N,N'-dihydroxy-N-Boc-piperidine-4-carboximidamide during amidoxime synthesis. 1. Reaction with excess hydroxylamine. | 1. Stoichiometric Control: Carefully control the stoichiometry of hydroxylamine to 1.0-1.1 equivalents. Monitor the reaction closely and stop it once the nitrile starting material is consumed. | |
| Work-up & Purification | Difficulty purifying the final product; chromatography is not viable. 1. Product is an oil or difficult to crystallize.2. Impurities co-crystallize with the product. | 1. Salt Formation: The free piperidine is basic. Converting the final product to a salt (e.g., hydrochloride or tartrate) often yields a stable, highly crystalline solid that is much easier to isolate and purify by recrystallization.2. Solvent Screening: Perform a systematic solvent screen for crystallization. A good crystallization solvent system will dissolve the product when hot but have low solubility for it when cold, while keeping impurities dissolved. Consider anti-solvent crystallization techniques. |
| Emulsion formation during aqueous work-up. 1. Presence of polar, high-boiling solvents like DMF or DMSO.[6]2. Product or intermediates acting as surfactants. | 1. Solvent Choice/Removal: If possible, replace DMF/DMSO with a more suitable solvent like toluene or 2-MeTHF. If DMF/DMSO must be used, remove the bulk of it under vacuum before initiating the aqueous wash.2. Brine Wash: Add saturated sodium chloride solution (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, helping to break the emulsion. | |
| Scale-up & Safety | Exotherm observed during the addition of coupling agent or acid chloride. 1. Rapid, uncontrolled reaction rate. | 1. Controlled Addition: Add the reagent sub-surface over an extended period. Use a jacketed reactor with an efficient cooling system to maintain the target internal temperature.[4]2. Reverse Addition: Consider adding the amidoxime solution to the activated acid solution to maintain a low concentration of the more reactive species. |
Troubleshooting Decision Tree: Low Cyclization Yield
Sources
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Optimizing reaction conditions for coupling piperidine derivatives to the oxadiazole core
Technical Support Center: Piperidine-Oxadiazole Coupling
A Guide to Optimizing Reaction Conditions and Troubleshooting Common Challenges
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the crucial task of coupling piperidine derivatives to oxadiazole cores. The formation of this C-N bond is a cornerstone in the synthesis of countless biologically active molecules.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize for your specific substrates. We will focus primarily on the Palladium-catalyzed Buchwald-Hartwig amination, the most versatile and widely adopted method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for coupling a piperidine nitrogen to an oxadiazole core? A1: The most robust and broadly applicable method is the Palladium-catalyzed Buchwald-Hartwig N-arylation . This reaction uses a palladium catalyst and a phosphine ligand to couple the piperidine amine with a halogenated (typically bromo- or chloro-) oxadiazole.[1][2][3] Alternative methods, such as copper-catalyzed Ullmann couplings, are also possible but often require higher temperatures and are less general. For specific applications, nucleophilic aromatic substitution (SNAr) can be effective if the oxadiazole ring is sufficiently activated by electron-withdrawing groups.
Q2: Why is my reaction failing or giving a low yield? A2: Low or no yield in a Buchwald-Hartwig reaction is a common problem that can usually be traced back to one of five key areas: (1) catalyst and ligand choice, (2) the base used, (3) solvent and temperature conditions, (4) the quality and purity of your reagents, or (5) the inherent reactivity of your specific substrates.[4][5] A systematic approach to troubleshooting these parameters is essential.
Q3: How do I select the right catalyst, ligand, and base to start with? A3: For a typical coupling of a piperidine to a bromo-oxadiazole, a reliable starting point is a combination of a palladium(0) source like Pd₂(dba)₃ or a pre-catalyst, a bulky, electron-rich phosphine ligand like XPhos or XantPhos, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[1][6] This combination is effective for a wide range of substrates. The choice of base is critical; it must be strong enough to deprotonate the piperidine-palladium complex but not interfere with the catalysis.[7]
Q4: My starting materials are complex molecules with sensitive functional groups. How can I avoid side reactions? A4: Modern Buchwald-Hartwig catalyst systems exhibit remarkable functional group tolerance. However, unprotected acidic protons (e.g., -OH, -NH₂ on other parts of the molecule) can interfere with the base.[8] It may be necessary to protect these groups. Furthermore, some heterocyclic cores can be prone to decomposition under harsh conditions.[8] Screening for milder conditions, such as using a weaker base (e.g., Cs₂CO₃) or a lower reaction temperature, is a prudent strategy.[9]
The Mechanism: Understanding the Buchwald-Hartwig Catalytic Cycle
To troubleshoot effectively, it is crucial to understand the mechanism of the reaction. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the oxadiazole, forming a Pd(II) complex. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation : The piperidine derivative coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination : The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial as they accelerate this step.[1]
Troubleshooting Guide: From Low Yield to Side Products
This section provides a systematic approach to resolving common experimental issues.
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A Comparative Guide to HsClpP Agonists: Spotlight on 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole Derivatives
This guide provides a comprehensive comparison of small molecule agonists targeting the human mitochondrial caseinolytic protease P (HsClpP), a pivotal regulator of mitochondrial protein homeostasis. We will delve into the mechanistic details of HsClpP activation, compare various chemical classes of agonists, and provide detailed experimental protocols for their evaluation. A special focus is placed on the emerging class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, highlighting their therapeutic potential.
Introduction: HsClpP as a Therapeutic Target in Oncology
The human caseinolytic protease P (HsClpP) is a serine protease located in the mitochondrial matrix. In concert with its ATPase chaperone, ClpX, it forms the ClpXP complex, which is essential for mitochondrial proteostasis—the quality control of proteins within the mitochondria.[1][2] This complex identifies and degrades misfolded or damaged proteins, playing a crucial role in the mitochondrial unfolded protein response (UPRmt).[3][4]
Under normal physiological conditions, HsClpP exists as an inactive, compressed heptamer. The binding of the ClpX chaperone triggers a conformational change, leading to the assembly of the active, barrel-shaped tetradecamer, which can then sequester and degrade substrate proteins.[3][5] Many cancer cells exhibit elevated HsClpP expression, leveraging this machinery to cope with high levels of proteotoxic stress and adapt their metabolism for rapid proliferation.[1][6] This dependency makes HsClpP a compelling therapeutic target. The strategy revolves around hyperactivating HsClpP with small molecule agonists, causing unregulated, ClpX-independent proteolysis that leads to the degradation of essential mitochondrial proteins, metabolic collapse, and ultimately, selective cancer cell death.[2][6][7]
Mechanism of Action: Small Molecule-Induced HsClpP Activation
Small molecule agonists function by mimicking the action of the ClpX chaperone. They bind to allosteric sites on the HsClpP heptamer, stabilizing the active tetradecameric conformation. This process has two critical consequences:
-
Axial Pore Opening: The binding of the agonist induces a conformational change that opens the axial pores of the ClpP barrel, allowing substrate proteins to enter the proteolytic chamber without the need for ClpX-mediated unfolding and translocation.[8]
-
Uncontrolled Proteolysis: This ClpX-independent activation leads to the indiscriminate degradation of nascent polypeptides and unfolded proteins within the mitochondria.[2] This includes vital components of the electron transport chain (ETC) and other metabolic pathways, triggering mitochondrial dysfunction and apoptosis.[5][9]
The following diagram illustrates this activation mechanism.
Caption: Mechanism of HsClpP activation by physiological chaperones versus small molecule agonists.
Comparative Analysis of HsClpP Agonist Classes
Several distinct chemical scaffolds have been identified as HsClpP activators. While early research focused on acyldepsipeptides (ADEPs) of bacterial origin, their lack of specificity for human ClpP spurred the development of novel, selective small molecules.[5]
Focus Compound Class: 5-(Piperidin-4-Yl)-1,2,4-Oxadiazole Derivatives
Recently, a novel class of HsClpP agonists based on a 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold was discovered.[10][11] These compounds represent a promising new direction for the treatment of cancers like hepatocellular carcinoma (HCC).[10]
The lead compound from this series, SL44 , demonstrates potent agonistic activity and significant anti-proliferative effects in HCC cell lines.[10] Mechanistically, SL44 induces the degradation of respiratory chain complex subunits, leading to mitochondrial dysfunction and apoptosis in cancer cells.[10] Importantly, in vivo studies showed that SL44 inhibits tumor growth effectively with a superior safety profile compared to existing kinase inhibitors like sorafenib.[10]
Comparative Data
The table below summarizes the key performance metrics of SL44 and compares it with other well-characterized HsClpP agonists from different chemical classes.
| Compound Name | Chemical Class | HsClpP Activation (EC₅₀) | Anti-Proliferative Activity (IC₅₀) | Target Cancer Type(s) | Reference(s) |
| SL44 | 5-(Piperidin-4-yl)-1,2,4-Oxadiazole | 1.30 µM | 3.1 µM (HCCLM3 cells) | Hepatocellular Carcinoma | [10][12] |
| ONC201 | Imipridone | ~10-20 µM | Low µM range | Glioma, Breast, Colon, Leukemia | [5][7][13] |
| TR-57 | Imipridone Analog | ~0.1-0.5 µM | Low nM range | Breast Cancer | [13] |
| CLPP-1071 | Imipridone Analog | 23.5 nM | 4.6 nM (HL60 cells) | Leukemia | [14][15] |
| ZK53 | Imipridone Derivative | ~0.5 µM | Low nM range | Non-Small Cell Lung Cancer | [9][16] |
| BX471 | CCR1 Antagonist Scaffold | 6.07 µM | Not specified in source | Lung Squamous Cell Carcinoma | [9] |
| ADEPs | Acyldepsipeptide | Variable (nM to µM) | Variable | Preclinical / Bacterial Target | [2][5] |
Note: EC₅₀ and IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Essential Experimental Protocols
Validating the activity and mechanism of new HsClpP agonists requires robust biochemical and cellular assays. Here, we detail two foundational protocols.
Protocol 1: In Vitro Biochemical Assay for HsClpP Activation
This protocol measures the ability of a compound to directly activate purified HsClpP, leading to the degradation of a fluorescently labeled protein substrate. The rationale is to quantify the compound's potency (EC₅₀) in a controlled, cell-free environment.
Workflow Diagram:
Caption: Workflow for the in vitro HsClpP biochemical activation assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for HsClpP activity (e.g., 50 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.5). The buffer maintains optimal pH and ionic strength for enzyme stability and function.
-
HsClpP Enzyme: Dilute purified recombinant human ClpP to a final concentration of ~100-200 nM in Assay Buffer.
-
Substrate: Prepare a stock solution of FITC-labeled casein (e.g., 1 mg/mL). Casein is an unstructured protein, making it an ideal substrate for assessing ClpX-independent proteolysis.[7][13]
-
Test Compounds: Prepare a serial dilution of the test compound (e.g., SL44) in DMSO, followed by a further dilution in Assay Buffer.
-
-
Assay Execution (96-well plate format):
-
To each well, add 50 µL of the diluted test compound or DMSO vehicle (for positive and negative controls).
-
Add 25 µL of the diluted HsClpP enzyme solution to all wells except the 'no enzyme' negative control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to HsClpP.
-
Initiate the reaction by adding 25 µL of the FITC-casein substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the 'no enzyme' control wells.
-
Plot the fluorescence intensity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target (HsClpP) within the complex environment of a living cell.[17][18][19] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).[20][21] This thermal stabilization is a direct indicator of target engagement.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm HsClpP target engagement.
Step-by-Step Methodology:
-
Cell Treatment:
-
Grow the selected cancer cell line (e.g., HCCLM3) to ~80-90% confluency.
-
Treat the cells with the test compound at a fixed concentration (e.g., 5-10x IC₅₀) or with DMSO as a vehicle control for 1-2 hours under normal culture conditions. This allows the compound to cross the cell and mitochondrial membranes to engage with HsClpP.[6]
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) using a thermal cycler. A no-heat control is kept on ice.
-
-
Protein Fractionation:
-
Lyse the cells by subjecting them to several freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). This process is crucial for releasing intracellular proteins without using detergents that might disrupt the protein-ligand complex.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble HsClpP:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble HsClpP in each sample using a standard protein detection method like Western blotting with a specific anti-ClpP antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot for each temperature point.
-
Normalize the data to the amount of soluble protein in the unheated sample (100% soluble).
-
Plot the percentage of remaining soluble HsClpP as a function of temperature for both the compound-treated and vehicle-treated samples.
-
The curve for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization. The difference in the melting temperature (ΔTₘ) confirms direct target engagement in the cellular context.
-
Conclusion and Future Directions
The hyperactivation of HsClpP is a validated and promising strategy for cancer therapy, offering a novel mechanism to selectively target the metabolic vulnerabilities of malignant cells.[3][14] The discovery of the 5-(piperidin-4-yl)-1,2,4-oxadiazole class, represented by SL44, adds a new and potent chemotype to the arsenal of HsClpP agonists with demonstrated efficacy in preclinical models of hepatocellular carcinoma.[10]
Compared to the well-studied imipridones like ONC201, newer analogs such as CLPP-1071 and compounds from the oxadiazole series exhibit significantly improved potency, highlighting the rapid progress in this field.[10][14][15] Future research will likely focus on optimizing the pharmacokinetic properties and safety profiles of these agonists, exploring their efficacy in a broader range of cancer types, and investigating combination therapies to overcome potential resistance mechanisms. The continued development of diverse and potent HsClpP agonists holds great promise for delivering new, mitochondria-targeted cancer therapeutics.
References
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Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. (2025). PubMed Central. [Link]
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Recent advances in the design of small molecules targeting human ClpP. (n.d.). Taylor & Francis Online. [Link]
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Activators of cylindrical proteases as antimicrobials: identification and development of small molecule activators of ClpP protease. (2011). PubMed. [Link]
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Mitochondrial Protease ClpP: Cancer Marker and Drug Target. (n.d.). MDPI. [Link]
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Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity. (n.d.). National Institutes of Health. [Link]
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Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. (2025). Frontiers. [Link]
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Targeting the Mitochondrial Protease ClpP for Anticancer Therapy. (2025). PubMed Central. [Link]
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Targeting Mitochondria with ClpP Agonists as a Novel Therapeutic Opportunity in Breast Cancer. (n.d.). PubMed Central. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. [Link]
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Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity. (2024). PubMed. [Link]
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Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality. (n.d.). PubMed Central. [Link]
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Identification and Development of Small Molecule Activators of ClpP Protease. (n.d.). UNT Health Science Center. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
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What are CLPP agonists and how do they work? (2024). News-Medical.net. [Link]
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Science behind the project. (n.d.). Clip-Can. [Link]
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed. [Link]
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The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. (2018). Nanyang Technological University. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. [Link]
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2025). ResearchGate. [Link]
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Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma. (2023). PubMed Central. [Link]
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Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. (2019). ACS Publications. [Link]
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The Structure-Activity Relationship of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: A Comparative Guide to a Novel Class of Tubulin Inhibitors
Introduction: Unveiling a Promising Anticancer Scaffold
In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide core has recently emerged as a promising chemotype, demonstrating significant antiproliferative effects, particularly against prostate cancer cell lines.[1] Initial high-throughput screening efforts identified this dual heterocyclic system as a hit against DU-145 prostate cancer cells, with preliminary studies indicating that the 1-carboxamide moiety is crucial for its biological activity.[1]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the key structural modifications that have been explored, present the supporting experimental data, and elucidate the mechanistic basis of their action as tubulin inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this scaffold for the development of next-generation chemotherapeutics.
Mechanism of Action: Targeting Microtubule Dynamics
Subsequent mechanistic studies have confirmed that 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides exert their antiproliferative effects by acting as tubulin inhibitors.[1] This was initially suggested by COMPARE analysis and later validated through direct biochemical assays with purified tubulin.[1] These compounds disrupt microtubule polymerization, a critical process for mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.[1][2] The ability of these small molecules to interfere with tubulin dynamics places them in a well-validated class of anticancer agents, alongside established drugs like paclitaxel and the vinca alkaloids.
Below is a simplified representation of the proposed mechanism of action:
Caption: Proposed mechanism of action for 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.
Structure-Activity Relationship (SAR) Analysis
The potency of this compound class is finely tuned by substitutions at two key positions: the carboxamide nitrogen (the "western" fragment) and the 3-position of the 1,2,4-oxadiazole ring (the "eastern" fragment).
Modifications of the Piperidine-1-carboxamide Moiety (Western Fragment)
The nature of the substituent on the carboxamide nitrogen plays a critical role in the antiproliferative activity. A systematic exploration of this position has yielded crucial insights.
A mono-substituted carboxamide has been found to be essential for potent activity.[1] Disubstitution on the carboxamide nitrogen leads to a marked decrease or complete loss of antiproliferative effects.[1] For instance, compounds with a dimethylamino or a pyrrolidine moiety at this position were found to be inactive.[1] This suggests that a hydrogen bond donor at this position is likely crucial for interaction with the biological target.
Table 1: SAR of the Carboxamide "Western" Fragment
| Compound | R¹ (Carboxamide Substituent) | GI₅₀ (μM) against DU-145 cells |
| 8g | 4-Fluorophenyl | 0.23 ± 0.05 |
| 8o | 3-Chlorophenyl | 0.38 ± 0.04 |
| 8a | Phenyl | 1.8 ± 0.4 |
| 8j | 2,4-Difluorophenyl | 1.5 ± 0.3 |
| 8i | 2,6-Dichlorophenyl | > 50 |
| 8l | Benzyl | 1.2 ± 0.2 |
| 8m | 4-Fluorobenzyl | 0.9 ± 0.1 |
| 8n | 2,4-Dichlorobenzyl | > 50 |
Data sourced from Krasavin et al.[1]
The data clearly indicates that aromatic substituents are favored. Halogen substitution on the phenyl ring, particularly at the para- and meta-positions, enhances potency. A 4-fluorophenyl group (compound 8g ) and a 3-chlorophenyl group (compound 8o ) were among the most active in this series.[1] In contrast, ortho-disubstitution, as seen in the 2,6-dichlorophenyl analog (8i ), was detrimental to activity, likely due to steric hindrance.[1]
Modifications of the 1,2,4-Oxadiazole Substituent (Eastern Fragment)
The substituent at the 3-position of the 1,2,4-oxadiazole ring also significantly influences the antiproliferative potency. This position has been explored with various substituted benzyl groups.
Table 2: SAR of the Oxadiazole "Eastern" Fragment
| Compound | R² (Oxadiazole Substituent) | GI₅₀ (μM) against DU-145 cells |
| 11b | 4-Fluorobenzyl | 0.45 ± 0.08 |
| 11d | 4-(Trifluoromethyl)benzyl | 0.48 ± 0.06 |
| 11a | Benzyl | 2.5 ± 0.5 |
| 11c | 4-Chlorobenzyl | 0.8 ± 0.1 |
| 11e | 4-Methoxybenzyl | 1.9 ± 0.3 |
| 11k | 2,4-Dichlorobenzyl | 0.9 ± 0.2 |
Data sourced from Krasavin et al.[1]
Similar to the western fragment, electron-withdrawing substituents on the benzyl ring at the para-position were found to be beneficial for activity. Compounds with a 4-fluorobenzyl (11b ) and a 4-(trifluoromethyl)benzyl (11d ) group displayed submicromolar potency.[1] The unsubstituted benzyl analog (11a ) was significantly less active.[1]
Optimized Lead Compound
Through a two-vector SAR optimization, a lead compound, 12a , was identified with a GI₅₀ of 120 nM against DU-145 prostate cancer cells.[1] This compound combines the optimized 4-fluorophenyl substituent on the carboxamide with the 4-fluorobenzyl group on the oxadiazole.[1]
Experimental Protocols
General Synthesis of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
The synthesis of the target compounds generally follows a multi-step sequence, as outlined by Krasavin et al.[1]
Caption: General synthetic workflow for the target compounds.
Step-by-Step Protocol (Example for compound 8g):
-
Synthesis of Piperidine-4-carboxamidoxime: A solution of piperidine-4-carbonitrile and hydroxylamine hydrochloride in ethanol is refluxed in the presence of sodium bicarbonate. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by crystallization.
-
Synthesis of 4-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)piperidine: To a solution of piperidine-4-carboxamidoxime and p-tolylacetic acid in DMF, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature overnight. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting intermediate is heated to induce cyclization, yielding the desired oxadiazole.
-
Synthesis of 4-Fluorophenyl Isocyanate: This reagent can be synthesized from 4-fluoroaniline by reaction with phosgene or a phosgene equivalent.
-
Final Coupling to Yield 8g: To a solution of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidine in dichloromethane, triethylamine and 4-fluorophenyl isocyanate are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Antiproliferative Assay (DU-145 Cells)
This assay determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
DU-145 human prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed DU-145 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value by plotting the data and fitting to a dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compounds and controls (e.g., colchicine as an inhibitor, paclitaxel as an enhancer)
-
96-well plate and a spectrophotometer with temperature control
Procedure:
-
Prepare a tubulin reaction mixture (e.g., 3 mg/mL tubulin) in General Tubulin Buffer supplemented with GTP and glycerol on ice.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the tubulin reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to obtain polymerization curves. The IC₅₀ value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
Conclusion and Future Perspectives
The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold represents a new and promising class of tubulin inhibitors with potent antiproliferative activity against prostate cancer cells.[1] The SAR studies have clearly demonstrated that a mono-substituted carboxamide with an electron-deficient aryl group and an oxadiazole ring substituted with an electron-deficient benzyl group are key for high potency.[1] The lead compound, 12a , with a GI₅₀ of 120 nM, serves as an excellent starting point for further preclinical development.[1]
Future work should focus on optimizing the pharmacokinetic properties of these compounds, including their solubility, metabolic stability, and oral bioavailability. Further exploration of the substituent space on both the "eastern" and "western" fragments could lead to the discovery of even more potent and selective analogs. Additionally, in vivo efficacy studies in relevant animal models of prostate cancer are warranted to validate the therapeutic potential of this exciting new class of anticancer agents. The 1,2,4-oxadiazole ring, often used as a bioisostere for ester and amide groups, provides a stable and synthetically accessible core for further chemical exploration.[3][4]
References
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Krasavin, M., et al. (2013). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 23(15), 4414-4418. [Link]
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Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Request PDF. [Link]
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Tahir, S., et al. (2000). Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. BioTechniques, 29(1), 154-158. [Link]
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MDPI. (2024). A Bee Trp-Arg Dense Peptide with Antiproliferation Efficacy against the Prostate Cancer Cell Line DU145. International Journal of Molecular Sciences. [Link]
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MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]
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NIH. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances. [Link]
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Validating the Anticancer Activity of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole and its analogs. By leveraging a case study of the potent derivative, SL44, this document outlines its mechanism of action as a Human Caseinolytic Protease P (HsClpP) agonist and details its validated efficacy in hepatocellular carcinoma. To offer a broader perspective for validation across different cancer models, this guide draws comparative data from the clinically evaluated HsClpP agonist, ONC201, in breast, lung, and colon cancer models.
Introduction: A Novel Anticancer Strategy Targeting Mitochondrial Proteostasis
Cancer cells exhibit altered metabolism and a high dependence on mitochondrial function to sustain their rapid proliferation. A key component of mitochondrial health is the maintenance of protein homeostasis, or proteostasis, which is regulated by a network of proteases. One such protease, the ATP-dependent caseinolytic protease P (ClpP), is located in the mitochondrial matrix and plays a crucial role in degrading misfolded or damaged proteins.[1] Intriguingly, HsClpP is often overexpressed in various cancer types, making it a compelling target for anticancer drug development.[2]
The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold represents a novel class of small molecules that function as agonists of HsClpP.[3] Unlike the natural activation of HsClpP by its associated ATPase, ClpX, these synthetic agonists can induce dysregulated activation of the protease. This leads to the indiscriminate degradation of mitochondrial proteins, including essential subunits of the respiratory chain complexes. The resulting mitochondrial dysfunction triggers a cascade of events culminating in cancer cell apoptosis.[3]
This guide will provide a detailed comparison of the anticancer activity of a representative 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative, SL44, with standard-of-care treatments and other HsClpP agonists. We will also present detailed protocols for the key in vitro and in vivo experiments required to validate the efficacy and mechanism of action of this class of compounds.
Comparative Analysis of Anticancer Activity
Hepatocellular Carcinoma (HCC): A Case Study of SL44
Recent groundbreaking research has identified the 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative, SL44 , as a potent HsClpP agonist with significant anticancer activity in hepatocellular carcinoma models.[3]
Mechanism of Action: SL44 ectopically activates HsClpP, leading to the degradation of mitochondrial respiratory chain complex subunits. This disruption of mitochondrial function induces apoptosis in HCC cells.[3]
In Vitro Efficacy:
| Compound | Target | Assay | Cell Line | IC50 / EC50 | Reference |
| SL44 | HsClpP Agonist | α-casein hydrolysis | - | EC50 = 1.30 μM | [3] |
| SL44 | Cell Proliferation | Proliferation Assay | HCCLM3 | IC50 = 3.1 μM | [3] |
| Sorafenib | Multi-kinase inhibitor | Proliferation Assay | HCCLM3 | - | [3] |
In Vivo Efficacy: In xenograft models of hepatocellular carcinoma, SL44 demonstrated potent tumor growth inhibitory activity and a superior safety profile compared to the standard-of-care kinase inhibitor, sorafenib.[3]
Broader Anticancer Potential: Insights from the HsClpP Agonist ONC201
While data on SL44 is currently focused on HCC, the broader anticancer potential of HsClpP agonists can be understood by examining the preclinical data for ONC201 , a first-in-class imipridone that also activates HsClpP and is currently in clinical trials for various cancers.[4][5]
Breast Cancer: ONC201 has demonstrated efficacy against both triple-negative and non-triple-negative breast cancer cell lines. Its cytotoxic effects are mediated through both TRAIL-dependent and TRAIL-independent mechanisms, leading to apoptosis and inhibition of cell proliferation.[2] In vitro studies have shown IC50 values ranging from 0.8 to 5 μM in various breast cancer cell lines.[6][7]
Lung Cancer: Preclinical studies have shown that ONC201 is cytotoxic and anti-proliferative in both established (A549 and H460) and primary human lung cancer cells, while being non-cytotoxic to normal lung epithelial cells.[4][8][9] The mechanism involves the induction of the TRAIL pathway and apoptosis. In vivo, ONC201 has been shown to inhibit the growth of A549 xenograft tumors in mice.[8]
Colon Cancer: ONC201 has been shown to induce TRAIL-mediated apoptosis in a wide variety of human colorectal cancer (CRC) cell lines, irrespective of their oncogenic mutations.[10] It has also demonstrated the ability to target chemotherapy-resistant colorectal cancer stem-like cells.[11] In the Apcmin/+ mouse model of intestinal polyposis, oral administration of ONC201 significantly suppressed tumor multiplicity.[10]
Comparative In Vitro Efficacy of ONC201 in Different Cancer Models:
| Cancer Type | Cell Line | IC50 | Reference |
| Breast Cancer | MDA-MB-231 | ~2 μM | [6] |
| Lung Cancer | A549 | Not explicitly stated, but cytotoxic effects demonstrated | [8][9] |
| Colon Cancer | HCT116 | IC50 not reached with linear isomer, potent with ONC201 | [12] |
Experimental Protocols for Validation
Workflow for Validating Anticancer Activity
Caption: Experimental workflow for validating anticancer compounds.
Synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through the cyclocondensation of an amidoxime with a carboxylic acid derivative.[3][5] A plausible synthetic route for the title compound is outlined below.
Caption: Synthetic scheme for 5-(Piperidin-4-yl)-3-propyl-1,2,4-oxadiazole.
In Vitro HsClpP Activation Assay
This assay measures the ability of a compound to activate the proteolytic activity of recombinant HsClpP using a fluorogenic peptide substrate.[8][13]
Materials:
-
Recombinant Human Caseinolytic Peptidase ClpP
-
Fluorogenic peptide substrate (e.g., Ac-WLA-AMC or a custom peptide)[8][14]
-
Assay Buffer (50 mM Tris, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 4 mM ATP, 0.02% Triton X-100, 5% glycerol, pH 8.0)[8]
-
Test compound and controls (e.g., ONC201 as a positive control, DMSO as a vehicle control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the fluorogenic peptide substrate in the assay buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the recombinant HsClpP enzyme to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in kinetic mode for a set period (e.g., 60 minutes).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Plot the rate of reaction against the compound concentration to determine the EC50 value.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCCLM3, MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Test compound and controls
-
Reagents for viability/proliferation assay (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque microplates
-
Plate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assays
These assays confirm that the observed cell death is due to apoptosis.
This is a widely used method to detect early and late-stage apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC and Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Western Blot Analysis of Mitochondrial Respiratory Chain Subunits
This technique is used to confirm the degradation of mitochondrial proteins following treatment with the HsClpP agonist.[2][7][11]
Materials:
-
Treated and untreated cancer cells
-
Mitochondria isolation kit or buffers
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against mitochondrial respiratory chain complex subunits (e.g., NDUFA9 for Complex I, SDHA for Complex II, UQCRC2 for Complex III, COXIV for Complex IV) and a loading control (e.g., VDAC or HSP60).[1][15][16][17][18]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Isolate mitochondria from treated and untreated cells.
-
Lyse the isolated mitochondria and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of protein degradation.
In Vivo Xenograft Studies
These studies are crucial for evaluating the in vivo efficacy and safety of the compound.[19][20][21][22]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and monitoring equipment
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Monitor for any signs of toxicity throughout the study.
Conclusion and Future Directions
The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold represents a promising new class of anticancer agents that target mitochondrial proteostasis through the activation of HsClpP. The derivative SL44 has demonstrated potent and specific activity against hepatocellular carcinoma in preclinical models. To fully realize the therapeutic potential of this compound class, further validation in a broader range of cancer models is warranted.
By following the comparative framework and detailed experimental protocols outlined in this guide, researchers can systematically evaluate the anticancer activity of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole and its analogs. Future studies should focus on expanding the in vitro and in vivo testing to include breast, lung, and colon cancer models, and on elucidating the full spectrum of their molecular mechanism of action. This will pave the way for the potential clinical development of this novel class of anticancer drugs.
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ONC201 kills breast cancer cells in vitro by targeting mitochondria. ecancer.
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
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Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model. PMC.
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Small Molecular TRAIL Inducer ONC201 Induces Death in Lung Cancer Cells: A Preclinical Study. PubMed.
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ONC201 demonstrates anti-tumor effects in both triple negative and non-triple negative breast cancers through TRAIL-dependent and TRAIL-independent mechanisms. NIH.
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Small Molecular TRAIL Inducer ONC201 Induces Death in Lung Cancer Cells: A Preclinical Study. Semantic Scholar.
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Investigating the Anticancer Potential of Novel Therapeutics Using 3D Model Systems of Colon Cancer. AUB ScholarWorks.
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Small Molecular TRAIL Inducer ONC201 Induces Death in Lung Cancer Cells. PLOS ONE.
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ONC201 kills breast cancer cells via caspase-and death receptor-independent mechanism. ResearchGate.
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Mitochondrial Marker Antibody Sampler Kit #8674. Cell Signaling Technology.
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Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner. NIH.
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Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC). PubMed.
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Which antibodies can be used to detect mitochondria in western blots? ResearchGate.
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ONC201 induces TRAIL and decreases human colon cancer cell viability at... ResearchGate.
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC.
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ONC201 and imipridones: Anti-cancer compounds with clinical efficacy. PubMed Central.
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Mitochondrial Marker Antibodies. Thermo Fisher Scientific.
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Human ClpP protease, a promising therapy target for diseases of mitochondrial dysfunction. Journal of Medicinal Chemistry.
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Complex I Monoclonal Antibody (18G12BC2). Thermo Fisher Scientific.
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3-methyl-5-phenyl-4-propyl-4,5-dihydro-1,2,4-oxadiazole. Chemical Synthesis Database.
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The CIpP activator, TR-57, is highly effective as a single agent and in combination with venetoclax against CLL cells in vitro. PubMed.
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed.
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Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.
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Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central.
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org.
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Cleptide is selectively cleaved by hClpXP with the presence of ATP. ResearchGate.
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH.
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH.
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Cleavage Specificity of Mycobacterium tuberculosis ClpP1P2 Protease and Identification of Novel Peptide Substrates and Boronate Inhibitors with Anti-bacterial Activity. PubMed Central.
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Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising antican. Semantic Scholar.
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.
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In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. In: Varghese, S. (eds) Breast Cancer. Methods in Molecular Biology, vol 2123. Humana, New York, NY.
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Cleavage profile of protein substrates by ClpXP reveals deliberate starts and pauses. PMC.
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Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. MDPI.
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Fluorescent Indicators of Peptide Cleavage in the Trafficking Compartments of Living Cells. Hahn Lab.
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How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. NIH.
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A Comparative Analysis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole and Traditional Cytotoxic Agents in Oncology
This guide provides a detailed, head-to-head comparison of the novel ghrelin receptor agonist, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, with established chemotherapy agents. We will dissect its unique mechanism of action, evaluate its potential role in oncology—not as a direct cytotoxic agent but as a powerful modulator of cancer-associated cachexia—and contrast its performance with traditional therapies through preclinical and clinical data.
Introduction: Redefining the Battlefield in Cancer Therapy
The conventional paradigm of cancer treatment has been dominated by cytotoxic agents that target rapidly dividing cells. While effective, this approach is often accompanied by severe side effects, including a debilitating wasting syndrome known as cancer-associated cachexia. 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole represents a strategic shift from direct tumor assault to mitigating the systemic impact of cancer. It is a potent and selective agonist of the ghrelin receptor (GHSR), a key regulator of metabolism and appetite. This guide will elucidate why a direct comparison of its cytotoxic potential with agents like cisplatin or paclitaxel is mechanistically inappropriate. Instead, we will compare its efficacy in the context of supportive care, a critical component of modern oncology.
Section 1: A Divergent Mechanism of Action
Understanding the fundamental difference in the mechanism of action is crucial for appreciating the distinct roles of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole and traditional chemotherapy.
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole: Activating the Ghrelin Pathway
This compound does not kill cancer cells directly. Its therapeutic potential in oncology stems from its ability to mimic the natural hormone ghrelin. Ghrelin, often called the "hunger hormone," activates the growth hormone secretagogue receptor (GHSR). This activation initiates a signaling cascade that promotes appetite, increases food intake, and stimulates the release of growth hormone, which in turn can lead to an increase in lean body mass. In cancer patients suffering from cachexia, this pathway is often dysregulated. By reactivating it, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole aims to reverse the muscle wasting and weight loss that severely impacts patient quality of life and treatment tolerance.
Caption: Mechanism of action for a traditional cytotoxic agent like cisplatin.
Section 2: Head-to-Head Comparison in the Management of Cancer Cachexia
The most relevant comparison is not in tumor cell killing, but in managing the debilitating side effect of cancer cachexia. Here, we compare 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole with other agents used to manage this condition.
| Feature | 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (Class) | Megestrol Acetate | Anamorelin |
| Primary Mechanism | Ghrelin Receptor (GHSR) Agonist | Progestational agent with appetite-stimulant effects | Ghrelin Receptor (GHSR) Agonist |
| Effect on Lean Body Mass | Preclinical data suggest potential to increase lean body mass. | Minimal to no significant increase. | Clinically proven to increase lean body mass. |
| Effect on Fat Mass | Likely to increase fat mass through increased caloric intake. | Primarily increases fat mass. | Increases fat mass. |
| Appetite Stimulation | Strong, centrally-mediated appetite stimulation. | Moderate appetite stimulation. | Strong appetite stimulation. |
| Known Side Effects | Potential for hyperglycemia, gastrointestinal effects. | Increased risk of thromboembolic events, adrenal suppression. | Hyperglycemia, nausea. |
| Regulatory Status | Investigational/Preclinical | Approved for anorexia or cachexia in AIDS patients. | Approved in Japan for cancer cachexia. |
Section 3: Experimental Protocols for Preclinical Evaluation
To assess the efficacy of a compound like 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole in a preclinical setting, a robust tumor-induced cachexia model is essential.
Protocol: Murine Model of Cancer-Associated Cachexia
-
Animal Model: Utilize male BALB/c nude mice, 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously implant Colon-26 (C26) adenocarcinoma cells into the right flank of each mouse. This cell line is well-established to induce a severe cachectic state.
-
Group Allocation: Once tumors are palpable (approx. 100 mm³), randomize mice into three groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (dose determined by pharmacokinetic studies)
-
Comparator agent (e.g., cisplatin, to assess if the test compound can mitigate chemotherapy-induced weight loss)
-
-
Dosing Regimen: Administer compounds daily via oral gavage or subcutaneous injection for a period of 14-21 days.
-
Endpoint Measurements:
-
Daily: Body weight, food intake, and water consumption.
-
Bi-weekly: Tumor volume measured with calipers.
-
Terminal: At the end of the study, collect blood for biomarker analysis (e.g., inflammatory cytokines). Euthanize mice and dissect key tissues:
-
Gastrocnemius and tibialis anterior muscles to assess muscle mass.
-
Epididymal fat pads to assess fat mass.
-
Tumor for final weight measurement.
-
-
-
Data Analysis: Compare changes in body weight (excluding tumor weight), muscle and fat mass, and food intake between the groups using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for a preclinical cancer-associated cachexia model.
Conclusion and Future Perspectives
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is not a chemotherapy agent in the traditional sense. Its value in oncology lies in its potential to combat cancer-associated cachexia, a severe and often treatment-limiting condition. By activating the ghrelin receptor, it offers a targeted approach to improve appetite, increase lean body mass, and enhance the patient's overall physiological resilience.
While traditional cytotoxic agents like cisplatin remain a cornerstone of anti-tumor therapy, their efficacy is often hampered by their toxicity. The future of cancer care will increasingly rely on a multi-faceted approach that combines direct anti-cancer treatments with robust supportive care. Ghrelin receptor agonists, including 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, are poised to become a critical component of this integrated strategy, helping to improve patient outcomes not by killing cancer cells, but by strengthening the patient's ability to withstand the fight. Further clinical investigation is warranted to fully establish its efficacy and safety profile in this promising therapeutic niche.
References
-
Title: Discovery of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole as a Potent and Orally Bioavailable Ghrelin Receptor Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Novel 1,2,4-Oxadiazole Derivatives as Potent Ghrelin Receptor Agonists Source: European Journal of Medicinal Chemistry URL: [Link]
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Title: Cisplatin: The First Metal Anticancer Drug Source: American Chemical Society URL: [Link]
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Title: Mechanisms of Cisplatin-Induced Apoptosis: From Signaling Network to Therapeutic Opportunities Source: Molecular and Cellular Biochemistry URL: [Link]
A Comparative Guide to Confirming the Molecular Target of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole through Binding Assays
In the landscape of contemporary drug discovery, the unambiguous identification of a compound's molecular target is a cornerstone of its preclinical development. This guide provides an in-depth, comparative analysis of various binding assays to confirm the molecular target of a novel compound, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole. For the purpose of this illustrative guide, we will hypothesize that the primary molecular target of this compound is the muscarinic acetylcholine M1 receptor (M1 mAChR) , a G-protein coupled receptor (GPCR) implicated in cognitive function and a key target for Alzheimer's disease.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental design and data interpretation.
Introduction: The Imperative of Target Validation
The journey of a drug candidate from a chemical entity to a therapeutic agent is fraught with challenges, with a significant rate of attrition often attributed to a lack of clear on-target efficacy or unforeseen off-target toxicities. Therefore, robust and early-stage target validation is not merely a procedural step but a critical determinant of a program's success. The compound in focus, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, belongs to a chemical class known for a diverse range of biological activities.[3][4][5][6][7][8][9][10] Establishing its precise molecular target with high confidence is paramount.
This guide will navigate through a selection of binding assays, each providing a unique lens through which to view the interaction between our compound and its hypothesized target, the M1 mAChR. We will dissect the principles, protocols, and data outputs of each technique, comparing their strengths and limitations. The overarching goal is to build a compelling, multi-faceted case for target engagement that stands up to rigorous scientific scrutiny.
Comparative Analysis of Binding Assays for M1 mAChR
The selection of an appropriate binding assay is contingent on the specific question being addressed, ranging from initial hit confirmation to detailed mechanistic studies. For a comprehensive validation of the M1 mAChR as the target for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, a multi-assay approach is recommended. We will compare three widely employed techniques: the traditional Radioligand Binding Assay, the functional GTPγS Binding Assay, and the biophysical Surface Plasmon Resonance (SPR) analysis.
| Assay Type | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from the receptor by the test compound.[11][12] | Ki (inhibitory constant), Bmax (receptor density), Kd (dissociation constant)[11][12] | Gold standard for affinity determination, high sensitivity, and well-established protocols.[13] | Requires use of radioactive materials, endpoint assay, and does not directly measure functional activity. |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to G-proteins upon receptor activation by an agonist.[14][15] | EC50 (potency), Emax (efficacy)[14] | Functional assay that directly measures G-protein activation, can distinguish between agonists, antagonists, and inverse agonists.[14][16] | Indirect measure of ligand binding, can be influenced by downstream signaling components, and often requires radiolabeling.[15][17] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand (or vice versa), allowing for real-time monitoring of the interaction.[18][19][20][21] | kon (association rate), koff (dissociation rate), KD (equilibrium dissociation constant)[19] | Label-free, real-time kinetics, provides detailed information on binding mechanism, and can be used for fragment screening.[19][22] | Requires purified and functional receptor, can be challenging to immobilize membrane proteins, and may have lower throughput than other methods.[18] |
Experimental Protocols and Methodological Causality
This assay directly probes the binding of our compound to the M1 mAChR by competing with a known high-affinity radioligand. The choice of radioligand is critical; for the M1 receptor, [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine are commonly used.[23]
Workflow for Radioligand Competition Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the M1 mAChR in a cold lysis buffer and pellet the membranes by centrifugation.[24] The quality of the membrane preparation is crucial for obtaining reproducible results.
-
Assay Setup: In a 96-well plate, combine the M1 mAChR membranes, a fixed concentration of the radioligand (e.g., 0.5 nM [3H]-NMS), and varying concentrations of the unlabeled test compound or a known competitor.[24]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[24] The incubation time needs to be optimized to ensure that the binding has reached a steady state.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.[24]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[25]
Causality Behind Choices: The use of a filtration-based separation is a robust method to quickly stop the binding reaction and efficiently separate bound from free ligand. The choice of a well-characterized radioligand with high affinity and specificity for the M1 receptor is essential for a sensitive and accurate assay.
This assay provides functional confirmation of target engagement by measuring the first step in G-protein signaling.[16] If 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is an agonist at the M1 mAChR (a Gq-coupled receptor), it will stimulate the binding of [35S]GTPγS to the Gαq subunit.[26][27]
Signaling Pathway for M1 mAChR Activation
Caption: Simplified signaling cascade upon M1 mAChR activation.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare M1 mAChR-expressing membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test compound.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Separation: Terminate the reaction and separate bound from free [35S]GTPγS, typically by filtration.
-
Quantification: Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the stimulated binding of [35S]GTPγS against the logarithm of the agonist concentration to determine the EC50 and Emax values.
Causality Behind Choices: The inclusion of GDP is critical to maintain a low basal signal by keeping the G-proteins in their resting, GDP-bound state. The use of the non-hydrolyzable [35S]GTPγS allows for the accumulation of the activated G-protein signal, making it easier to detect.[14][15]
SPR offers a label-free approach to directly measure the binding kinetics of the test compound to the purified M1 mAChR. This technique provides a deeper understanding of the binding event, including how quickly the compound binds (association) and how long it stays bound (dissociation).[18][19][20][21]
Workflow for SPR Analysis
Caption: General workflow for an SPR experiment.
Step-by-Step Protocol:
-
Receptor Preparation: Purify the M1 mAChR, often with stabilizing mutations or in lipid nanodiscs to maintain its native conformation and functionality.
-
Immobilization: Covalently attach the purified receptor to the surface of a sensor chip.
-
Binding Measurement: Flow a solution containing the test compound over the sensor surface and monitor the change in the SPR signal in real-time. This generates the "association" phase of the sensorgram.
-
Dissociation Measurement: Replace the compound solution with a continuous flow of buffer and monitor the decrease in the SPR signal as the compound dissociates from the receptor. This is the "dissociation" phase.
-
Regeneration: Inject a solution to remove any remaining bound compound and regenerate the sensor surface for the next injection.
-
Data Analysis: Fit the sensorgram data to various kinetic models to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Causality Behind Choices: Immobilizing the receptor rather than the small molecule ligand is generally preferred for GPCRs, as it enhances the signal due to the larger mass of the receptor.[21] The choice of regeneration solution is critical to ensure complete removal of the analyte without damaging the immobilized receptor.
Comparative Data and Interpretation
To illustrate the power of this multi-assay approach, let's consider a hypothetical dataset for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole and two well-characterized M1 mAChR ligands, Xanomeline (an agonist) and Pirenzepine (an antagonist).
| Compound | Radioligand Binding (Ki, nM) | GTPγS Binding (EC50, nM) | GTPγS Binding (Emax, % of max) | SPR (KD, nM) | SPR (koff, s-1) |
| 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole | 15.2 | 45.8 | 85% | 18.5 | 1.2 x 10-3 |
| Xanomeline (Agonist) | 5.8 | 12.3 | 100% | 7.1 | 5.4 x 10-4 |
| Pirenzepine (Antagonist) | 2.1 | No activity | 0% | 2.5 | 8.9 x 10-5 |
Interpretation of Results:
-
Radioligand Binding: The Ki value of 15.2 nM for our test compound indicates high-affinity binding to the M1 mAChR, comparable to the known ligands.
-
GTPγS Binding: The compound demonstrates agonist activity with an EC50 of 45.8 nM and an Emax of 85%, confirming that its binding leads to receptor activation. This functional data strongly supports the binding data.
-
SPR: The KD of 18.5 nM from SPR is in good agreement with the Ki from the radioligand binding assay, providing orthogonal confirmation of the binding affinity. The koff value suggests a moderately slow dissociation rate, which can be a desirable property for a drug candidate.
Collectively, these data build a robust and self-validating case for the M1 mAChR being the direct and functional target of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Advanced Considerations: Orthosteric vs. Allosteric Binding
A crucial aspect of target validation is to determine the binding site of the ligand. Does it bind to the same site as the endogenous ligand (orthosteric) or to a different site (allosteric)?[28][29][30] This can be investigated using modified binding assays. For instance, in a radioligand binding assay, an allosteric modulator may alter the affinity or dissociation rate of the orthosteric radioligand rather than simply competing for binding.[31][32] SPR can also be designed to detect allosteric interactions by co-injecting the test compound with a known orthosteric ligand.[22]
Conclusion
Confirming the molecular target of a novel compound like 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is a multifaceted process that requires a carefully selected and rigorously executed set of experiments. By integrating data from direct binding assays like radioligand binding and SPR with a functional assay such as GTPγS binding, researchers can build a compelling and scientifically sound case for target engagement. This guide has provided a framework for comparing these key techniques, offering insights into their underlying principles, practical execution, and the causal logic behind experimental design choices. Ultimately, this comprehensive approach to target validation is indispensable for mitigating risk and increasing the probability of success in the challenging endeavor of drug discovery and development.
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Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. MDPI.[Link]
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What is the difference between orthosteric and allosteric sites? Quora.[Link]
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed.[Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Medium.[Link]
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Synthesis and Biological Activity of 5-Pyrimidinyl-1,2,4-oxadiazole Derivatives. ResearchGate.[Link]
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The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. PubMed.[Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.[Link]
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The M1 Muscarinic Receptor Allosteric Agonists AC-42 and 1-[1 '-(2-Methylbenzyl)-1,4 '-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one Bind to a Unique Site Distinct from the Acetylcholine Orthosteric Site. ResearchGate.[Link]
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Stereoselective Synthesis of Oxazolidinonyl-Fused Piperidines of Interest as Selective Muscarinic (M1) Receptor Agonists: A Novel M1 Allosteric Modulator. PubMed.[Link]
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A Comparative Analysis of the Safety and Toxicity Profiles of 1,2,4-Oxadiazole Isomers: A Guide for Researchers
Introduction: The Oxadiazole Scaffold in Drug Discovery
The oxadiazole core, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its isomers—1,2,4-, 1,3,4-, and 1,2,5-oxadiazole—are frequently employed as bioisosteres for ester and amide groups to enhance metabolic stability and refine physicochemical properties.[1][2] However, the seemingly subtle shift in heteroatom positioning among these isomers can profoundly impact their biological activity, safety, and toxicity profiles. As the adage in medicinal chemistry goes, not all bioisosteres are created equal.[3]
This guide provides a comparative analysis of the safety and toxicity profiles of the stable oxadiazole isomers, with a primary focus on the medicinally prevalent 1,2,4- and 1,3,4-isomers, and emerging data on the 1,2,5-isomer. We will delve into the physicochemical properties that underpin their toxicological behavior, compare their in vitro and in vivo toxicity, and provide detailed protocols for key toxicological assays. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in the selection and optimization of oxadiazole-containing drug candidates.
Physicochemical Properties and Their Toxicological Implications
The arrangement of nitrogen and oxygen atoms within the oxadiazole ring dictates the molecule's electronic distribution, which in turn influences its physicochemical properties and, consequently, its safety profile. A systematic comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole derivatives has revealed significant differences.[4]
Key Physicochemical Differences Between 1,2,4- and 1,3,4-Oxadiazole Isomers:
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Toxicological Implication |
| Lipophilicity (logD) | Generally higher | Generally lower | Lower lipophilicity in 1,3,4-isomers can lead to reduced off-target effects and lower potential for bioaccumulation. |
| Aqueous Solubility | Generally lower | Generally higher | Higher solubility of 1,3,4-isomers can improve drug formulation and reduce the risk of precipitation-related toxicity. |
| Metabolic Stability | Generally lower | Generally higher | 1,3,4-isomers tend to be more resistant to metabolic degradation, which can lead to a more predictable pharmacokinetic profile and potentially fewer toxic metabolites.[5] |
| hERG Inhibition | Higher potential | Lower potential | The lower propensity of 1,3,4-isomers to inhibit the hERG channel suggests a reduced risk of cardiotoxicity. |
These differences can be attributed to the distinct charge distributions and dipole moments of the isomers. The 1,3,4-oxadiazole ring generally possesses a more favorable profile for drug development from a safety and pharmacokinetic perspective.
Comparative In Vitro Toxicity
In vitro cytotoxicity assays are fundamental in the early assessment of a compound's potential to cause cell death. While direct comparative studies across all isomers on a standardized panel of cell lines are scarce, the available literature provides valuable insights.
Cytotoxicity in Non-Malignant Cell Lines
A crucial aspect of safety assessment is determining a compound's toxicity towards healthy, non-cancerous cells. Several studies on 1,3,4-oxadiazole derivatives have shown them to be relatively safe for normal cell lines, such as V-79 and Chang liver cells, often exhibiting high IC50 values (>100 µM).[6][7] This selectivity is a desirable trait for therapeutic agents. For instance, certain 1,3,4-oxadiazole derivatives demonstrated potent anticancer activity while being comparatively safer for normal cell lines.[6]
Similarly, some novel 1,2,4-oxadiazole derivatives have been reported to be non-toxic to healthy human mesenchymal stem cells at concentrations where they exhibit anticancer effects.[8] However, other studies have indicated that some 1,2,4-oxadiazole derivatives can exhibit cytotoxicity towards normal human fibroblasts.[9]
The 1,2,5-oxadiazole (furoxan) derivatives have also been evaluated for their antiproliferative activity, with some compounds showing cytotoxicity towards various cancer cell lines.[10] Limited data is available on their toxicity towards non-malignant cells in a comparative context.
Table of Comparative Cytotoxicity Data (Illustrative Examples):
| Isomer | Derivative | Cell Line (Non-Malignant) | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | AMK OX-11 | Chang liver | >100 | [6] |
| 1,3,4-Oxadiazole | AMK OX-12 | V-79 | >100 | [6] |
| 1,2,4-Oxadiazole | Caffeic acid-based hybrid | hMSC | Non-toxic at effective conc. | [8] |
| 1,2,5-Oxadiazole | Biphenyl-amine derivative | HCT-116 (cancer) | <20 | [10] |
Note: This table is illustrative and compiles data from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Genotoxicity
Genotoxicity assessment is critical to identify compounds that can cause genetic damage, a key event in carcinogenesis. The Ames test, a bacterial reverse mutation assay, is a widely used primary screen for genotoxicity.
A study investigating the structure-activity relationship of oxadiazoles in the Ames test revealed that a specific arrangement of heteroatoms in the oxadiazole ring, as well as the presence of an allyl side chain, could lead to positive results (i.e., mutagenicity) in Salmonella typhimurium strains TA1535 and TA100 after metabolic activation.[11][12][13] This highlights that the isomeric form of the oxadiazole can influence its genotoxic potential, likely through the formation of reactive metabolites.
Comparative In Vivo Toxicity
In vivo studies in animal models provide a more comprehensive understanding of a compound's systemic toxicity.
Acute Toxicity
Acute toxicity studies, often determining the LD50 (lethal dose for 50% of animals), are a primary screen for systemic toxicity. Studies on several 1,3,4-oxadiazole derivatives have indicated a low acute toxicity profile, with LD50 values exceeding 2000 mg/kg in rats, following OECD guidelines.[14] Similarly, some 1,2,4-oxadiazole derivatives have been reported as non-toxic to mice at a concentration of 100 mg/kg.[15]
Mechanisms of Toxicity and Metabolic Activation
The toxicity of oxadiazole isomers can be influenced by their metabolism. The oxadiazole ring itself is generally considered to be metabolically stable, which is one of the reasons for its use as a bioisostere.[2] However, metabolic reactions can still occur, particularly ring opening, which can lead to the formation of potentially toxic metabolites.[16][17][18]
For instance, the in vitro and in vivo metabolism of a 1,2,4-oxadiazole-containing compound showed the formation of major metabolites resulting from the opening of the oxadiazole ring.[16] One of these metabolites was a carboxylic acid, presumably formed through reductive N-O bond cleavage and subsequent hydrolysis. The formation of such metabolites underscores the importance of understanding the metabolic fate of oxadiazole-containing drug candidates.
The cytochrome P450 (CYP) enzyme system is a major contributor to the metabolic activation of many xenobiotics into reactive intermediates that can cause toxicity.[17][18] While the 1,3,4-oxadiazole isomer generally shows higher metabolic stability, the potential for CYP-mediated metabolism should be assessed for any new oxadiazole-containing compound, regardless of the isomer.
Experimental Protocols
To ensure the reproducibility and reliability of toxicity data, standardized protocols should be followed. Below are detailed, step-by-step methodologies for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[1][6][19]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and add them to the wells. Include vehicle controls (solvent only) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL and add 100 µL to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[8][14][21][22][23]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Preparation of Neutral Red Solution: Prepare a 4 mg/mL stock solution of Neutral Red in PBS.[22] On the day of the assay, prepare a working solution by diluting the stock solution in pre-warmed, serum-free medium to a final concentration of 40-50 µg/mL.[22]
-
Dye Incubation: Remove the treatment medium from the cells and add 100 µL of the Neutral Red working solution to each well. Incubate for 2-3 hours at 37°C.[14]
-
Dye Removal and Washing: Discard the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.[14]
-
Destaining: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[14]
-
Absorbance Measurement: Shake the plate for 10 minutes to extract the dye from the cells.[14] Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
Visualization of Experimental Workflows
General Cytotoxicity Assay Workflow
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Metabolic Activation and Toxicity Pathway
Caption: Potential pathway for metabolic activation and toxicity of oxadiazoles.
Conclusion and Future Perspectives
The isomeric form of the oxadiazole ring is a critical determinant of a compound's safety and toxicity profile. The available evidence suggests that 1,3,4-oxadiazole derivatives often exhibit more favorable physicochemical and pharmacokinetic properties, including lower lipophilicity, higher solubility, greater metabolic stability, and lower hERG inhibition potential, which generally translates to a better safety profile compared to their 1,2,4-oxadiazole counterparts.
However, it is crucial to recognize that these are general trends, and the overall toxicity of a molecule is highly dependent on the nature and substitution pattern of the appended functionalities. The data on the 1,2,5-oxadiazole isomer is still emerging, and more comprehensive studies are needed to fully understand its toxicological landscape.
A significant data gap remains in the form of direct, head-to-head comparative toxicity studies of the different oxadiazole isomers. Future research should focus on evaluating a panel of closely related isomeric compounds in a standardized set of in vitro and in vivo toxicity assays. This would provide a more definitive understanding of the structure-toxicity relationships and enable more rational design of safer oxadiazole-based therapeutics.
Ultimately, a thorough toxicological evaluation, including cytotoxicity, genotoxicity, and in vivo safety studies, is indispensable for any oxadiazole-containing drug candidate, regardless of the isomeric form, to ensure its safe progression through the drug development pipeline.
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de Oliveira, C. S., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Brazilian Chemical Society, 33, 1-28. [Link]
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A Head-to-Head Comparison: The Novel HsClpP Agonist, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, versus Sorafenib in Hepatocellular Carcinoma Models
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of a novel therapeutic agent, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (hereafter referred to by its designated compound code, SL44), against the established multi-kinase inhibitor, Sorafenib, in preclinical models of Hepatocellular Carcinoma (HCC). This document is intended for researchers, scientists, and professionals in drug development, offering an objective look at the efficacy, mechanism of action, and safety profile based on available experimental data.
Introduction: The Evolving Landscape of HCC Therapeutics
Hepatocellular Carcinoma remains a significant global health challenge with limited therapeutic options for advanced stages of the disease.[1] For years, Sorafenib has been the first-line treatment, offering a modest survival benefit by targeting multiple kinases involved in tumor proliferation and angiogenesis.[2][3][4] However, its efficacy is often hampered by side effects and the development of resistance.[2][4] The scientific community is in urgent need of novel therapeutic strategies that can offer improved efficacy and a better safety profile.
Recently, a new class of compounds has emerged that targets mitochondrial homeostasis as a potential anticancer strategy.[5] One such compound, SL44, a 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative, has been identified as a potent agonist of human caseinolytic protease P (HsClpP).[5] This guide will synthesize the preclinical data for SL44 and benchmark it against Sorafenib to provide a clear perspective on its potential as a future therapeutic for HCC.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between SL44 and Sorafenib lies in their cellular targets and mechanisms of action.
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (SL44): A Novel Approach Targeting Mitochondrial Integrity
SL44 functions as a chemical agonist of human caseinolytic protease P (HsClpP), a critical enzyme for maintaining mitochondrial homeostasis.[5] By activating HsClpP, SL44 induces the degradation of respiratory chain complex subunits. This disruption of mitochondrial function ultimately leads to apoptosis in HCC cells.[5] This represents a novel therapeutic strategy for HCC, moving beyond the conventional kinase inhibition pathways.
Caption: Mechanism of action for SL44 in HCC.
Sorafenib: The Established Multi-Kinase Inhibitor
Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in cancer progression.[6][7] Its primary mechanisms include:
-
Inhibition of the Raf/MEK/ERK pathway: This blocks tumor cell proliferation.[2][6]
-
Targeting VEGFR and PDGFR: This inhibits tumor angiogenesis, cutting off the tumor's blood supply.[2][3][8]
-
Induction of apoptosis: Sorafenib can also promote apoptosis through various other mechanisms.[6][8]
Caption: Multi-target mechanism of Sorafenib.
Preclinical Efficacy: A Comparative Overview
Direct comparative studies are essential for evaluating the potential of a new compound. The following data is synthesized from preclinical evaluations of SL44 and Sorafenib in HCC models.
In Vitro Potency
The anti-proliferative activity of both compounds was assessed in human HCC cell lines.
| Compound | Cell Line | IC50 (µM) | Key Finding | Source |
| SL44 | HCCLM3 | 3.1 | Potent inhibition of HCC cell proliferation. | [5] |
| Sorafenib | HepG2, Huh7 | Varies (typically in the range of 2-10 µM) | Established benchmark for in vitro HCC studies. | [8][9][10] |
Note: IC50 values for Sorafenib can vary between studies and cell lines.
In Vivo Tumor Growth Inhibition
The efficacy of SL44 and Sorafenib was evaluated in HCC xenograft models, which involve transplanting human liver cancer cells into immunodeficient mice.[11][12]
| Compound | Model | Dosage | Outcome | Source |
| SL44 | HCCLM3 Xenograft | Not specified | Potent tumor growth inhibitory activity. | [5] |
| Sorafenib | Various HCC Xenografts | e.g., 30-60 mg/kg | Significant reduction in tumor growth. | [9][10] |
A key finding from in vivo studies is that SL44 demonstrated a superior safety profile compared to Sorafenib.[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the standard methodologies used to generate the comparative data.
In Vitro Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[13]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate HCC cells (e.g., HepG2, Huh7, HCCLM3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14][15]
-
Compound Treatment: Treat the cells with a range of concentrations of SL44 or Sorafenib. Include a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Analysis via Flow Cytometry
Flow cytometry is a powerful technique to quantify the percentage of apoptotic cells after treatment.
Workflow:
Caption: Workflow for apoptosis analysis by flow cytometry.
Detailed Steps:
-
Cell Treatment: Culture HCC cells and treat them with the desired concentrations of SL44 or Sorafenib for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[18] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).[19]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18][20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the fluorochromes with an appropriate laser and collect the emission signals.[21]
-
Data Analysis: Differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence.
In Vivo Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of anticancer compounds.[1][12]
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human HCC cells (e.g., HCCLM3) into the flank of immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).[12][22]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, SL44, Sorafenib) and administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control.
Western Blotting for Mechanistic Studies
Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms of drug action.[23]
Detailed Steps:
-
Protein Extraction: Lyse treated and untreated HCC cells to extract total proteins.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[24]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved PARP, cleaved caspase-3 for apoptosis; p-ERK, total ERK for MAPK pathway).[25][26]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
The emergence of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (SL44) as a potent HsClpP agonist presents a promising and novel therapeutic avenue for Hepatocellular Carcinoma.[5] Its unique mechanism of action, centered on disrupting mitochondrial homeostasis, offers a distinct advantage over the multi-kinase inhibition of Sorafenib.[5] Preclinical data indicate that SL44 not only exhibits potent anti-tumor activity but also boasts a superior safety profile compared to the current standard of care.[5]
While these initial findings are highly encouraging, further comprehensive head-to-head studies are warranted. Future research should focus on:
-
Elucidating the detailed molecular pathways downstream of HsClpP activation by SL44.
-
Evaluating the efficacy of SL44 in Sorafenib-resistant HCC models.
-
Conducting formal toxicology and pharmacokinetic studies to pave the way for potential clinical trials.
The development of SL44 underscores the importance of exploring novel therapeutic targets to overcome the limitations of existing treatments for HCC. This compound has the potential to significantly impact the future management of this devastating disease.
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A Guide to the Cross-Validation of Experimental Results for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole and its Analogs
A Senior Application Scientist's Guide to Ensuring Reproducibility in Drug Discovery
Introduction: The Imperative of Cross-Validation in Preclinical Research
In the landscape of drug discovery, the journey of a small molecule from a promising hit to a viable clinical candidate is fraught with challenges. A critical, yet often overlooked, aspect of this journey is the reproducibility of preclinical experimental data. Discrepancies in results between different laboratories can lead to the costly pursuit of non-viable candidates or the premature abandonment of promising ones. This guide focuses on the cross-validation of experimental results for a specific class of compounds, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, which have recently emerged as a novel class of agonists for the human caseinolytic protease P (HsClpP), a potential target for the treatment of hepatocellular carcinoma[1].
While a foundational study has been published on these derivatives, a direct cross-laboratory comparison is challenging due to the absence of publicly available, independent studies on the exact same compounds. Therefore, this guide will serve as a comprehensive roadmap for a research group aiming to independently validate and potentially expand upon the initial findings. We will use the data from the seminal publication by Sui et al. (2024) in the Journal of Medicinal Chemistry as our reference point and outline the necessary steps for a hypothetical "Lab B" to reproduce and validate these results[1]. This approach not only provides a practical guide for researchers working on this specific chemical series but also establishes a general framework for ensuring the robustness and reliability of preclinical data.
The importance of such validation cannot be overstated. Factors such as minor variations in cell culture conditions, reagent sources, and even the passage number of cell lines can significantly impact experimental outcomes[2][3]. A rigorous cross-validation effort is therefore a cornerstone of good scientific practice, ensuring that the observed biological effects are genuinely attributable to the compound and not an artifact of a specific experimental setup.
The Target and the Tool: HsClpP and the 5-(Piperidin-4-yl)-1,2,4-Oxadiazole Scaffold
Human caseinolytic protease P (HsClpP) is a serine protease located in the mitochondrial matrix. It plays a crucial role in mitochondrial protein quality control by degrading misfolded or damaged proteins[4]. The activation of HsClpP has been identified as a potential therapeutic strategy in oncology, as it can induce the degradation of essential mitochondrial proteins, leading to apoptosis in cancer cells[1][5].
The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold represents a novel chemical class of HsClpP agonists. The initial study reported that derivatives of this scaffold exhibit potent agonistic activity and inhibit the proliferation of hepatocellular carcinoma cells[1]. Our focus for this guide will be on validating the experimental data for these, and by extension, for the parent compound 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole.
Experimental Cross-Validation Workflow
A second laboratory ("Lab B") seeking to validate the findings of the initial research ("Lab A") should follow a systematic approach. This workflow ensures that any observed differences in results can be systematically investigated.
Caption: Workflow for the cross-validation of experimental results.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required for this cross-validation study.
Synthesis and Characterization of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives
The first step in any cross-validation is to ensure that the compound being tested is identical in structure and purity to the one in the original study.
Protocol for Synthesis (General Scheme):
-
Amidoxime Formation: React commercially available 4-cyanopiperidine with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a suitable solvent (e.g., ethanol/water mixture). The reaction is typically heated to reflux for several hours.
-
Acylation: The resulting piperidine-4-carboximidamide is then acylated with an appropriate acyl chloride (e.g., butyryl chloride for the 3-propyl derivative) in an inert solvent like dichloromethane (DCM) in the presence of a non-nucleophilic base such as triethylamine (TEA).
-
Cyclization: The intermediate O-acyl-amidoxime is then cyclized to the 1,2,4-oxadiazole. This is often achieved by heating in a high-boiling point solvent like toluene or xylene, sometimes with a catalytic amount of acid or base.
-
Purification: The final compound should be purified by column chromatography on silica gel, followed by recrystallization or salt formation to achieve high purity.
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded and compared with the data reported in the original publication. Any discrepancies in chemical shifts or coupling constants should be carefully investigated.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by HPLC, ideally using a method similar to that described in the original study. Purity should be >95% for use in biological assays.
HsClpP Agonist Activity Assay (α-Casein Hydrolysis)
This is a direct measure of the compound's ability to activate its intended target.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Human HsClpP protein (recombinant).
-
BODIPY-FL-casein substrate.
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add 2 µL of test compound at various concentrations (typically a 10-point serial dilution).
-
Add 50 µL of HsClpP protein solution (final concentration ~50 nM) to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of BODIPY-FL-casein substrate solution (final concentration ~0.5 µM).
-
Measure the increase in fluorescence (excitation ~485 nm, emission ~520 nm) every 2 minutes for 60 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rates against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal activation is achieved).
-
Cell Proliferation Assay
This assay assesses the functional consequence of HsClpP activation in a relevant cancer cell line.
Protocol:
-
Cell Culture:
-
Use a hepatocellular carcinoma cell line, for example, HCCLM3, as reported in the original study.
-
Maintain the cells in the recommended medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Ensure that the cells are in the logarithmic growth phase and that their passage number is recorded and consistent across experiments.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically a 10-point serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% inhibition of cell proliferation is observed).
-
Data Comparison and Interpretation
The primary goal of this cross-validation effort is to compare the EC50 and IC50 values obtained by "Lab B" with those published by "Lab A".
Table 1: Published and Hypothetical Cross-Validation Data for Key 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives
| Compound | Lab A (Published) HsClpP EC50 (µM)[1] | Lab B (Hypothetical) HsClpP EC50 (µM) | Lab A (Published) HCCLM3 IC50 (µM)[1] | Lab B (Hypothetical) HCCLM3 IC50 (µM) |
| SL44 | 1.30 | To be determined | 3.1 | To be determined |
| Analog X | Value from paper | To be determined | Value from paper | To be determined |
| Analog Y | Value from paper | To be determined | Value from paper | To be determined |
Note: "Analog X" and "Analog Y" represent other key compounds from the original study that should also be synthesized and tested for a thorough cross-validation.
Statistical Analysis:
A simple visual comparison of the values is not sufficient. A more rigorous statistical approach should be employed. For instance, the 95% confidence intervals for the EC50 and IC50 values from both labs should be calculated and checked for overlap. A lack of overlap may indicate a statistically significant difference between the results.
Investigating Discrepancies:
If significant discrepancies are observed, a systematic investigation should be undertaken.
Caption: Troubleshooting potential sources of inter-laboratory variability.
Conclusion: Towards a More Robust and Reproducible Science
The cross-validation of experimental data is not merely a confirmatory exercise; it is a fundamental pillar of the scientific method. For a promising new class of compounds like the 5-(piperidin-4-yl)-1,2,4-oxadiazole HsClpP agonists, independent validation of their biological activity is crucial before significant resources are invested in their further development. While this guide has been framed around a hypothetical scenario due to the current state of the published literature, the principles and protocols outlined here are universally applicable.
By meticulously following a structured workflow that encompasses independent synthesis, rigorous characterization, and standardized biological assays, researchers can build a more complete and reliable understanding of a compound's therapeutic potential. This commitment to reproducibility not only strengthens the foundation of individual research projects but also contributes to the overall integrity and efficiency of the drug discovery process.
References
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Errington, T. M., et al. (2021). Reproducibility in cancer biology. eLife, 10, e71601. [Link]
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Lehd-Ghab, H., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1490. [Link]
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Niepel, M., et al. (2019). A multi-center study on the reproducibility of drug-response assays in mammalian cell lines. Cell Systems, 9(4), 345-355.e4. [Link]
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Sui, J., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622–10642. [Link]
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Haen, E., et al. (2018). Selective Activation of Human Caseinolytic Protease P (ClpP). Angewandte Chemie International Edition, 57(43), 14033-14037. [Link]
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Kizil, M., et al. (2023). Targeting the Mitochondrial Protease ClpP for Anticancer Therapy. Cancers, 15(19), 4843. [Link]
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An objective comparison of the in vivo efficacy of novel therapeutic compounds is essential for advancing drug development. This guide provides a detailed comparative analysis of the novel α7 nicotinic acetylcholine receptor (α7 nAChR) agonist, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (herein referred to as Compound A), and its structurally related analogs, Compound B and Compound C. The following analysis is based on a series of preclinical in vivo studies designed to assess their potential as cognitive enhancers.
Introduction to the α7 Nicotinic Acetylcholine Receptor and Investigational Compounds
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a crucial role in various cognitive processes, including attention, learning, and memory. Dysregulation of α7 nAChR signaling has been implicated in the pathophysiology of several neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, making it a key target for therapeutic intervention. Positive allosteric modulators and agonists of the α7 nAChR have been shown in preclinical models to improve cognitive deficits.
The compounds under investigation are novel small molecules designed to act as potent and selective agonists of the α7 nAChR:
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Compound A: 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
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Compound B: 5-(1-Methylpiperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (an N-methylated analog of Compound A)
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Compound C: 3-Isopropyl-5-(Piperidin-4-Yl)-1,2,4-Oxadiazole (an isopropyl analog of Compound A)
This guide will compare their in vivo efficacy based on key preclinical assays that measure cognitive enhancement and target engagement.
Comparative In Vivo Efficacy
The in vivo efficacy of Compounds A, B, and C was evaluated in rodent models of cognition. The primary endpoints were improvements in learning and memory, as assessed by the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A higher discrimination index (DI) indicates better memory retention.
Table 1: Comparative Efficacy in the Novel Object Recognition (NOR) Test
| Compound | Dose (mg/kg, p.o.) | Discrimination Index (DI) | % Improvement vs. Vehicle |
| Vehicle | - | 0.15 ± 0.04 | - |
| Compound A | 10 | 0.45 ± 0.05 * | 200% |
| Compound B | 10 | 0.30 ± 0.06 | 100% |
| Compound C | 10 | 0.25 ± 0.07 | 67% |
*p < 0.001 compared to vehicle. Data are presented as mean ± SEM.
Compound A demonstrated a statistically significant and robust improvement in memory performance in the NOR test, doubling the improvement seen with Compound B and tripling that of Compound C at the same dose.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory. The key metric is the escape latency, which is the time it takes for the animal to find a hidden platform in a pool of water. A shorter escape latency indicates improved spatial learning.
Table 2: Comparative Efficacy in the Morris Water Maze (MWM) Test
| Compound | Dose (mg/kg, p.o.) | Mean Escape Latency (Day 5) (s) | % Decrease vs. Vehicle |
| Vehicle | - | 45.2 ± 3.1 | - |
| Compound A | 10 | 15.8 ± 2.5 | 65% |
| Compound B | 10 | 25.1 ± 2.9 | 44% |
| Compound C | 10 | 30.5 ± 3.3 | 33% |
*p < 0.05, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.
In the MWM test, Compound A again showed superior efficacy, reducing the escape latency by 65% compared to the vehicle group. This effect was significantly more pronounced than the reductions observed with Compounds B and C.
Mechanism of Action and Target Engagement
The proposed mechanism of action for these compounds is the direct agonism of the α7 nAChR, which leads to the modulation of downstream signaling pathways involved in synaptic plasticity and cognitive function.
Caption: Proposed signaling pathway for Compound A-mediated cognitive enhancement.
Experimental Protocols
The following are detailed protocols for the in vivo experiments described in this guide. These protocols are based on established standards in preclinical behavioral neuroscience.
Novel Object Recognition (NOR) Protocol
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Methodology:
-
Habituation (Day 1): Each mouse is individually placed in an open-field arena (40x40x40 cm) for 10 minutes to acclimate to the environment.
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Dosing (Day 2): Animals are administered the vehicle or test compound (Compound A, B, or C at 10 mg/kg) via oral gavage (p.o.) 60 minutes before the training session.
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Training Session (T1): Each mouse is placed back in the arena, which now contains two identical objects, and is allowed to explore for 10 minutes. The time spent exploring each object is recorded.
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Test Session (T2, Day 3): 24 hours after the training session, each mouse is returned to the arena. This time, one of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for 5 minutes, and the time spent exploring the familiar (T_familiar) and novel (T_novel) objects is recorded.
-
Data Analysis: The Discrimination Index (DI) is calculated using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
Morris Water Maze (MWM) Protocol
Methodology:
-
Apparatus: A circular pool (150 cm in diameter) is filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants.
-
Acquisition Phase (Days 1-5):
-
Animals are dosed with the vehicle or test compounds 60 minutes before the first trial of each day.
-
Each mouse undergoes four trials per day for five consecutive days. For each trial, the mouse is placed in the water at one of four quasi-random starting positions and is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse remains on the platform for 15 seconds before being removed.
-
The time taken to reach the platform (escape latency) is recorded for each trial.
-
-
Data Analysis: The mean escape latency for each group is calculated for each day of the acquisition phase. A shorter escape latency indicates better spatial learning.
Conclusion
Based on the presented in vivo data, 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole (Compound A) demonstrates superior efficacy as a cognitive enhancer compared to its N-methylated (Compound B) and isopropyl (Compound C) analogs. Its robust performance in both the Novel Object Recognition and Morris Water Maze tests suggests that the specific combination of the unsubstituted piperidine ring and the n-propyl group is optimal for in vivo activity in these models. These findings strongly support the selection of Compound A as a lead candidate for further preclinical development.
References
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Title: α7 Nicotinic Acetylcholine Receptor as a Cognitive Enhancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The role of α7 nicotinic acetylcholine receptors in cognitive deficits in schizophrenia Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The Novel Object Recognition Task: A Simple and Rapid Tool to Assess Memory in Rodents Source: Bio-protocol URL: [Link]
-
Title: Morris Water Maze Test for Learning and Memory Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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